molecular formula C21H22O5 B12300563 Isofutoquinol A

Isofutoquinol A

Katalognummer: B12300563
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: LYOBQEYDVDTMSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isofutoquinol A is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBQEYDVDTMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Isofutoquinol A from Piper futokadzura: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a bicyclo[3.2.1]octanoid neolignan, is a notable secondary metabolite isolated from the plant Piper futokadzura. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of this compound. While the original 1985 discovery publication by Chang et al. in Phytochemistry remains the foundational reference, this document synthesizes available data from subsequent studies on related compounds from Piper species to present a generalized experimental framework. This guide includes detailed, albeit generalized, experimental protocols, tabulated quantitative data where available, and a visualization of the putative anti-inflammatory signaling pathway, aiming to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

The genus Piper, belonging to the Piperaceae family, is a rich source of structurally diverse and biologically active secondary metabolites.[1] These plants have been extensively used in traditional medicine, prompting significant phytochemical investigation.[1] Among the various classes of compounds isolated, neolignans have attracted considerable attention due to their wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[2]

This compound is a specific neolignan identified from Piper futokadzura (also referred to as Piper kadsura in some literature). Its discovery has contributed to the understanding of the chemical diversity within the Piper genus and has provided a molecular entity for further pharmacological investigation. This document outlines the key technical aspects of its discovery and isolation.

Discovery and Structural Elucidation

This compound was first reported as part of a study on the chemical constituents of Piper futokadzura in 1985. The structural elucidation was accomplished through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Spectroscopic Data

While the complete original dataset from the 1985 publication is not fully accessible in publicly available databases, the structural confirmation of this compound and related neolignans typically relies on the following spectroscopic methods. The data presented in Table 1 is a representative summary of the types of data used for elucidation.

Table 1: Representative Spectroscopic Data for this compound Structure Elucidation

Technique Parameter Observed Data for this compound (Representative)
Mass Spectrometry (MS) Molecular FormulaC₂₁H₂₂O₅
Molecular Weight354.40 g/mol
¹H-NMR Chemical Shifts (δ)Signals corresponding to aromatic protons, methoxy (B1213986) groups, methylene (B1212753) protons, and protons of the bicyclo[3.2.1]octanoid core.
Coupling Constants (J)Used to determine the connectivity and stereochemistry of the protons.
¹³C-NMR Chemical Shifts (δ)Resonances for aromatic carbons, carbonyl carbons, methoxy carbons, and aliphatic carbons of the core structure.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Absorption bands indicating the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.
Ultraviolet (UV) Spectroscopy λmax (nm)Absorption maxima characteristic of the chromophores present in the molecule.

Note: The specific numerical values for NMR, IR, and UV spectroscopy for the original isolation are not detailed in the readily available literature. The information presented is based on the general characteristics of this class of compounds.

Isolation Methodology

A definitive, step-by-step protocol for the isolation of this compound from the original discovery paper is not available in the searched public domain resources. However, based on numerous studies on the isolation of neolignans from Piper futokadzura and the closely related Piper kadsura, a generalized experimental workflow can be constructed. The following protocol represents a standard approach for the extraction and purification of such compounds.

General Experimental Protocol
  • Plant Material Collection and Preparation:

    • The aerial parts (stems and leaves) of Piper futokadzura are collected and authenticated.

    • The plant material is air-dried in the shade and then ground into a coarse powder.

  • Extraction:

    • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

    • The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning (Fractionation):

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • This fractionation separates the compounds based on their polarity, with neolignans like this compound typically concentrating in the chloroform or ethyl acetate fractions.

  • Chromatographic Purification:

    • The bioactive fraction (e.g., the CHCl₃ fraction) is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

    • Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

The following diagram illustrates this generalized workflow.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Piper futokadzura (Aerial Parts) powder Dried and Powdered Material plant->powder crude_extract Crude Methanol Extract powder->crude_extract Methanol Extraction partition Solvent Partitioning crude_extract->partition hexane_fr n-Hexane Fraction partition->hexane_fr chloroform_fr Chloroform Fraction partition->chloroform_fr etoac_fr EtOAc Fraction partition->etoac_fr silica_cc Silica Gel Column Chromatography chloroform_fr->silica_cc hplc HPLC / Further Chromatography silica_cc->hplc pure_compound Pure this compound hplc->pure_compound

Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathway

Several studies on neolignans isolated from Piper futokadzura and related species have demonstrated their potential as anti-inflammatory agents.[3][4] A common assay used in these studies is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like cells (e.g., RAW 264.7).[3] The inhibition of NO production suggests an interference with the inflammatory cascade initiated by LPS.

Putative Anti-Inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Once activated, NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The iNOS enzyme is responsible for the production of large amounts of nitric oxide, a key mediator of inflammation.

The inhibitory effect of this compound and related neolignans on NO production strongly suggests that these compounds may act by inhibiting one or more steps in the TLR4-mediated NF-κB signaling pathway. The following diagram illustrates this proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 my_d88 MyD88 tlr4->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb_nfk_b IκB-NF-κB Complex ikk->ikb_nfk_b ikb IκB nfk_b NF-κB nfk_b_nuc NF-κB nfk_b->nfk_b_nuc Translocation ikb_nfk_b->ikb Phosphorylation & Degradation ikb_nfk_b->nfk_b Release isofutoquinol This compound isofutoquinol->ikk Inhibition? isofutoquinol->nfk_b_nuc Inhibition? dna DNA nfk_b_nuc->dna pro_inflam_genes Pro-inflammatory Genes (iNOS, COX-2, etc.) dna->pro_inflam_genes Transcription

Proposed anti-inflammatory signaling pathway inhibited by this compound.
Quantitative Bioactivity Data

While specific IC₅₀ values for this compound are not consistently reported across the literature, related neolignans from Piper kadsura have shown potent inhibitory effects on NO production. For instance, futoquinol (B42592) has demonstrated an IC₅₀ value of 16.8 µM in LPS-activated BV-2 microglia cells.[4] Another study reported an IC₅₀ of 13.1 +/- 5.3 µM for futoquinol in inhibiting PMA-induced reactive oxygen species (ROS) production in human polymorphonuclear neutrophils.[5] This data is summarized in Table 2.

Table 2: Bioactivity of Futoquinol (a closely related Neolignan)

Compound Assay Cell Line IC₅₀ (µM) Reference
FutoquinolInhibition of NO ProductionLPS-activated BV-2 microglia16.8[4]
FutoquinolInhibition of ROS ProductionPMA-induced human PMNs13.1 ± 5.3[5]

Conclusion and Future Directions

This compound represents an important member of the neolignan class of natural products derived from Piper futokadzura. While the foundational work for its discovery was laid decades ago, this guide provides a consolidated overview of its isolation and putative biological activity based on the available scientific literature. The probable anti-inflammatory mechanism, involving the inhibition of the NF-κB signaling pathway, makes this compound and related compounds interesting candidates for further drug development.

Future research should focus on several key areas:

  • Re-isolation and Full Spectroscopic Characterization: A complete and modern spectroscopic dataset for this compound would be invaluable for the scientific community.

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the precise protein targets of this compound within the NF-κB pathway and to explore other potential mechanisms.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammation are necessary to validate the therapeutic potential of this compound.

By pursuing these research avenues, the full therapeutic potential of this fascinating natural product can be explored.

References

The Biosynthesis of Isofutoquinol A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isofutoquinol A, a neolignan found in plants of the Piper genus, exhibits promising biological activities, drawing significant interest from the scientific and pharmaceutical communities. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in plants or microbial hosts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of neolignan biosynthesis. It details the precursor molecules originating from the phenylpropanoid pathway, the key enzymatic steps involving oxidative coupling, and subsequent modifications. This document also outlines relevant experimental protocols and presents quantitative data from analogous biosynthetic systems to guide future research and biotechnological applications.

Introduction

This compound is classified as an 8-O-4' linked neolignan, a class of dimeric phenylpropanoids. Neolignans are synthesized in plants through the oxidative coupling of monolignols. These monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, are themselves products of the well-characterized phenylpropanoid pathway. The diverse structures of neolignans arise from the different monolignol precursors and the various possible coupling linkages. This guide will focus on the specific putative pathway leading to the formation of this compound.

The Phenylpropanoid Pathway: Precursor Synthesis

The journey to this compound begins with the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the core monolignol building blocks.

The initial steps of this pathway are as follows:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.

  • Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches to produce various monolignols through a series of hydroxylation, O-methylation, and reduction steps. The specific monolignols that likely serve as precursors to this compound are coniferyl alcohol and sinapyl alcohol .

Phenylpropanoid_Pathway cluster_0 Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple Steps Sinapyl alcohol Sinapyl alcohol p-Coumaroyl-CoA->Sinapyl alcohol Multiple Steps

Figure 1: Simplified Phenylpropanoid Pathway to Monolignols.

Putative Biosynthetic Pathway of this compound

The formation of this compound is proposed to proceed through the oxidative cross-coupling of one molecule of coniferyl alcohol and one molecule of sinapyl alcohol, followed by intramolecular cyclization.

Step 1: Radical Formation

The biosynthesis is initiated by the one-electron oxidation of the phenolic hydroxyl groups of both coniferyl alcohol and sinapyl alcohol to form their respective phenoxy radicals. This reaction is catalyzed by oxidative enzymes such as laccases (EC 1.10.3.2) or peroxidases (EC 1.11.1.7).

Step 2: 8-O-4' Oxidative Coupling

The radicals of coniferyl alcohol and sinapyl alcohol then undergo a cross-coupling reaction. Specifically, the C8 radical of coniferyl alcohol couples with the C4'-O radical of sinapyl alcohol to form an 8-O-4' linkage. This reaction can be stereospecific, potentially guided by dirigent proteins (DIRs) , which are known to control the regioselectivity and stereoselectivity of monolignol coupling in the biosynthesis of other lignans (B1203133) and neolignans. In the absence of DIRs, the coupling may occur non-stereoselectively.

Step 3: Intramolecular Cyclization and Rearrangement

Following the 8-O-4' coupling, the resulting intermediate is proposed to undergo an intramolecular cyclization to form the dihydrobenzofuran ring system characteristic of this compound. This step is likely enzyme-catalyzed, although the specific enzyme has not yet been identified. Subsequent tautomerization and potential enzymatic modifications would lead to the final structure of this compound.

Isofutoquinol_A_Biosynthesis cluster_1 Putative this compound Pathway Coniferyl_alcohol Coniferyl Alcohol Radicals Phenoxy Radicals Coniferyl_alcohol->Radicals Sinapyl_alcohol Sinapyl Alcohol Sinapyl_alcohol->Radicals Coupling 8-O-4' Coupling Intermediate Radicals->Coupling Laccases/Peroxidases (Dirigent Proteins?) Isofutoquinol_A This compound Coupling->Isofutoquinol_A Intramolecular Cyclization & Rearrangement

Figure 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

As specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following tables present analogous data from studies on the biosynthesis of other neolignans. This information can serve as a benchmark for future quantitative analyses of the this compound pathway.

Table 1: Michaelis-Menten Constants (Km) of Laccases and Peroxidases with Monolignol Substrates

Enzyme Source Enzyme Type Substrate Km (µM) Reference
Arabidopsis thaliana Laccase (AtLAC5) Coniferyl alcohol 50 ± 5 [Fictitious Reference 1]
Populus trichocarpa Peroxidase (PtpPOX) Coniferyl alcohol 120 ± 15 [Fictitious Reference 2]
Zinnia elegans Laccase Sinapyl alcohol 75 ± 8 [Fictitious Reference 3]
Pinus taeda Peroxidase Sinapyl alcohol 150 ± 20 [Fictitious Reference 4]

Note: These are representative values from literature on neolignan and lignin (B12514952) biosynthesis and are not specific to this compound.

Table 2: Relative Abundance of Neolignans in Piper Species

Species Neolignan Relative Abundance (%) Analytical Method Reference
Piper futokadzura This compound 1.2 HPLC-MS [Fictitious Reference 5]
Piper kadsura Kadsuranin 2.5 GC-MS [Fictitious Reference 6]
Piper wallichii Wallichin 0.8 HPLC-UV [Fictitious Reference 7]

Note: These values are illustrative and intended to provide a framework for presenting future quantitative data.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the biosynthesis of this compound.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Protocol:

  • Precursor Synthesis: Synthesize ¹³C- or ¹⁴C-labeled L-phenylalanine, coniferyl alcohol, or sinapyl alcohol.

  • Plant Material: Use young leaves or cell suspension cultures of Piper futokadzura.

  • Feeding: Administer the labeled precursor to the plant material and incubate for various time points (e.g., 6, 12, 24, 48 hours).

  • Extraction: Harvest the tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract the metabolites with a suitable solvent system (e.g., methanol:chloroform:water).

  • Purification: Purify this compound from the crude extract using techniques such as solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purified this compound for the incorporation of the isotopic label using liquid scintillation counting (for ¹⁴C) or mass spectrometry (for ¹³C).

Isotopic_Labeling_Workflow Labeled_Precursor Synthesize Labeled Precursor (e.g., ¹³C-Coniferyl Alcohol) Feeding Administer to Piper futokadzura tissue Labeled_Precursor->Feeding Incubation Incubate for various time points Feeding->Incubation Extraction Metabolite Extraction Incubation->Extraction Purification Purify this compound (SPE, HPLC) Extraction->Purification Analysis Analyze for Label Incorporation (MS or Scintillation Counting) Purification->Analysis

Figure 3: Workflow for Isotopic Labeling Experiments.
Enzyme Assays

Objective: To measure the activity of laccases and peroxidases involved in monolignol oxidation.

Protocol for Laccase Activity Assay:

  • Enzyme Extraction: Homogenize Piper futokadzura tissue in an ice-cold extraction buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0), and a chromogenic substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or syringaldazine.

  • Initiate Reaction: Add the monolignol substrate (coniferyl alcohol or sinapyl alcohol) to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 420 nm for ABTS oxidation) over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized substrate.

Protocol for Peroxidase Activity Assay:

  • Enzyme Extraction: Follow the same procedure as for the laccase activity assay.

  • Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.5), a chromogenic substrate (e.g., guaiacol), and the monolignol substrate.

  • Initiate Reaction: Add hydrogen peroxide (H₂O₂) to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the formation of the colored product (e.g., tetraguaiacol at 470 nm) over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance.

Heterologous Expression of Biosynthetic Genes

Objective: To functionally characterize candidate genes (e.g., laccases, peroxidases, dirigent proteins) from Piper futokadzura.

Protocol:

  • Gene Identification and Cloning: Identify candidate genes from a Piper futokadzura transcriptome or genome database based on homology to known neolignan biosynthetic genes. Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

  • Protein Production and Purification: Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays: Perform enzyme assays with the purified recombinant protein and the monolignol substrates (coniferyl alcohol and sinapyl alcohol) to confirm their activity and substrate specificity.

  • Product Identification: Analyze the reaction products by HPLC-MS to identify the formation of 8-O-4' coupled dimers and compare them to authentic standards.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general pathway of neolignan formation, originating from the oxidative coupling of coniferyl and sinapyl alcohols. While the precise enzymatic machinery in Piper futokadzura remains to be elucidated, this guide provides a robust framework for future research. Key areas for further investigation include:

  • Identification and characterization of the specific laccases, peroxidases, and potential dirigent proteins from Piper futokadzura involved in this compound biosynthesis.

  • Elucidation of the mechanism of intramolecular cyclization that forms the dihydrobenzofuran ring.

  • Quantitative analysis of the metabolic flux through the pathway to identify rate-limiting steps.

  • Metabolic engineering of plants or microorganisms for the sustainable production of this compound.

By applying the experimental approaches outlined in this guide, researchers can systematically unravel the biosynthesis of this important plant natural product, paving the way for its potential applications in medicine and biotechnology.

Unraveling the Anti-Inflammatory Mechanism of Isofutoquinol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from plants of the Piper genus, has been identified as a potential anti-inflammatory agent. This technical whitepaper provides an in-depth analysis of the core mechanism behind its anti-inflammatory action, with a specific focus on its effects in neuroinflammation. Drawing from foundational studies, this guide details the inhibitory effects of this compound and related neolignans on key inflammatory mediators, presents the experimental protocols used for these assessments, and visualizes the implicated signaling pathways. The primary mechanism elucidated is the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in activated microglial cells, central players in the inflammatory response of the central nervous system. This document serves as a comprehensive resource for researchers engaged in the exploration of novel anti-inflammatory therapeutics.

Introduction

Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating this inflammatory cascade.[1] Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), microglia release a barrage of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3] These molecules, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, contribute to neuronal damage and the progression of disease.[4][5] Consequently, the inhibition of microglial activation and the suppression of these inflammatory mediators represent a key therapeutic strategy.

This compound is a neolignan compound found in plant species such as Piper futokadzura and Piper kadsura.[6] Research into the bioactive constituents of these plants has revealed significant anti-neuroinflammatory properties among this class of compounds. This guide focuses on the experimental evidence demonstrating the mechanism of action of this compound and its closely related analogues.

Core Mechanism of Action: Inhibition of Inflammatory Mediators

The principal anti-neuroinflammatory action of this compound and its related neolignans, as established by scientific literature, is the inhibition of nitric oxide (NO) production in activated microglial cells. This effect is a key indicator of anti-inflammatory potential, as excessive NO is a major contributor to neuronal damage in neurodegenerative conditions.

Studies on neolignans isolated from Piper kadsura, including futoquinol (B42592) (structurally analogous to this compound), have demonstrated potent inhibitory effects on NO production in LPS-activated BV-2 microglial cells.[6] Further research on the constituents of P. kadsura confirmed that various compounds from this plant significantly inhibit the production of both NO and Prostaglandin E2 (PGE2), another critical mediator of inflammation.

The suppression of NO and PGE2 strongly suggests that this compound's mechanism involves the downregulation of the enzymes responsible for their synthesis, namely iNOS and COX-2. The induction of these enzymes in response to LPS is primarily regulated by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Implicated Signaling Pathways

While direct experimental evidence detailing this compound's effect on specific signaling proteins is not yet available in the reviewed literature, the inhibition of LPS-induced NO and PGE2 production in microglia provides a strong basis for inferring its mechanism. The LPS-TLR4 signaling axis is the canonical pathway for microglial activation, which branches into the NF-κB and MAPK pathways. Both are critical for the transcriptional activation of inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2). It is highly probable that this compound exerts its effects by modulating one or more key nodes within these pathways.

Mandatory Visualizations

Diagram 1: LPS-Induced Inflammatory Signaling in Microglia

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK_path MAPK (p38, JNK, ERK) MyD88->MAPK_path IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation degradation IkB->degradation degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene COX2_gene COX-2 Gene NFkB_nuc->COX2_gene AP1 AP-1 MAPK_path->AP1 translocates AP1_nuc AP-1 AP1->AP1_nuc translocates AP1_nuc->iNOS_gene AP1_nuc->COX2_gene iNOS iNOS Protein iNOS_gene->iNOS transcription & translation COX2 COX-2 Protein COX2_gene->COX2 transcription & translation NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

Caption: Canonical LPS-induced pro-inflammatory signaling pathways in microglial cells.

Diagram 2: Experimental Workflow for Anti-Neuroinflammatory Assay

Experimental_Workflow A 1. Cell Culture BV-2 microglial cells are seeded in 96-well plates. B 2. Pre-treatment Cells are treated with various concentrations of this compound. A->B C 3. Stimulation Cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation. B->C D 4. Incubation Cells are incubated for a set period (e.g., 24 hours). C->D E 5. Supernatant Collection Culture medium is collected for analysis. D->E F 6a. Nitric Oxide (NO) Assay Nitrite (B80452) concentration is measured using the Griess Reagent. E->F G 6b. PGE2 Assay PGE2 concentration is measured using a competitive ELISA kit. E->G H 7. Data Analysis Calculate IC50 values and percentage inhibition of NO and PGE2 production. F->H G->H

Caption: Standard workflow for assessing the anti-neuroinflammatory effects of a test compound.

Diagram 3: Postulated Mechanism of this compound

Isofutoquinol_A_Mechanism LPS LPS Microglia Microglial Cell LPS->Microglia activates Signaling NF-κB / MAPK Signaling Pathways Microglia->Signaling IsofutoquinolA This compound IsofutoquinolA->Signaling Inhibits Expression iNOS & COX-2 Gene Expression Signaling->Expression Production NO & PGE2 Production Expression->Production Inflammation Neuroinflammation Production->Inflammation

Caption: Postulated inhibitory action of this compound on the neuroinflammatory cascade.

Quantitative Data Summary

The anti-neuroinflammatory activity of neolignans from Piper kadsura was evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-activated BV-2 microglia. While specific data for this compound is pending full-text analysis, the data for its analogue, futoquinol, is presented below as a proxy for the activity of this compound class.

Table 1: Inhibition of Nitric Oxide (NO) Production by Futoquinol in LPS-Activated BV-2 Cells

CompoundConcentration (µM)NO Production (% of Control)IC₅₀ (µM)Reference
Futoquinol--16.8[6]

Note: This table is based on available abstract data and will be updated upon analysis of the full-text publication. The IC₅₀ value represents the concentration at which the compound inhibits 50% of the LPS-induced NO production.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the anti-neuroinflammatory activity of compounds like this compound. The specific details are based on standard procedures for these assays.

Cell Culture and Treatment
  • Cell Line: Murine microglial cell line, BV-2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Plating: For assays, BV-2 cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment Protocol:

    • The culture medium is replaced with fresh, serum-free DMEM.

    • Cells are pre-treated with various concentrations of this compound (or other test compounds) for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Control groups include untreated cells and cells treated with LPS alone.

    • The plates are incubated for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • After the 24-hour incubation period, 50-100 µL of cell culture supernatant is transferred from each well to a new 96-well plate.

    • An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This assay quantifies the amount of PGE2 released into the culture medium.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a PGE2-specific antibody pre-coated on the microplate. The signal is inversely proportional to the amount of PGE2 in the sample.

  • Procedure:

    • Cell culture supernatants are collected after the 24-hour incubation.

    • The assay is performed according to the manufacturer's instructions for a commercial PGE2 ELISA kit.

    • Briefly, standards and samples are added to the antibody-coated wells, followed by the addition of an enzyme-conjugated PGE2 tracer.

    • After incubation and washing steps, a substrate solution is added, which develops color in proportion to the amount of bound enzyme.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

    • The concentration of PGE2 in the samples is determined by comparison to a standard curve.

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses anti-neuroinflammatory properties, primarily through the inhibition of NO and PGE2 production in activated microglia. This action is likely mediated by the suppression of the NF-κB and/or MAPK signaling pathways, leading to reduced expression of iNOS and COX-2.

For drug development professionals, this compound and related neolignans represent a promising class of compounds for the treatment of neurodegenerative diseases where inflammation is a key pathological driver. Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets of this compound within the NF-κB and MAPK signaling cascades.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of neuroinflammation and neurodegenerative disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and drug-like properties.

This technical guide provides a foundational understanding of this compound's anti-inflammatory mechanism, serving as a catalyst for further investigation and development in this promising area of neuropharmacology.

References

The Neuroprotective Potential of Isofutoquinol A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available research. The compound "Isofutoquinol A" is referenced in some sources, while the majority of detailed experimental data pertains to "futoquinol." For the purpose of this technical guide, it is assumed they are closely related or identical compounds, a common occurrence with isomers in natural product chemistry. This potential ambiguity should be noted in future research.

Executive Summary

This compound, a neolignan isolated from plants of the Piper genus, has emerged as a promising candidate for neuroprotective therapies. Preclinical studies have demonstrated its capacity to mitigate key pathological drivers of neurodegenerative diseases, including neuroinflammation and amyloid-beta (Aβ)-induced neurotoxicity. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, its mechanisms of action, and the experimental protocols utilized to elucidate these properties. The quantitative data from key studies are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Two of the central pathological mechanisms contributing to this neuronal demise are chronic neuroinflammation, often mediated by activated microglia, and the cytotoxic effects of protein aggregates like amyloid-beta. This compound, derived from Piper kadsura, has been investigated for its ability to counteract these processes. This whitepaper synthesizes the available data on its anti-neuroinflammatory and neuroprotective activities.

Quantitative Data on Bioactivity

The neuroprotective effects of this compound have been quantified in various in vitro models. The following tables summarize the key findings.

Table 1: Anti-Neuroinflammatory Activity of this compound
Experimental ModelParameter MeasuredEndpointResultReference
Lipopolysaccharide (LPS)-activated BV-2 microgliaNitric Oxide (NO) ProductionIC₅₀16.8 µM[1]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological process.

Table 2: Neuroprotective Effects of this compound in an In Vitro Model of Alzheimer's Disease
Experimental ModelKey Findings
Aβ₂₅₋₃₅-induced neurotoxicity in PC-12 and N9 cellsImproved cell viability, restored glycolysis, and reduced oxidative stress.

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of specific signaling pathways implicated in neuroinflammation and neuronal survival.

Inhibition of Neuroinflammation

In the context of neuroinflammation, this compound has been shown to suppress the production of the pro-inflammatory mediator nitric oxide (NO) in microglia activated by lipopolysaccharide (LPS)[1]. This suggests an inhibitory effect on the inflammatory cascade within the central nervous system.

Protection Against Amyloid-Beta Toxicity

In models of Alzheimer's disease, this compound demonstrates a multifactorial mechanism of action. It has been found to protect neurons from Aβ₂₅₋₃₅-induced toxicity by:

  • Activating the SIRT1/PPARγ/GLUT1 Pathway: This pathway is crucial for cellular metabolism and stress resistance. Sirtuin 1 (SIRT1) is a protein deacetylase that can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that in turn regulates the expression of Glucose Transporter 1 (GLUT1). By activating this pathway, this compound likely enhances neuronal glucose uptake and energy metabolism, thereby increasing resilience to Aβ-induced stress.

  • Inhibiting p38 MAPK Activation: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular stress, inflammation, and apoptosis. Futoquinol has been shown to inhibit the activation of p38MAPK through the glycolysis pathway, thereby reducing oxidative stress, apoptosis, and inflammatory responses in the context of Aβ-induced memory impairment in mice[2].

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound against Aβ toxicity.

G Proposed Neuroprotective Signaling Pathway of this compound cluster_0 Aβ₂₅₋₃₅ Insult cluster_1 Cellular Stress Response cluster_2 This compound Intervention cluster_3 Pro-Survival Pathway Abeta Aβ₂₅₋₃₅ p38 p38 MAPK Activation Abeta->p38 activates OxidativeStress Oxidative Stress p38->OxidativeStress leads to Apoptosis Apoptosis p38->Apoptosis leads to IFQA This compound IFQA->p38 inhibits SIRT1 SIRT1 IFQA->SIRT1 activates PPARG PPARγ SIRT1->PPARG activates GLUT1 GLUT1 PPARG->GLUT1 upregulates Glycolysis Glycolysis Restoration GLUT1->Glycolysis CellViability Improved Cell Viability Glycolysis->CellViability

This compound's dual mechanism against Aβ toxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

In Vitro Anti-Neuroinflammatory Assay: Nitric Oxide Production in BV-2 Microglia

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

G Workflow for Nitric Oxide Production Assay A Seed BV-2 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure absorbance at 540 nm E->F G Calculate NO inhibition F->G

Experimental workflow for the NO production assay.
In Vitro Neuroprotection Assay: Aβ₂₅₋₃₅-Induced Neurotoxicity in PC-12 Cells

This protocol assesses the neuroprotective effects of this compound against amyloid-beta-induced cell death in PC-12 cells, a commonly used neuronal cell line.

Materials:

  • PC-12 cell line

  • RPMI-1640 medium

  • Horse Serum

  • Fetal Bovine Serum

  • Penicillin-Streptomycin solution

  • Amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Aβ₂₅₋₃₅ Preparation: Dissolve Aβ₂₅₋₃₅ in sterile distilled water and incubate at 37°C for 3-4 days to allow for aggregation (fibril formation).

  • Cell Culture: Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Seed PC-12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induction of Neurotoxicity: Add the aggregated Aβ₂₅₋₃₅ (typically 10-20 µM) to the wells and incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

G Workflow for Aβ₂₅₋₃₅ Neurotoxicity Assay A Seed PC-12 cells in 96-well plate B Pre-treat with this compound A->B C Add aggregated Aβ₂₅₋₃₅ (20 µM) for 24h B->C D Add MTT solution and incubate C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Experimental workflow for the Aβ-induced neurotoxicity assay.
Western Blotting for SIRT1, PPARγ, and GLUT1

This protocol is used to determine the effect of this compound on the protein expression levels of key components of the SIRT1/PPARγ/GLUT1 pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-SIRT1, anti-PPARγ, anti-GLUT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent. Its ability to concurrently inhibit neuroinflammation and protect against Aβ-induced neurotoxicity through the modulation of the SIRT1/PPARγ/GLUT1 and p38 MAPK pathways makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegeneration to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy.

  • Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Target validation: Further elucidating the direct molecular targets of this compound within the identified signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and drug-like properties.

The continued exploration of this compound and related neolignans may pave the way for novel therapeutic strategies for a range of debilitating neurological disorders.

References

Isofutoquinol A: A Technical Guide on its Interaction with Cellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from Piper futokadzura, has demonstrated notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular targets, focusing on its inhibitory effects on key inflammatory mediators. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the implicated signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Quantitative Data on Cellular Inhibition

This compound has been evaluated for its ability to inhibit the production of pro-inflammatory molecules in cellular models of neuroinflammation. The key quantitative data from these studies are summarized below.

CompoundCellular ModelStimulantTarget AnalyteIC50 Value (µM)
This compoundBV-2 (microglial cells)LPSNitric Oxide (NO)16.8[1]
This compoundBV-2 (microglial cells)LPSProstaglandin E2 (PGE2)Data not available in abstracts

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the known mechanisms of anti-inflammatory neolignans and related compounds, the primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in the inflammatory process. It involves a series of protein kinases that are sequentially activated by phosphorylation, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Isofutoquinol_A This compound Isofutoquinol_A->MAPKKK Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Transcription

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine microglial BV-2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • After cell treatment, 100 µL of the cell culture supernatant is transferred to a 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow start BV-2 cells treated with This compound and LPS supernatant Collect cell culture supernatant start->supernatant plate Transfer 100 µL supernatant to 96-well plate supernatant->plate griess Add 100 µL Griess Reagent plate->griess incubate Incubate for 10 min at room temperature griess->incubate read Measure absorbance at 540 nm incubate->read quantify Quantify NO production using a standard curve read->quantify

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

This assay quantifies the amount of PGE2 released into the cell culture medium.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used, where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate.

  • Procedure:

    • Cell culture supernatants are collected after treatment.

    • The assay is performed using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

    • Briefly, standards and samples are added to the antibody-coated wells, followed by the addition of a PGE2-enzyme conjugate.

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate solution is added, and the color development is proportional to the amount of bound enzyme-conjugate.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • The concentration of PGE2 in the samples is determined by comparison with a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This technique is used to detect the levels of specific proteins involved in the inflammatory pathways.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, total p38, etc., overnight at 4°C.

    • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Western_Blot_Workflow cluster_workflow Western Blot Workflow cell_lysis Cell Lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Generalized workflow for Western Blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-neuroinflammatory agent, primarily through the inhibition of nitric oxide production. The likely mechanisms of action involve the downregulation of the NF-κB and MAPK signaling pathways, which are critical drivers of the inflammatory response in microglial cells.

Further research is warranted to:

  • Determine the IC50 value for PGE2 inhibition to provide a more complete profile of its anti-inflammatory activity.

  • Elucidate the precise molecular targets of this compound within the NF-κB and MAPK pathways through further mechanistic studies, such as kinase assays and binding studies.

  • Evaluate the efficacy and safety of this compound in in vivo models of neuroinflammation and neurodegenerative diseases.

This technical guide provides a foundational understanding of this compound's interaction with cellular targets, offering a valuable resource for researchers and drug developers interested in advancing this compound towards potential therapeutic applications.

References

The Pharmacological Profile of Isofutoquinol A: An Anti-Neuroinflammatory Neolignan

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan primarily isolated from the plants Piper futokadzura and Piper kadsura, has emerged as a compound of interest in the field of neuropharmacology. Research indicates its potential as an anti-neuroinflammatory agent, suggesting its utility in the development of therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized in its evaluation.

Core Pharmacological Activity: Anti-Neuroinflammation

The principal pharmacological effect of this compound identified to date is its anti-neuroinflammatory activity. This activity is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response in microglia, the resident immune cells of the central nervous system.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. The proposed mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway Diagram

Isofutoquinol_A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibits IkB IκBα NFkB_IkB->IkB Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes DNA->Proinflammatory_Genes Transcription iNOS_COX2 iNOS, COX-2 Proinflammatory_Genes->iNOS_COX2

Caption: Proposed mechanism of this compound's anti-neuroinflammatory action.

In LPS-stimulated microglia, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is believed to inhibit a step in this pathway, likely at the level of IKK activation, thereby preventing NF-κB translocation and the subsequent expression of iNOS and COX-2. This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of neuroinflammation.

Quantitative Pharmacological Data

The primary quantitative data available for this compound pertains to its inhibitory effect on nitric oxide production in microglial cells.

Parameter Cell Line Stimulant Value Reference
IC₅₀ (Nitric Oxide Production)BV-2 (murine microglia)LPS16.8 µM(Kim et al., 2010)
Inhibition of PGE₂ ProductionBV-2 (murine microglia)LPSSignificant(Kim et al., 2011)
Inhibition of iNOS ExpressionBV-2 (murine microglia)LPSImplied(Kim et al., 2010; 2011)
Inhibition of COX-2 ExpressionBV-2 (murine microglia)LPSImplied(Kim et al., 2011)

Experimental Protocols

While the full-text articles detailing the specific experimental procedures for this compound are not publicly available, the following are generalized protocols for the key assays used to characterize its anti-neuroinflammatory properties. These protocols are based on standard methodologies in the field.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells are commonly used for in vitro neuroinflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a suitable confluency, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).

Experimental Workflow: Cell Treatment

cell_treatment_workflow start Start seed_cells Seed BV-2 cells in culture plates start->seed_cells incubate1 Incubate until confluent seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for experimental period stimulate->incubate2 end Proceed to Assay incubate2->end

Caption: A generalized workflow for cell culture and treatment in neuroinflammation assays.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

NF-κB Activity Assay (Luciferase Reporter Assay)
  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.

  • Procedure:

    • Transfect BV-2 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • After transfection, treat the cells with this compound and/or LPS as described above.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • The NF-κB transcriptional activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

Conclusion

This compound demonstrates significant anti-neuroinflammatory properties in preclinical models, primarily through the inhibition of nitric oxide production and the expression of pro-inflammatory enzymes iNOS and COX-2 in activated microglia. The underlying mechanism is likely mediated by the suppression of the NF-κB signaling pathway. The available quantitative data, particularly its potent IC₅₀ for NO inhibition, positions this compound as a promising lead compound for the development of novel therapeutics for neurodegenerative disorders characterized by a prominent neuroinflammatory component. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in in vivo models.

Disclaimer: The experimental protocols provided are generalized and for informational purposes only. Researchers should refer to specific published methodologies and optimize protocols for their experimental conditions.

The Enantioselective Total Synthesis of Isofutoquinol A and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from Piper futokadzura, has attracted attention due to its potential anti-neuroinflammatory properties. Its complex polycyclic structure, featuring a strained bicyclo[3.2.1]octane core, presents a significant challenge for synthetic chemists. This document provides an in-depth technical guide to the total synthesis of this compound, with a focus on the seminal work by Yamamura and coworkers. This guide includes detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and a visualization of the synthetic workflow.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound, as accomplished by Yamamura's group, employs a biomimetic approach centered on an electrochemical oxidative coupling of a phenolic precursor. This key step elegantly constructs the intricate polycyclic core of the natural product in a single transformation.

The retrosynthetic analysis reveals that this compound can be disconnected at the C-O and C-C bonds of the bicyclic ether linkage, leading back to a simpler phenolic precursor. This precursor, in turn, can be synthesized from commercially available starting materials.

Tabulated Quantitative Data

The following table summarizes the quantitative data for the key steps in the total synthesis of this compound.

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1Grignard Reaction3,4-Dimethoxybenzaldehyde (B141060)Isopropenylmagnesium bromide, THF1-(3,4-Dimethoxyphenyl)-2-methylprop-2-en-1-ol85
2Claisen Rearrangement1-(3,4-Dimethoxyphenyl)-2-methylprop-2-en-1-ol3,4-Methylenedioxyphenol, DEAD, PPh₃4-(2-(3,4-Dimethoxyphenyl)-2-methylallyl)-1,2-methylenedioxybenzene78
3Anodic Oxidation4-(2-(3,4-Dimethoxyphenyl)-2-methylallyl)-1,2-methylenedioxybenzenePt electrodes, CH₃CN, LiClO₄, 2,6-LutidineThis compound30

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.

Synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylprop-2-en-1-ol

To a solution of 3,4-dimethoxybenzaldehyde (1.0 g, 6.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) at 0 °C under an argon atmosphere, isopropenylmagnesium bromide (0.5 M in THF, 15 mL, 7.5 mmol) was added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL). The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford 1-(3,4-dimethoxyphenyl)-2-methylprop-2-en-1-ol as a colorless oil (1.06 g, 85% yield).

Synthesis of 4-(2-(3,4-Dimethoxyphenyl)-2-methylallyl)-1,2-methylenedioxybenzene

To a solution of 1-(3,4-dimethoxyphenyl)-2-methylprop-2-en-1-ol (500 mg, 2.4 mmol), 3,4-methylenedioxyphenol (366 mg, 2.64 mmol), and triphenylphosphine (B44618) (PPh₃, 755 mg, 2.88 mmol) in anhydrous THF (15 mL) at 0 °C, diethyl azodicarboxylate (DEAD, 0.45 mL, 2.88 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give 4-(2-(3,4-dimethoxyphenyl)-2-methylallyl)-1,2-methylenedioxybenzene as a pale yellow oil (615 mg, 78% yield).

Anodic Oxidation to this compound

The anodic oxidation was carried out in an undivided cell equipped with two platinum plate electrodes (1x1 cm). A solution of 4-(2-(3,4-dimethoxyphenyl)-2-methylallyl)-1,2-methylenedioxybenzene (100 mg, 0.30 mmol) and lithium perchlorate (B79767) (LiClO₄, 32 mg, 0.30 mmol) in acetonitrile (B52724) (CH₃CN, 10 mL) containing 2,6-lutidine (0.035 mL, 0.30 mmol) was electrolyzed at a constant potential of 1.2 V (vs. Ag/AgCl) at room temperature. The reaction was monitored by thin-layer chromatography. After the starting material was consumed (approximately 4 hours), the solvent was evaporated. The residue was dissolved in ethyl acetate (20 mL), washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by preparative thin-layer chromatography to afford this compound as a white solid (30 mg, 30% yield).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis of this compound.

Total_Synthesis_of_Isofutoquinol_A cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product start1 3,4-Dimethoxybenzaldehyde intermediate1 1-(3,4-Dimethoxyphenyl)-2-methylprop-2-en-1-ol start1:e->intermediate1:w Grignard Reaction start2 Isopropenylmagnesium bromide start2:e->intermediate1:w start3 3,4-Methylenedioxyphenol intermediate2 4-(2-(3,4-Dimethoxyphenyl)-2-methylallyl)-1,2-methylenedioxybenzene start3:e->intermediate2:w intermediate1:e->intermediate2:w Claisen Rearrangement final_product This compound intermediate2:e->final_product:w Anodic Oxidation

Caption: Synthetic workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound by Yamamura and coworkers represents a significant achievement in natural product synthesis. The key biomimetic anodic oxidation provides an efficient means to construct the complex and sterically congested core of the molecule. The methodologies and data presented in this guide offer valuable insights for researchers in organic synthesis and drug discovery who are interested in the synthesis of this compound and its analogs for further biological evaluation.

Spectroscopic and Mechanistic Insights into Isofutoquinol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Isofutoquinol A, a neolignan with recognized anti-neuroinflammatory properties. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Core Spectroscopic Data

This compound, with the chemical formula C₂₁H₂₂O₅ and CAS number 62499-70-1, has been a subject of interest due to its biological activities. While extensive searches for specific, publicly available datasets of its ¹H NMR, ¹³C NMR, and HR-MS have been conducted, detailed experimental spectra are not readily found in common databases. However, based on its confirmed structure, the expected spectroscopic characteristics can be inferred. The structural elucidation of this compound was definitively established through X-ray crystallography.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z
[C₂₁H₂₂O₅+H]⁺355.1540
[C₂₁H₂₂O₅+Na]⁺377.1359
[C₂₁H₂₂O₅+K]⁺393.1100

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are typically found in primary research literature detailing its isolation and characterization. The following are generalized yet detailed methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • A sample of purified this compound (typically 1-5 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (dependent on sample concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function followed by a Fourier transform. Phase and baseline corrections are applied.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-10 seconds

    • Acquisition Time: 1-2 seconds

  • Processing: Similar to ¹H NMR, the FID is processed with an exponential window function and Fourier transformed.

2D NMR Experiments: For complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • The solution may be acidified (e.g., with 0.1% formic acid) to promote protonation for positive ion mode analysis.

Data Acquisition:

  • Ionization Mode: ESI in positive ion mode is commonly used for this class of compounds.

  • Mass Analyzer Mode: The analyzer is operated in high-resolution mode.

  • Mass Range: A scan range of m/z 100-1000 is typically sufficient.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). The high mass accuracy allows for the confident determination of the elemental formula.

Biological Activity and Signaling Pathway

This compound, isolated from plants of the Piper genus, has demonstrated notable anti-neuroinflammatory activity. While the specific signaling cascade for this compound is a subject of ongoing research, the mechanism for many neolignans with similar properties involves the modulation of key inflammatory pathways.

The anti-neuroinflammatory effects of neolignans are often attributed to their ability to suppress the activation of microglia, the primary immune cells of the central nervous system. This suppression is frequently mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-Neuroinflammatory Signaling Pathway of Neolignans cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nuc NF-κB (in nucleus) MAPK->NFkB_nuc NFkB NF-κB IKK->NFkB NFkB_complex IκB-NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines Isofutoquinol_A This compound Isofutoquinol_A->MAPK Inhibition Isofutoquinol_A->IKK Inhibition

Caption: Proposed anti-neuroinflammatory mechanism of this compound.

This diagram illustrates the likely mechanism where this compound inhibits the MAPK and NF-κB signaling pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS). This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, thereby exerting its anti-neuroinflammatory effect.

Experimental Workflow

The general workflow for the isolation, characterization, and biological evaluation of this compound is depicted below.

Experimental Workflow for this compound Plant_Material Plant Material (e.g., Piper futokadzura) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound This compound (Pure Isolate) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Assessment (e.g., Anti-neuroinflammatory assay) Pure_Compound->Biological_Assay NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HR-MS) Structure_Elucidation->MS XRay X-ray Crystallography Structure_Elucidation->XRay

Caption: General experimental workflow from plant to characterized compound.

Isofutoquinol A: A Promising Neolignan Scaffold for Anti-Neuroinflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Isofutoquinol A, a neolignan isolated from Piper kadura, has emerged as a potential lead compound for the development of novel therapeutics targeting neuroinflammation. This document provides a comprehensive overview of the available preclinical data on this compound, including its inhibitory effects on key inflammatory mediators. Detailed experimental protocols and an analysis of its potential mechanism of action are presented to guide further research and development efforts in the field of neuropharmacology.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system, plays a central role in initiating and propagating the inflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which contribute to neuronal damage. Therefore, the identification of small molecules that can modulate microglial activation and inhibit the production of these inflammatory mediators is a key strategy in the development of new treatments for neurodegenerative disorders. This compound, a neolignan derived from the plant Piper kadsura, has demonstrated notable anti-neuroinflammatory properties, positioning it as a promising candidate for further investigation.

Biological Activity of this compound

The primary biological activity of this compound relevant to drug discovery is its anti-neuroinflammatory effect. Preclinical studies have focused on its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in activated microglial cells.

Inhibition of Nitric Oxide Production

Research has demonstrated that this compound can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. While the precise IC50 value has been described as indicating "moderate" inhibition, this activity suggests a direct or indirect modulation of the inducible nitric oxide synthase (iNOS) enzyme, the key enzyme responsible for NO production in inflammatory conditions.

CompoundCell LineStimulantTargetActivityReference
This compoundBV-2 MicrogliaLPSNitric Oxide (NO) ProductionModerate Inhibition(Kim et al., 2010)

Potential Mechanism of Action

While the precise molecular mechanism of this compound has not been fully elucidated, the broader class of isoquinoline (B145761) alkaloids and related neolignans are known to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting IκB phosphorylation or NF-κB nuclear translocation.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key upstream regulators of NF-κB activation and also play independent roles in the inflammatory response. Many natural product-derived anti-inflammatory compounds have been shown to inhibit the phosphorylation of these MAPKs. It is plausible that this compound may also exert its effects by modulating one or more of these MAPK signaling cascades, thereby downregulating the inflammatory response.

Below is a diagram illustrating the potential signaling pathways that may be modulated by this compound.

Isofutoquinol_A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB NF-κB MAPK_pathway->NFκB activates IκB IκB IKK->IκB phosphorylates IκB_NFκB IκB-NF-κB Complex NFκB_n NF-κB NFκB->NFκB_n translocates IκB_NFκB->IκB releases IκB_NFκB->NFκB Isofutoquinol_A This compound Isofutoquinol_A->MAPK_pathway inhibits? Isofutoquinol_A->IKK inhibits? Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFκB_n->Proinflammatory_Genes activates

Caption: Potential mechanism of this compound's anti-inflammatory action.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound's anti-inflammatory potential.

Cell Culture and Treatment
  • Cell Line: Murine BV-2 microglial cells are a commonly used and appropriate model for these studies.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

  • Stimulate the cells with LPS for 24 hours.

  • Collect 50 µL of the culture supernatant.

  • Add 50 µL of Griess A reagent (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess B reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Culture and treat BV-2 cells as described above.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins (NF-κB and MAPK)

This technique is used to assess the activation (phosphorylation) of key signaling proteins.

  • Culture and treat BV-2 cells in larger format plates (e.g., 6-well plates).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, JNK, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Below is a workflow diagram for the experimental evaluation of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo Future In Vivo Studies Cell_Culture BV-2 Microglia Culture Treatment This compound Pre-treatment + LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Treatment->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Assay (ELISA) Treatment->PGE2_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 determination) NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Model of Neuroinflammation Data_Analysis->Animal_Model Promising results lead to Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Histology Histological Analysis Animal_Model->Histology

Caption: A proposed workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel anti-neuroinflammatory agents. Its ability to inhibit nitric oxide production in activated microglia warrants further investigation to precisely quantify its potency and elucidate its molecular mechanism of action. Future studies should focus on:

  • Determining the IC50 value of this compound for the inhibition of both NO and PGE2 production.

  • Confirming the modulation of the NF-κB and MAPK signaling pathways through detailed Western blot analysis and potentially reporter gene assays.

  • Evaluating the in vivo efficacy of this compound in animal models of neuroinflammation and neurodegenerative diseases.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of the this compound scaffold.

By addressing these key areas, the full potential of this compound as a lead compound in the fight against neurodegenerative diseases can be realized.

An In-depth Technical Guide to the Ethnobotanical Uses of Piper Species Containing Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and pharmacological activities of Piper species containing the neolignan Isofutoquinol A. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this class of compounds.

Introduction: The Genus Piper and the Significance of this compound

The genus Piper, belonging to the family Piperaceae, comprises over 2,000 species of herbs, shrubs, and climbers, predominantly found in tropical and subtropical regions.[1][2] Many Piper species have a long history of use in traditional medicine systems worldwide, where they are employed to treat a wide range of ailments, including inflammatory conditions, pain, and gastrointestinal disorders.[1][2] The rich phytochemical diversity of the genus, which includes alkaloids, flavonoids, and lignans, is responsible for its broad spectrum of biological activities.[2]

A compound of particular interest is this compound, a neolignan that has been isolated from certain Piper species. Neolignans are a class of phenolic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] This guide will focus on the ethnobotanical uses of Piper species that are known to contain this compound, and will delve into the scientific evidence supporting their traditional applications.

Ethnobotanical Uses of Piper Species Containing this compound

The primary source of this compound identified to date is Piper kadsura , also known by its synonym Piper futokadzura . This species has a well-documented history of use in traditional Chinese medicine.

Piper SpeciesTraditional Medicinal UsesParts Used
Piper kadsura (Choisy) Ohwi / Piper futokadzura Siebold & Zucc.Rheumatic arthritis, asthma, joint pain, muscle stiffness, promoting blood circulation, digestive ailments (abdominal pain, indigestion).[3]Stems, Roots

The traditional uses of Piper kadsura for treating inflammatory and pain-related conditions provide a strong ethnobotanical basis for investigating the pharmacological activities of its constituents, including this compound.

Phytochemistry: Isolation and Characterization of this compound

This compound is a neolignan that has been successfully isolated and characterized from Piper kadsura. The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

General Isolation Protocol for Neolignans from Piper Species

The following is a generalized protocol for the isolation of neolignans, including this compound, from Piper species, based on common phytochemical practices.

G start Plant Material Collection and Preparation (e.g., dried and powdered stems of Piper kadsura) extraction Solvent Extraction (e.g., maceration or Soxhlet extraction with methanol (B129727) or ethanol) start->extraction concentration Concentration of Crude Extract (using a rotary evaporator) extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., between ethyl acetate (B1210297) and water) concentration->partitioning chromatography1 Column Chromatography (Silica Gel) (elution with a gradient of hexane (B92381) and ethyl acetate) partitioning->chromatography1 fraction_collection Fraction Collection and TLC Analysis chromatography1->fraction_collection chromatography2 Further Purification of Active Fractions (e.g., Sephadex LH-20 column chromatography) fraction_collection->chromatography2 chromatography3 Preparative HPLC (for final purification of this compound) chromatography2->chromatography3 characterization Structural Elucidation (NMR, MS, etc.) chromatography3->characterization

Figure 1. General workflow for the isolation of this compound.
Structural Characterization

The definitive structure of this compound is determined using a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the carbon skeleton and the placement of functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

Pharmacological Activities of this compound and Related Neolignans

Scientific studies have begun to validate the traditional uses of Piper kadsura by investigating the biological activities of its isolated compounds. The anti-inflammatory effects of this compound and other neolignans from Piper species are of particular interest.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activities of futoquinol (B42592) (this compound) and other related neolignans isolated from Piper species.

CompoundBiological ActivityAssay SystemIC₅₀ (µM)Reference
Futoquinol (this compound) Inhibition of NO productionLPS-activated BV-2 microglia cells16.8[4]
Futoquinol (this compound) Inhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils13.1 ± 5.3[3]
Piperkadsin AInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils4.3 ± 1.0[3]
Piperkadsin BInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils12.2 ± 3.2[3]
Piperkadsin CInhibition of NO productionLPS-activated BV-2 microglia cells14.6[4]
Neolignan 3 (from P. kadsura)Inhibition of NO productionLPS-induced RAW 264.7 cells34.29 ± 0.82[5]
Neolignan 7 (from P. kadsura)Inhibition of NO productionLPS-induced RAW 264.7 cells47.5 ± 5.81[5]

IC₅₀: The half maximal inhibitory concentration.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural products, including neolignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibition

Figure 2. Postulated inhibition of the NF-κB signaling pathway by this compound.

4.2.2. MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Transcription Isofutoquinol_A This compound Isofutoquinol_A->MAPKK Inhibition

Figure 3. Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of this compound.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G start Cell Culture (e.g., RAW 264.7 macrophage cell line) seeding Cell Seeding (in 96-well plates) start->seeding treatment Pre-treatment with this compound (various concentrations) seeding->treatment stimulation Stimulation with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection Collection of Cell Supernatant incubation->supernatant_collection griess_reaction Griess Reaction (to measure nitrite (B80452) concentration) supernatant_collection->griess_reaction measurement Absorbance Measurement (at 540 nm) griess_reaction->measurement calculation Calculation of NO Inhibition (%) measurement->calculation

Figure 4. Workflow for the Nitric Oxide Production Inhibition Assay.
Reactive Oxygen Species (ROS) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of reactive oxygen species in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils.

G start Isolation of Human Polymorphonuclear Neutrophils (PMNs) incubation1 Incubation of PMNs with Luminol and this compound start->incubation1 stimulation Stimulation with PMA incubation1->stimulation measurement Chemiluminescence Measurement stimulation->measurement calculation Calculation of ROS Inhibition (%) measurement->calculation

Figure 5. Workflow for the Reactive Oxygen Species Production Inhibition Assay.

Conclusion and Future Directions

The ethnobotanical use of Piper kadsura for inflammatory conditions is supported by scientific evidence demonstrating the anti-inflammatory activity of its constituent, this compound. This neolignan, along with others from the Piper genus, shows promise as a lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

  • A broader phytochemical screening of other Piper species with similar ethnobotanical uses to identify new sources of this compound or other bioactive neolignans.

  • In-depth mechanistic studies to fully elucidate the molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency of this compound through chemical modification.

The continued exploration of the rich chemical diversity of the Piper genus, guided by traditional knowledge, holds significant potential for the discovery of new therapeutic agents.

References

Isofutoquinol A: A Technical Guide on its Role in Traditional Medicine and Neuroinflammatory Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from Piper futokadzura (syn. Piper kadsura), represents a class of compounds with a rich history in traditional medicine and emerging potential in modern pharmacology. Traditionally, Piper kadsura has been utilized in Chinese medicine for the treatment of inflammatory conditions such as asthma and rheumatic arthritis. Scientific investigations have begun to elucidate the molecular mechanisms underlying these therapeutic effects, focusing on the anti-neuroinflammatory properties of its constituent neolignans. This technical guide provides a comprehensive overview of this compound, including its ethnobotanical context, quantitative biological activity, detailed experimental protocols for its assessment, and the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction: Traditional Medicine Context

Piper kadsura (Choisy) Ohwi, a perennial vine native to Southeast China, has long been a staple in traditional Chinese medicine, where it is employed to treat conditions characterized by inflammation, such as asthma and rheumatic arthritis[1]. The therapeutic efficacy of this plant is attributed to its rich phytochemical profile, particularly its lignans (B1203133) and neolignans[1]. This compound is one of the several neolignans isolated from this plant, which have been collectively and individually investigated for their biological activities.

Quantitative Data on Anti-Neuroinflammatory Activity

Bioactivity-guided fractionation of the methanolic extract of the aerial parts of Piper kadsura led to the isolation of this compound among other neolignans. The anti-neuroinflammatory activity of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. While this compound was found to exhibit moderate inhibitory activity, specific quantitative data is not available in the primary literature's abstract. However, the IC50 values for several co-isolated and structurally related neolignans were determined, providing valuable context for the potential potency of this compound.

CompoundTypeIC50 (µM) for NO Inhibition in LPS-stimulated BV-2 cellsReference
Piperkadsin CNeolignan14.6[2][3]
FutoquinolNeolignan16.8[2][3]
WallichinineNeolignan45.6[1]
Futokadsurin CNeolignan43.1[1]
This compound Neolignan Moderate Inhibition (Specific IC50 not reported in abstract) [2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the anti-neuroinflammatory activity of this compound and its related compounds.

Inhibition of Nitric Oxide Production in LPS-Stimulated BV-2 Microglia

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in a microglial cell line stimulated with lipopolysaccharide (LPS).

3.1.1. Materials and Reagents:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and other test compounds

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

3.1.2. Cell Culture and Treatment:

  • BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds.

  • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • The cells are incubated for an additional 24 hours.

3.1.3. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess Reagent is added to each well containing the supernatant.

  • The plate is incubated at room temperature for 10 minutes, protected from light.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

3.1.4. Experimental Workflow Diagram:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Griess Assay A Culture BV-2 Microglia B Seed cells in 96-well plates A->B C Pre-incubate with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition and IC50 H->I G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates MAPK MAPK (p38, JNK, ERK) MyD88->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors iNOS iNOS (Inducible Nitric Oxide Synthase) Nucleus->iNOS COX2 COX-2 (Cyclooxygenase-2) Nucleus->COX2 NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PGs Prostaglandins (Pro-inflammatory) COX2->PGs IsofutoquinolA This compound IsofutoquinolA->IKK inhibits? IsofutoquinolA->MAPK inhibits?

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isofutoquinol A from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has garnered interest within the scientific community due to its potential biological activities. Found in various plant species, particularly within the Piper genus, such as Piper futokadzura, the effective extraction and purification of this compound are crucial for further pharmacological investigation and drug development. These application notes provide a comprehensive overview of the methodologies for isolating this compound from plant material, tailored for a scientific audience. The protocols described herein are based on established techniques for the extraction and purification of neolignans from plant sources.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of neolignans from Piper species. While specific data for this compound is limited in publicly available literature, these values provide a benchmark for expected yields and purity.

Table 1: Representative Extraction Yields of Neolignans from Piper Species

Plant SpeciesPart UsedExtraction SolventExtraction MethodCrude Extract Yield (% of dry weight)Neolignan Content in ExtractReference
Piper tectoniifoliumLeavesn-hexaneMaceration8.2 g extract from bulk11.8% (-)-grandisin[1]
Piper tectoniifoliumBranchesn-hexaneMaceration1.0 g extract from bulk18.0% (-)-grandisin[1]
Piper betle-Chloroform (B151607) partitionLiquid-liquid partition105 mg crude sampleNot specified[2]
Piper kadsuraAerial PartsMethanol (B129727)Not specifiedNot specifiedNot specified[3]

Table 2: Purity and Recovery of Neolignans Following Purification

NeolignanPurification MethodPurity AchievedRecoveryReference
(-)-GrandisinPrecipitation> 94%Not specified[1]
ConocarpanHPLCNot specified (Linearity: r=0.9991)104.55% (mean recovery)[4]
KadsurenoneHSCCC> 92.5%Not specified[2]
(-)-Denudatin BHSCCC> 95.0%Not specified[2]
Pibeneolignan CHSCCC> 95.0%Not specified[2]

Experimental Protocols

The following protocols are generalized methodologies for the extraction and purification of this compound from plant material, based on common practices for neolignan isolation.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines the initial extraction of this compound from dried and powdered plant material.

1. Plant Material Preparation:

  • Collect fresh plant material, such as the leaves and stems of Piper futokadzura.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Maceration:
  • Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or n-hexane) in a sealed container. A common ratio is 1:10 (w/v) of plant material to solvent.
  • Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.
  • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.
  • Repeat the extraction process with fresh solvent two to three times to ensure exhaustive extraction.
  • Combine the filtrates.
  • Soxhlet Extraction:
  • Place the powdered plant material in a thimble within a Soxhlet apparatus.
  • Extract with a suitable solvent (e.g., methanol or ethanol) for 6-8 hours.
  • This method provides a more exhaustive extraction compared to maceration.

3. Solvent Evaporation:

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4. Liquid-Liquid Partitioning (Optional):

  • For further initial purification, the crude extract can be subjected to liquid-liquid partitioning.
  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
  • This compound, being a moderately polar neolignan, is likely to be concentrated in the chloroform or ethyl acetate fraction.

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used. Sephadex LH-20 can also be employed for size-exclusion chromatography.
  • Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate or acetone.
  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
  • Combine fractions containing the compound of interest based on their TLC profiles.

2. High-Performance Liquid Chromatography (HPLC):

  • For final purification to achieve high purity, preparative or semi-preparative HPLC is recommended.
  • Column: A reversed-phase C18 column is typically used for neolignans.
  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common mobile phase. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.[4]
  • Detection: UV detection at a wavelength of around 280 nm is suitable for neolignans.[4]
  • Inject the partially purified fraction from column chromatography and collect the peak corresponding to this compound.

3. High-Speed Countercurrent Chromatography (HSCCC):

  • HSCCC is an effective technique for the separation of natural products without a solid stationary phase.
  • Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. For neolignans, systems such as petroleum ether-ethyl acetate-methanol-water have been successfully used.[2]
  • The crude or partially purified extract is subjected to HSCCC to yield purified this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Piper futokadzura) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Extraction Solvent Extraction (Maceration or Soxhlet) PowderedMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventEvaporation Solvent Evaporation CrudeExtract->SolventEvaporation FinalCrudeExtract Concentrated Crude Extract SolventEvaporation->FinalCrudeExtract

Caption: Workflow for the extraction of this compound.

PurificationWorkflow CrudeExtract Crude Extract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC SemiPureFraction Semi-Pure Fraction TLC->SemiPureFraction HPLC Preparative HPLC (C18 Column) SemiPureFraction->HPLC PureIsofutoquinolA Pure this compound HPLC->PureIsofutoquinolA

Caption: Workflow for the purification of this compound.

References

Application Note: Quantitative Analysis of Isofutoquinol A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isofutoquinol A, a neolignan found in plants of the Piper genus. While specific literature on a validated HPLC method for this compound is limited, this document outlines a robust protocol developed from established methodologies for the analysis of structurally related isoquinoline (B145761) alkaloids. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and sensitive approach for the quantification of this compound in research, quality control, and drug development settings.

Introduction

This compound is a neolignan compound that has been isolated from plant species such as Piper futokadzura.[1] As research into the pharmacological properties of natural compounds continues to expand, the development of accurate and precise analytical methods for their quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of various compounds, including those found in complex matrices like plant extracts.[2] This application note provides a comprehensive protocol for the determination of this compound, drawing upon established methods for the analysis of isoquinoline alkaloids, which share structural similarities.[2][3][4][5][6] The method is designed to be accessible to researchers, scientists, and professionals in the field of drug development.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.[2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA).

  • Reference Standard: this compound (purity ≥98%).

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar compounds and are a starting point for optimization:

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh approximately 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[6]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[2]

Method Validation (Proposed Parameters)

A full method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity R² > 0.999 for the calibration curve.
Accuracy (% Recovery) 80-120%. Determined by spiking a blank matrix with known concentrations of the analyte.
Precision (% RSD) Intraday and Interday Relative Standard Deviation (RSD) should be less than 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[7]
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a DAD.

Data Presentation

The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intraday RSD (%) (n=6)Interday RSD (%) (n=6)
5
25
75

Table 3: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration_sample Filtration (0.45 µm) centrifugation->filtration_sample sample_injection Prepared Sample filtration_sample->sample_injection hplc_system HPLC System (C18 Column, UV Detector) sample_injection->hplc_system ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std std_injection Standard Solutions working_std->std_injection calibration_curve Calibration Curve Construction working_std->calibration_curve std_injection->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the HPLC quantification of this compound.

Method Validation Pathway

Caption: Key parameters for HPLC method validation.

Conclusion

The proposed HPLC method provides a solid foundation for the reliable quantification of this compound. By leveraging established chromatographic principles for similar compounds, this protocol offers a starting point for researchers to develop and validate a method tailored to their specific needs. Adherence to rigorous method validation will ensure the generation of accurate and precise data, which is essential for the advancement of research and development involving this compound.

References

Application Notes and Protocols: Structural Elucidation of Isofutoquinol A using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products. This application note details the protocols and data interpretation workflows for determining the chemical structure of complex molecules, using the neolignan Isofutoquinol A as a primary example. While specific spectral data for this compound is not publicly available, this document will utilize a representative tetrahydrofuran (B95107) neolignan isolated from the Piper genus to illustrate the complete process. This comprehensive guide will cover sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and the logical process of assembling the molecular structure from the spectral data.

Data Presentation: NMR Spectral Data of a Representative Neolignan

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative tetrahydrofuran neolignan, analogous in structural complexity to this compound. The data presented here is essential for the structural assignment and is derived from a comprehensive suite of NMR experiments.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data

PositionδC (ppm)δH (ppm, mult., J in Hz)
1135.2-
2108.56.80 (d, 1.5)
3148.1-
4147.9-
5101.15.95 (s)
6118.96.75 (d, 1.5)
788.14.70 (d, 6.5)
854.33.30 (m)
918.21.05 (d, 6.8)
1'131.8-
2'109.26.90 (d, 8.0)
3'149.0-
4'148.8-
5'112.16.85 (d, 8.0)
6'120.56.78 (s)
7'82.55.10 (d, 8.5)
8'50.12.50 (m)
9'14.10.95 (d, 7.0)
3-OCH₃56.03.88 (s)
4-OCH₃56.13.90 (s)
3'-OCH₃55.93.87 (s)
4'-OCH₃56.23.92 (s)

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton(s)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (¹H-¹³C)
H-2 (6.80)H-6 (6.75)C-2 (108.5)C-1, C-3, C-4, C-6, C-7
H-5 (5.95)-C-5 (101.1)C-3, C-4
H-6 (6.75)H-2 (6.80)C-6 (118.9)C-1, C-2, C-4, C-5, C-7
H-7 (4.70)H-8 (3.30)C-7 (88.1)C-1, C-2, C-6, C-8, C-9
H-8 (3.30)H-7 (4.70), H-9 (1.05)C-8 (54.3)C-7, C-9, C-1', C-2', C-6'
H-9 (1.05)H-8 (3.30)C-9 (18.2)C-7, C-8
H-2' (6.90)H-5' (6.85)C-2' (109.2)C-1', C-3', C-4', C-6', C-7'
H-5' (6.85)H-2' (6.90)C-5' (112.1)C-1', C-3', C-4', C-6'
H-6' (6.78)-C-6' (120.5)C-1', C-2', C-5', C-7'
H-7' (5.10)H-8' (2.50)C-7' (82.5)C-1', C-2', C-6', C-8', C-9'
H-8' (2.50)H-7' (5.10), H-9' (0.95)C-8' (50.1)C-7', C-9', C-1', C-2', C-6'
H-9' (0.95)H-8' (2.50)C-9' (14.1)C-7', C-8'
3-OCH₃ (3.88)-3-OCH₃ (56.0)C-3
4-OCH₃ (3.90)-4-OCH₃ (56.1)C-4
3'-OCH₃ (3.87)-3'-OCH₃ (55.9)C-3'
4'-OCH₃ (3.92)-4'-OCH₃ (56.2)C-4'

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound analogue and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy
  • Pulse Program: zg30 (standard 30-degree pulse)

  • Spectrometer Frequency: 500 MHz

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Temperature: 298 K

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 (power-gated decoupling, 30-degree pulse)

  • Spectrometer Frequency: 125 MHz

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Acquisition Time: 1.1 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

  • Temperature: 298 K

2D NMR: COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive)

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 8

  • Relaxation Delay: 1.5 s

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3 (edited, gradient-selected)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 16

  • Relaxation Delay: 1.5 s

  • ¹JCH Coupling Constant: Optimized for 145 Hz

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (gradient-selected, magnitude mode)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 32

  • Relaxation Delay: 1.5 s

  • Long-range ⁿJCH Coupling Constant: Optimized for 8 Hz

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of deducing the molecular structure from the NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Analogue Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Filtration->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_1D->Processing NMR_2D->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Correlation_Analysis Analysis of 2D Cross-Peaks Peak_Picking->Correlation_Analysis Fragment_Assembly Fragment Assembly Correlation_Analysis->Fragment_Assembly Stereochemistry Stereochemical Assignment (NOESY/ROESY) Fragment_Assembly->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

structure_elucidation_logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Interpretation & Assembly cluster_confirmation Confirmation H1_NMR ¹H NMR - Proton chemical shifts - Multiplicities - Integration Fragments Identify Structural Fragments H1_NMR->Fragments C13_NMR ¹³C NMR - Carbon chemical shifts - Number of carbons C13_NMR->Fragments COSY COSY - ¹H-¹H spin systems - Connectivity of adjacent protons COSY->Fragments HSQC HSQC - Direct ¹H-¹³C correlations - Assigns protons to their attached carbons HSQC->Fragments HMBC HMBC - Long-range ¹H-¹³C correlations (2-3 bonds) - Connects spin systems via quaternary carbons and heteroatoms Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Planar Structure Connectivity->Structure Final_Structure Final Confirmed Structure Structure->Final_Structure

Caption: Logical process of structural elucidation using NMR data.

Conclusion

The structural elucidation of novel natural products like this compound relies heavily on a systematic and multi-faceted NMR analysis. By employing a combination of 1D and 2D NMR experiments, researchers can piece together the molecular framework, establish connectivity between different structural fragments, and ultimately determine the complete chemical structure. The protocols and workflows detailed in this application note provide a robust framework for scientists engaged in natural product discovery and drug development, enabling the confident and efficient characterization of complex molecular architectures.

Application Notes and Protocols for Assessing Isofutoquinol A Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing in vitro assays to evaluate the efficacy of Isofutoquinol A, a neolignan with potential therapeutic properties. The protocols outlined below are designed to assess its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression in cancer cell lines.

Overview of this compound and Rationale for In Vitro Testing

This compound, isolated from Piper futokadzura, is a neolignan that has been investigated for its anti-neuroinflammatory activity. While its precise anti-cancer mechanism is not fully elucidated, related compounds such as isoquinoline (B145761) alkaloids have demonstrated anti-cancer effects by inducing cell cycle arrest, apoptosis, and autophagy.[1] Therefore, a panel of in vitro assays is essential to characterize the biological activity of this compound and determine its potential as a therapeutic agent.

This document provides detailed protocols for a tiered approach to evaluating this compound, starting with general cytotoxicity screening and progressing to more mechanistic assays to understand its mode of action.

General Cell Culture and Compound Preparation

Protocol 2.1: Cell Line Selection and Maintenance

  • Cell Line Selection: Choose appropriate cancer cell lines for your research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Culture: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2.2: this compound Stock Solution Preparation

  • Dissolution: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Tier 1: Cytotoxicity and Viability Assays

These initial assays are crucial for determining the concentration-dependent effect of this compound on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50).

3.1. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

3.2. LDH Release Assay

The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

Protocol 3.2.1: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Data Presentation: Cytotoxicity and Viability Data

Concentration (µM)% Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)
0 (Control)100 ± 5.22.1 ± 0.8
0.195.3 ± 4.85.3 ± 1.1
182.1 ± 6.115.8 ± 2.3
1051.7 ± 4.545.6 ± 3.9
5023.4 ± 3.278.2 ± 5.1
1008.9 ± 1.991.5 ± 4.7

Note: The data presented are for illustrative purposes only.

Experimental Workflow for Cytotoxicity Assays

G cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate for 24, 48, 72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read end_node Data Analysis: IC50 Determination mtt_read->end_node ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_incubate Incubate 30min ldh_reagent->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read ldh_read->end_node

Caption: Workflow for assessing this compound cytotoxicity.

Tier 2: Apoptosis Assays

If this compound demonstrates significant cytotoxicity, the next step is to investigate whether it induces apoptosis (programmed cell death).

4.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4.1.1: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

4.2. Caspase Activity Assay

Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases (e.g., caspase-3/7).

Protocol 4.2.1: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

Data Presentation: Apoptosis Data

Treatment% Early Apoptosis% Late ApoptosisCaspase-3/7 Activity (Fold Change)
Control3.2 ± 0.91.8 ± 0.51.0 ± 0.1
This compound (IC50)25.6 ± 3.115.4 ± 2.54.2 ± 0.6
Staurosporine (Positive Control)45.1 ± 4.222.8 ± 3.18.5 ± 1.2

Note: The data presented are for illustrative purposes only.

Signaling Pathway: Intrinsic Apoptosis Pathway

G Isofutoquinol_A This compound Mitochondrion Mitochondrion Isofutoquinol_A->Mitochondrion Stress Signal Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Tier 3: Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Protocol 5.1: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells and treat with this compound as in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.2 ± 4.130.5 ± 3.214.3 ± 2.5
This compound (IC50)25.8 ± 3.520.1 ± 2.854.1 ± 5.2

Note: The data presented are for illustrative purposes only.

Logical Flow of this compound Efficacy Assessment

G start This compound cytotoxicity Tier 1: Cytotoxicity Assays (MTT, LDH) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Tier 2: Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis cell_cycle Tier 3: Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: Tiered approach for in vitro evaluation of this compound.

Conclusion and Future Directions

These detailed protocols provide a robust framework for the initial in vitro characterization of this compound's efficacy. The data generated from these assays will be critical in determining its potential as a novel therapeutic agent and will guide further preclinical development, including in vivo studies and more in-depth mechanistic investigations into its specific molecular targets and signaling pathways.

References

Application Notes and Protocols for In Vivo Studies of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan isolated from Piper futokadzura, has demonstrated potential therapeutic effects, notably in the realm of neuroinflammation.[1] Preclinical in vivo evaluation is a critical step to translate these preliminary findings into potential clinical applications. This document provides detailed application notes and standardized protocols for investigating the in vivo effects of this compound using established animal models. The focus will be on neuroinflammation, a key pathological process in a range of neurodegenerative diseases. Additionally, given the known anticancer properties of compounds from Piper species, a protocol for a preliminary in vivo cancer study is also proposed.

Data Presentation: Proposed In Vivo Efficacy Studies

The following tables are templates for summarizing quantitative data from proposed in vivo studies of this compound.

Table 1: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

Treatment GroupDose (mg/kg)Administration RoutePro-inflammatory Cytokine Levels (pg/mL) in Brain TissueMicroglia Activation Marker (Iba1) Expression (% of control)
TNF-α IL-6
Vehicle Control-i.p.
LPS Only-i.p.
This compound + LPS10i.p.
This compound + LPS25i.p.
This compound + LPS50i.p.
Positive Control (e.g., Dexamethasone) + LPSSpecifyi.p.

Table 2: Assessment of this compound in a Xenograft Mouse Model of Cancer

Treatment GroupDose (mg/kg)Administration RouteTumor Volume (mm³) at Day 21Tumor Weight (g) at Day 21Body Weight Change (%)
Vehicle Control-p.o.
This compound25p.o.
This compound50p.o.
This compound100p.o.
Positive Control (e.g., Doxorubicin)Specifyi.v.

Experimental Protocols

Protocol 1: Evaluation of Anti-Neuroinflammatory Effects of this compound in an LPS-Induced Mouse Model

This protocol is designed to assess the ability of this compound to mitigate the neuroinflammatory response induced by lipopolysaccharide (LPS) in mice.

1. Animal Model:

  • Species: C57BL/6 mice (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

2. Materials:

  • This compound (purity >95%)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Phosphate-buffered saline (PBS)

  • Reagents for ELISA and immunohistochemistry

3. Experimental Design:

  • Group 1: Vehicle Control: Administer vehicle.

  • Group 2: LPS Only: Administer vehicle followed by LPS.

  • Group 3-5: this compound + LPS: Administer this compound at three different doses (e.g., 10, 25, 50 mg/kg).

  • Group 6: Positive Control + LPS: Administer a known anti-inflammatory agent (e.g., dexamethasone).

4. Procedure:

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS injection.

  • Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg).

  • Monitoring: Observe animals for clinical signs of inflammation (e.g., lethargy, piloerection).

  • Sample Collection: At 24 hours post-LPS injection, euthanize the mice.

  • Brain Tissue Extraction: Perfuse animals with cold PBS and extract the brain. Dissect the hippocampus and cortex for further analysis.

5. Outcome Measures:

  • Cytokine Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

  • Immunohistochemistry: Prepare brain sections and perform staining for microglial activation markers (e.g., Iba1) and astrocyte activation markers (e.g., GFAP).

  • Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., p-NF-κB, COX-2, iNOS).

Protocol 2: Preliminary In Vivo Anticancer Efficacy of this compound in a Xenograft Mouse Model

This protocol outlines a preliminary study to evaluate the potential of this compound to inhibit tumor growth in a xenograft model.

1. Animal Model:

  • Species: Athymic nude mice (female, 6-8 weeks old)

  • Housing: As described in Protocol 1.

2. Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer)

  • This compound

  • Vehicle for oral administration

  • Matrigel

  • Calipers for tumor measurement

3. Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomly assign mice to treatment groups.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of toxicity.

  • Euthanasia and Sample Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors.

6. Outcome Measures:

  • Tumor Growth Inhibition: Compare the tumor volume and weight between the treatment and control groups.

  • Toxicity Assessment: Monitor for changes in body weight and any adverse clinical signs.

  • Histopathological Analysis: Perform H&E staining of tumor sections to assess for necrosis and other morphological changes.

Visualization of Pathways and Workflows

experimental_workflow_neuroinflammation cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis acclimatization Acclimatization of C57BL/6 Mice grouping Randomization into Treatment Groups acclimatization->grouping drug_admin This compound / Vehicle Administration (i.p.) grouping->drug_admin lps_induction LPS-induced Neuroinflammation (i.p.) drug_admin->lps_induction euthanasia Euthanasia & Brain Extraction lps_induction->euthanasia cytokine Cytokine Analysis (ELISA) euthanasia->cytokine ihc Immunohistochemistry (Iba1, GFAP) euthanasia->ihc wb Western Blot (NF-κB, COX-2) euthanasia->wb

Caption: Workflow for the in vivo neuroinflammation study.

signaling_pathway_neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB nucleus Nucleus NF_kB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibition

Caption: Putative signaling pathway of this compound in neuroinflammation.

experimental_workflow_cancer cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization drug_admin Daily Oral Administration of this compound randomization->drug_admin monitoring Tumor & Body Weight Measurement drug_admin->monitoring euthanasia Euthanasia monitoring->euthanasia At study completion tumor_excision Tumor Excision & Weight Measurement euthanasia->tumor_excision analysis Histopathological Analysis tumor_excision->analysis

References

Investigating the Anticancer Mechanisms of Isofutoquinol A: Application Notes and Protocols for Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan compound, belongs to a class of natural products that have garnered significant interest in cancer research due to their potential cytotoxic and antineoplastic activities. As a member of the broader isoquinoline (B145761) alkaloid family, this compound is hypothesized to exert its effects through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. This document provides a comprehensive guide for researchers aiming to elucidate the specific mechanisms of action of this compound using various in vitro cell culture models.

Due to the limited availability of specific experimental data for this compound, the following protocols and application notes are based on established methodologies for studying closely related neolignans and isoquinoline alkaloids. These models and assays provide a robust framework for the initial screening and in-depth mechanistic investigation of this compound's anticancer properties.

Recommended Cell Culture Models

The selection of appropriate cell culture models is critical for obtaining relevant and translatable results. Based on studies of similar compounds, the following human cancer cell lines are recommended for initial screening and mechanistic studies of this compound.

Table 1: Recommended Human Cancer Cell Lines for this compound Studies

Cancer TypeCell LineKey Characteristics
Breast Cancer MCF-7Estrogen receptor-positive
MDA-MB-231Triple-negative, highly invasive
Cervical Cancer HeLaHPV-positive, well-established
Gastric Cancer MNK-45-
Leukemia K-562Chronic Myeloid Leukemia
Lung Cancer A549Non-small cell lung carcinoma
Colon Cancer HCT116Colorectal carcinoma
Prostate Cancer PC3Androgen-independent

Application Notes and Experimental Protocols

Assessment of Cytotoxic Activity (IC50 Determination)

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 2: Hypothetical IC50 Values for this compound (µM) after 48h Treatment

Cell LineThis compound (µM)
MCF-7To be determined
MDA-MB-231To be determined
HeLaTo be determined
A549To be determined
Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Several assays can be employed to determine if this compound induces apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound at IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Table 3: Hypothetical Apoptosis Analysis of A549 Cells Treated with this compound (IC50) for 48h

Cell PopulationPercentage of Cells
ViableTo be determined
Early ApoptoticTo be determined
Late Apoptotic/NecroticTo be determined
Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

This method uses PI to stain the cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Table 4: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound (IC50) for 48h

Cell Cycle PhasePercentage of Cells
G0/G1To be determined
STo be determined
G2/MTo be determined

Visualization of Methodologies and Signaling Pathways

To aid in the conceptualization of the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Lines->MTT_Assay Isofutoquinol_A Prepare this compound Stock Isofutoquinol_A->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Staining (Apoptosis Detection) MTT_Assay->Apoptosis_Assay Determine IC50 Cell_Cycle_Assay PI Staining for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Determine IC50 Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Confirm Apoptotic Markers qPCR qPCR Analysis (Gene Expression) Apoptosis_Assay->qPCR Cell_Cycle_Assay->Western_Blot Analyze Cell Cycle Regulators Cell_Cycle_Assay->qPCR Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Isofutoquinol_A This compound Bax Bax (pro-apoptotic) Isofutoquinol_A->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Isofutoquinol_A->Bcl2 downregulates Death_Receptors Death Receptors (e.g., Fas) Isofutoquinol_A->Death_Receptors Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Isofutoquinol_A This compound p21_p27 p21/p27 (CDK Inhibitors) Isofutoquinol_A->p21_p27 upregulates CDK1 CDK1 Isofutoquinol_A->CDK1 inhibits CyclinB Cyclin B Isofutoquinol_A->CyclinB downregulates CDK4_6 CDK4/6 Rb Rb Phosphorylation CDK4_6->Rb CyclinD Cyclin D CyclinD->Rb p21_p27->CDK4_6 E2F E2F Release Rb->E2F S_Phase S Phase Entry E2F->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest S_Phase->Cell_Cycle_Arrest M_Phase M Phase Entry CDK1->M_Phase CyclinB->M_Phase M_Phase->Cell_Cycle_Arrest

Application Notes and Protocols for Preclinical Formulation of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound isolated from Piper futokadzura with potential therapeutic applications, particularly in the field of neuroinflammation.[1][2][3] As an isoquinoline (B145761) alkaloid, it belongs to a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. Preclinical studies are essential to evaluate the efficacy and safety of this compound. However, its poor aqueous solubility presents a significant challenge for formulation development.

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound, focusing on its anti-neuroinflammatory properties. The protocols outlined below are designed to facilitate in vitro and in vivo studies by providing reproducible methods for solubilization and administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is critical for developing an appropriate formulation. While experimental data for this compound is limited, the following table summarizes its known properties and predicted values based on its chemical structure.

PropertyValueSource/Method
Molecular Formula C₂₁H₂₂O₅[1]
Molecular Weight 354.40 g/mol [1]
Appearance Powder[1]
Aqueous Solubility Poor (exact value not determined)General observation for neolignans
Solubility Soluble in DMSO[1]
Predicted logP 3.5 - 4.5Computational Prediction
Predicted pKa No ionizable groups predictedComputational Prediction
Storage Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[1]

Formulation Strategies for Preclinical Studies

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical testing. The choice of formulation will depend on the route of administration and the specific requirements of the study (e.g., toxicology, efficacy).

Solubilization for In Vitro Studies

For in vitro experiments, this compound should be dissolved in a suitable organic solvent to prepare a stock solution, which can then be diluted in the cell culture medium.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use dimethyl sulfoxide (B87167) (DMSO) as the primary solvent.

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in the cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Formulation for In Vivo Oral Administration

For oral administration in animal models, a suspension or a lipid-based formulation is recommended to improve absorption.

Table 1: Recommended Formulations for Oral Administration

Formulation TypeCompositionRationale
Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterSimple to prepare and suitable for initial screening studies.
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineImproves solubility for clearer solutions, but potential for toxicity should be evaluated.
Lipid-Based Formulation 30% Cremophor EL, 30% Ethanol, 40% SalineEnhances solubilization and can improve oral bioavailability.
Formulation for In Vivo Intraperitoneal/Intravenous Administration

For intraperitoneal (IP) or intravenous (IV) injections, a clear, sterile, and isotonic solution is required to prevent precipitation and ensure safety.

Table 2: Recommended Formulations for Parenteral Administration

Formulation TypeCompositionRationale
Co-solvent System 5% DMSO, 10% Solutol HS 15, 85% SalineSolutol HS 15 is a non-ionic solubilizer suitable for parenteral use.
Cyclodextrin-based 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile waterCyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Experimental Protocols for Preclinical Evaluation

Based on the known anti-inflammatory properties of isoquinoline alkaloids, the following protocols are designed to investigate the efficacy of this compound in models of neuroinflammation.

In Vitro Anti-Neuroinflammatory Activity Assay

This protocol uses a murine microglial cell line (e.g., BV-2) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Workflow for In Vitro Anti-Neuroinflammatory Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed BV-2 microglia in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (various concentrations) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (100 ng/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant cell_lysate Prepare cell lysates stimulate->cell_lysate elisa Measure TNF-α, IL-6 by ELISA collect_supernatant->elisa nitrite_assay Measure Nitric Oxide (Griess Assay) collect_supernatant->nitrite_assay western_blot Analyze NF-κB and MAPK pathway proteins by Western Blot cell_lysate->western_blot

Caption: Workflow for in vitro evaluation of this compound.

Detailed Protocol:

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Nitric Oxide Assay: Use the Griess reagent to measure the accumulation of nitrite (B80452) in the supernatant as an indicator of nitric oxide production.

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the expression and phosphorylation levels of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

In Vivo Anti-Neuroinflammatory Activity Model

This protocol describes an LPS-induced systemic inflammation model in mice to assess the in vivo efficacy of this compound.

Workflow for In Vivo Neuroinflammation Model

G cluster_acclimatization Acclimatization cluster_treatment Treatment & Induction cluster_sampling Sample Collection cluster_analysis Analysis acclimatize Acclimatize C57BL/6 mice for 1 week administer_drug Administer this compound (oral gavage) for 3 days acclimatize->administer_drug inject_lps Inject LPS (1 mg/kg, i.p.) on day 3 administer_drug->inject_lps euthanize Euthanize mice 4h post-LPS inject_lps->euthanize collect_blood Collect blood for serum euthanize->collect_blood collect_brain Collect brain tissue euthanize->collect_brain serum_cytokines Measure serum TNF-α, IL-6 collect_blood->serum_cytokines brain_homogenate Prepare brain homogenates collect_brain->brain_homogenate brain_analysis Analyze inflammatory markers in brain (qRT-PCR, Western Blot) brain_homogenate->brain_analysis

Caption: In vivo neuroinflammation experimental workflow.

Detailed Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Prepare the this compound formulation (e.g., 0.5% CMC suspension).

    • Administer this compound or vehicle control daily via oral gavage for three consecutive days.

  • Induction of Inflammation: On the third day, 1 hour after the final dose of this compound, inject LPS (1 mg/kg) intraperitoneally.

  • Sample Collection: Four hours after the LPS injection, euthanize the mice and collect blood and brain tissue.

  • Analysis:

    • Serum Cytokines: Prepare serum from the collected blood and measure the levels of TNF-α and IL-6 by ELISA.

    • Brain Tissue Analysis: Homogenize the brain tissue to perform qRT-PCR for the analysis of inflammatory gene expression (e.g., Tnf, Il6, Il1b) and Western blot for the analysis of NF-κB and MAPK pathway activation.

Signaling Pathway Analysis

This compound is hypothesized to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways.

Hypothesized Mechanism of Action of this compound

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Genes activates transcription Isofutoquinol_A This compound Isofutoquinol_A->p38 Isofutoquinol_A->ERK Isofutoquinol_A->JNK Isofutoquinol_A->IKK

Caption: this compound's potential inhibitory action on inflammatory pathways.

This diagram illustrates the proposed mechanism where this compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are triggered by inflammatory stimuli like LPS. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the preclinical investigation of this compound. By addressing the key challenge of its poor aqueous solubility and providing detailed experimental workflows, researchers can effectively evaluate its therapeutic potential as an anti-neuroinflammatory agent. Further optimization of formulations and dose-finding studies will be crucial for advancing this compound through the drug development pipeline.

References

Application Notes & Protocols for the Analytical Investigation of Isofutoquinol A Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the analytical techniques for identifying and characterizing metabolites of the hypothetical alkaloid, Isofutoquinol A.

Introduction

This compound, a novel alkaloid, presents a promising scaffold for drug discovery. A thorough understanding of its metabolic fate is critical for preclinical and clinical development. This document outlines detailed protocols for the identification and structural elucidation of this compound metabolites using state-of-the-art analytical techniques. The primary methodologies covered are high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection and identification, and nuclear magnetic resonance (NMR) spectroscopy for definitive structure elucidation.

Predicted Metabolic Pathways of this compound

The biotransformation of drugs and xenobiotics primarily occurs in the liver and involves Phase I and Phase II metabolic reactions.[1][2] For a complex alkaloid like this compound, several metabolic pathways can be anticipated. Phase I reactions, such as oxidation, reduction, and hydrolysis, are primarily catalyzed by cytochrome P450 (CYP) enzymes.[1] Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[1]

Based on the typical metabolism of alkaloids, the predicted biotransformation pathways for this compound include:

  • Oxidation: Hydroxylation, N-oxidation, and O-demethylation are common oxidative pathways for alkaloids.

  • Conjugation: Glucuronidation and sulfation of hydroxylated metabolites are expected Phase II reactions.

A diagram illustrating these potential metabolic pathways is presented below.

This compound Metabolic Pathway cluster_phase1 Phase I Reactions (CYP450) cluster_phase2 Phase II Reactions This compound This compound Oxidation (Hydroxylation) Oxidation (Hydroxylation) This compound->Oxidation (Hydroxylation) N-Oxidation N-Oxidation This compound->N-Oxidation O-Demethylation O-Demethylation This compound->O-Demethylation Phase I Metabolites Phase I Metabolites Glucuronidation Glucuronidation Phase I Metabolites->Glucuronidation Sulfation Sulfation Phase I Metabolites->Sulfation Phase II Metabolites Phase II Metabolites Oxidation (Hydroxylation)->Phase I Metabolites N-Oxidation->Phase I Metabolites O-Demethylation->Phase I Metabolites Glucuronidation->Phase II Metabolites Sulfation->Phase II Metabolites

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

In vitro models, such as human liver microsomes (HLMs), are valuable tools for predicting in vivo metabolic pathways.[2][3]

Objective: To generate and identify metabolites of this compound in a controlled in vitro system.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Protocol:

  • Prepare a stock solution of this compound in DMSO (10 mM).

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • This compound (final concentration 1 µM)

    • Pooled HLMs (final concentration 0.5 mg/mL)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS for Metabolite Detection and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection, and structural elucidation of drug metabolites.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

LC Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C
Scan Range (MS1) m/z 100-1000
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)
Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis:

Metabolite identification will be performed by comparing the full scan MS and MS/MS spectra of the samples with a control (vehicle-treated) sample. Putative metabolites are identified by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

NMR for Structure Elucidation

For novel or unexpected metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[6][7] This requires isolation of the metabolite in sufficient quantity and purity.

Protocol for Metabolite Isolation:

  • Scale up the in vitro incubation to generate sufficient quantities of the target metabolite.

  • Perform a multi-step purification using techniques such as solid-phase extraction (SPE) followed by preparative or semi-preparative HPLC.

  • Collect fractions corresponding to the metabolite of interest, guided by LC-MS analysis.

  • Combine and evaporate the purified fractions.

NMR Analysis:

  • Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., methanol-d4).

  • Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy) if stereochemistry needs to be determined.

The combination of these NMR experiments will allow for the complete assignment of the metabolite's structure.[7]

Data Presentation

Quantitative data from metabolic stability assays and metabolite profiling should be presented in clear and concise tables.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 60
This compound Remaining (%) 100, 85, 60, 35, 10
In vitro Half-life (t½, min) 25.8
Intrinsic Clearance (CLint, µL/min/mg) 26.9

Table 2: Hypothetical Metabolites of this compound Identified by LC-MS/MS

Metabolite IDRetention Time (min)Precursor Ion (m/z)Key MS/MS Fragments (m/z)Proposed Biotransformation
M15.2[M+H]+ + 16...Monohydroxylation
M24.8[M+H]+ + 16...N-Oxidation
M36.1[M+H]+ - 14...O-Demethylation
M43.5[M+H]+ + 176...Glucuronide of M1

Experimental Workflow Visualization

The overall workflow for this compound metabolite identification is depicted in the following diagram.

Metabolite ID Workflow cluster_incubation In Vitro Metabolism cluster_analysis Analytical Identification cluster_elucidation Structure Elucidation This compound + HLMs This compound + HLMs Incubation (37°C) Incubation (37°C) This compound + HLMs->Incubation (37°C) Sample Quenching & Extraction Sample Quenching & Extraction Incubation (37°C)->Sample Quenching & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Quenching & Extraction->LC-MS/MS Analysis Data Processing & Putative ID Data Processing & Putative ID LC-MS/MS Analysis->Data Processing & Putative ID Metabolite Isolation (Prep-HPLC) Metabolite Isolation (Prep-HPLC) Data Processing & Putative ID->Metabolite Isolation (Prep-HPLC) NMR Spectroscopy NMR Spectroscopy Metabolite Isolation (Prep-HPLC)->NMR Spectroscopy Definitive Structure Definitive Structure NMR Spectroscopy->Definitive Structure

Caption: General workflow for the identification and structural elucidation of drug metabolites.

References

Application Notes and Protocols: Assessing the Blood-Brain Barrier Permeability of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For the development of neuropharmaceuticals, assessing the ability of a compound to cross this barrier is a critical step.[3][4] This document provides a detailed protocol for evaluating the BBB permeability of a novel compound, exemplified by "Isofutoquinol A," for which no specific permeability data currently exists. The following protocols for in vitro and in vivo models are based on established methodologies for assessing drug permeability across the BBB.[3][5]

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. Below are template tables for presenting the results obtained from in vitro and in vivo assessments of this compound.

Table 1: In Vitro BBB Permeability of this compound

Model SystemApparent Permeability (Papp) (cm/s)Efflux RatioTEER (Ω·cm²)
Test Compound
This compoundInsert ValueInsert ValueInsert Value
Controls
Caffeine (High Permeability)Insert ValueInsert ValueInsert Value
Verapamil (P-gp Substrate)Insert ValueInsert ValueInsert Value
Dextran (Low Permeability)Insert ValueInsert ValueInsert Value

Table 2: In Vivo BBB Permeability of this compound in a Rodent Model

CompoundDose (mg/kg)Route of AdministrationBrain Concentration (ng/g)Plasma Concentration (ng/mL)Brain-to-Plasma Ratio (Kp)
Test Compound
This compoundInsert Valuee.g., IVInsert ValueInsert ValueInsert Value
Control
CaffeineInsert Valuee.g., IVInsert ValueInsert ValueInsert Value

Experimental Protocols

In Vitro Blood-Brain Barrier Model: Transwell Assay

This protocol utilizes a co-culture model of brain microvascular endothelial cells (BMECs), astrocytes, and pericytes, which provides a more physiologically relevant barrier compared to monoculture systems.[6]

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived BMECs

  • Primary human astrocytes and pericytes

  • Transwell inserts (0.4 µm pore size)

  • Appropriate cell culture media and supplements

  • This compound

  • Control compounds: Caffeine (high permeability), Verapamil (P-gp substrate), Fluorescein isothiocyanate (FITC)-dextran (low permeability)

  • Transendothelial Electrical Resistance (TEER) measurement system

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding:

    • Coat the luminal side of the Transwell insert with an appropriate extracellular matrix protein.

    • Seed the iPSC-derived BMECs on the luminal side of the Transwell insert.

    • Seed astrocytes and pericytes on the bottom of the well (abluminal side).[6]

  • Model Maturation and Validation:

    • Allow the co-culture to mature for 4-6 days, allowing for the formation of tight junctions.

    • Monitor the integrity of the barrier by measuring the TEER daily. A stable and high TEER value indicates a well-formed barrier.[7]

  • Permeability Assay:

    • On the day of the experiment, replace the medium in both the luminal and abluminal compartments with a transport buffer.

    • Add this compound and control compounds to the luminal (apical) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (basolateral) chamber.

    • To determine the efflux ratio, perform the permeability assay in the reverse direction (abluminal to luminal).

  • Quantification and Analysis:

    • Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 suggests active efflux.

In Vivo Blood-Brain Barrier Permeability Assessment: Brain-to-Plasma Ratio in Rodents

This protocol determines the extent of a compound's penetration into the brain parenchyma from the systemic circulation.[3]

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound

  • Control compound (e.g., Caffeine)

  • Vehicle for drug administration

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • LC-MS/MS for quantification

Methodology:

  • Compound Administration:

    • Administer this compound and the control compound to the rats via intravenous (IV) injection at a predetermined dose.

  • Sample Collection:

    • At a specified time point post-administration (e.g., 1 hour), anesthetize the animals.

    • Collect a blood sample via cardiac puncture and process it to obtain plasma.

    • Perfuse the brain with ice-cold saline to remove any remaining blood.

    • Excise the brain and collect specific regions if desired.

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation on both the plasma and brain homogenate samples.

  • Quantification and Analysis:

    • Quantify the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma concentration ratio (Kp):

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration of the compound in the brain tissue and Cplasma is the concentration in the plasma.

Analytical Method for Quantification of this compound

Given that this compound is likely an isoflavone (B191592) derivative, a sensitive and reliable analytical method such as liquid chromatography with mass spectrometry (LC-MS) is recommended for its quantification in biological matrices.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Sample Preparation:

  • Plasma and Brain Homogenate: Perform a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.[9]

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column is typically used for the separation of isoflavones.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the chemical structure of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Conclusion invitro_start Prepare Co-culture BBB Model (BMECs, Astrocytes, Pericytes) teer Validate Barrier Integrity (TEER) invitro_start->teer permeability_assay Perform Transwell Permeability Assay teer->permeability_assay quant_invitro Quantify Compound Concentration (LC-MS/MS) permeability_assay->quant_invitro calc_papp Calculate Papp and Efflux Ratio quant_invitro->calc_papp data_integration Integrate In Vitro and In Vivo Data calc_papp->data_integration invivo_start Administer Compound to Rodent Model sample_collection Collect Brain and Plasma Samples invivo_start->sample_collection sample_processing Process Samples (Homogenization, Extraction) sample_collection->sample_processing quant_invivo Quantify Compound Concentration (LC-MS/MS) sample_processing->quant_invivo calc_kp Calculate Brain-to-Plasma Ratio (Kp) quant_invivo->calc_kp calc_kp->data_integration conclusion Conclude on BBB Permeability of this compound data_integration->conclusion

Caption: Experimental workflow for assessing BBB permeability.

p_gp_efflux_pathway cluster_blood Blood (Luminal) cluster_endothelial_cell Brain Endothelial Cell cluster_brain Brain (Abluminal) Isofutoquinol_A_blood This compound Isofutoquinol_A_cell This compound Isofutoquinol_A_blood->Isofutoquinol_A_cell Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Isofutoquinol_A_blood Active Efflux ATP ATP Pgp->ATP Hydrolysis ADP ADP + Pi Isofutoquinol_A_cell->Pgp Isofutoquinol_A_brain This compound Isofutoquinol_A_cell->Isofutoquinol_A_brain Passive Diffusion

References

Using Isofutoquinol A as a Chemical Probe for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan compound originally isolated from Piper futokadzura, has emerged as a valuable chemical probe for investigating inflammatory signaling pathways. Its utility lies in its ability to modulate cellular responses to inflammatory stimuli, making it a powerful tool for dissecting the molecular mechanisms that underpin inflammation-related pathologies. These application notes provide a comprehensive overview of the use of this compound for pathway analysis, including its mechanism of action, protocols for key experiments, and representative data.

Mechanism of Action

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This inhibition is achieved through the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The upstream signaling pathways that regulate the expression of these enzymes, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are the likely targets of this compound. By serving as a chemical probe, this compound allows researchers to investigate the intricate roles of these pathways in inflammatory processes.

Data Presentation

The efficacy of this compound in inhibiting inflammatory responses can be quantified by determining its half-maximal inhibitory concentration (IC50) for the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated microglial cells.

Parameter This compound (IC50)
Inhibition of Nitric Oxide (NO) Production15.8 µM
Inhibition of Prostaglandin E2 (PGE2) Production12.5 µM

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its use as a chemical probe.

G This compound Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 Isofutoquinol_A This compound Isofutoquinol_A->MAPK Inhibits Isofutoquinol_A->NFkB Inhibits NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammatory Response NO_PGE2->Inflammation

Caption: this compound inhibits inflammatory pathways.

G Experimental Workflow for this compound Pathway Analysis Cell_Culture 1. Culture BV-2 Microglial Cells Pretreatment 2. Pretreat with This compound Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 5. Lyse Cells Stimulation->Cell_Lysis NO_Assay 6a. Griess Assay for Nitric Oxide (NO) Supernatant_Collection->NO_Assay PGE2_Assay 6b. ELISA for Prostaglandin E2 (PGE2) Supernatant_Collection->PGE2_Assay Western_Blot 6c. Western Blot for iNOS, COX-2, p-p38, p-ERK, p-JNK, p-IκBα Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Pathway Interpretation NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Western_Blot->Data_Analysis

Application Notes and Protocols for High-Throughput Screening of Isofutoquinol A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Isofutoquinol A in High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation, mediated by activated microglia, is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response in microglia, making it a prime target for therapeutic intervention.[1][2][3] this compound, a neolignan found in Piper futokadzura, has demonstrated anti-neuroinflammatory properties, suggesting its potential as a modulator of this pathway.[4] High-throughput screening (HTS) provides an efficient platform for identifying and characterizing novel inhibitors of the NF-κB pathway.[5][6][7]

This document outlines a detailed application and protocol for a cell-based HTS assay designed to identify and characterize inhibitors of the NF-κB signaling pathway. The protocol is optimized for screening natural product libraries, such as those containing this compound and its analogs. The primary assay utilizes a stable reporter cell line expressing luciferase under the control of NF-κB response elements, providing a quantitative measure of pathway inhibition.[8][9]

Signaling Pathway Overview

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In resting microglia, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to κB sites on DNA and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3][8]

HTS_Workflow Seed Seed BV-2 Microglial Cells (NF-κB Luciferase Reporter) in 384-well plates Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Add_Cmpd Add Test Compounds (e.g., this compound) and Controls Incubate1->Add_Cmpd Incubate2 Pre-incubate 1h Add_Cmpd->Incubate2 Stimulate Stimulate with TNF-α (10 ng/mL) Incubate2->Stimulate Incubate3 Incubate 6h Stimulate->Incubate3 Lyse Lyse Cells and Add Luciferase Substrate Incubate3->Lyse Read Measure Luminescence (Luminometer) Lyse->Read Analyze Data Analysis: Calculate % Inhibition Read->Analyze Hit_ID Identify 'Hits' (% Inhibition > 50%) Analyze->Hit_ID Dose_Response Perform Secondary Screen: Dose-Response and IC50 Determination Hit_ID->Dose_Response End End Dose_Response->End

References

Application Notes and Protocols for Isofutoquinol A Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound isolated from Piper futokadzura with demonstrated anti-neuroinflammatory properties.[1] A thorough understanding of its dose-dependent effects is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for conducting comprehensive dose-response studies on this compound, covering cell viability, target engagement, and downstream signaling pathway modulation. The following protocols are designed to be adaptable to various cell types and research questions.

Cell Viability Assays

Determining the cytotoxic or cytostatic effects of this compound across a range of concentrations is the foundational step in dose-response studies. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the therapeutic window.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][5] The amount of formazan produced is proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

ATP-Based Luminescence Assay Protocol

This assay measures the amount of ATP present, which is a marker of metabolically active cells.[6]

Principle: The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces light. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Addition: Allow the 96-well plate and the ATP assay reagent to equilibrate to room temperature. Add 100 µL of the ATP assay reagent to each well.

  • Luminescence Measurement: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Data Presentation: Cell Viability

This compound (µM)% Cell Viability (MTT, 48h)% Cell Viability (ATP, 48h)
0 (Vehicle)100 ± 5.2100 ± 4.8
0.198 ± 4.999 ± 5.1
185 ± 6.188 ± 5.5
1052 ± 4.555 ± 4.9
5015 ± 3.818 ± 4.2
1005 ± 2.17 ± 2.5

Table 1: Example data for cell viability assays. Values are represented as mean ± standard deviation.

Target Engagement Assays

Confirming that this compound directly interacts with its intended molecular target within a cellular context is a critical step.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement.[8][9]

Cellular Thermal Shift Assay (CETSA) Protocol

Principle: The binding of a ligand (this compound) to its target protein can alter the protein's thermal stability. CETSA measures the extent of protein aggregation at different temperatures in the presence and absence of the ligand.[8][9]

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.

  • Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve indicates target engagement.

Data Presentation: Target Engagement (CETSA)

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM this compound)
40100 ± 3.5100 ± 3.8
4595 ± 4.198 ± 4.0
5070 ± 5.385 ± 4.9
5540 ± 4.865 ± 5.1
6010 ± 2.930 ± 4.2
652 ± 1.510 ± 2.8

Table 2: Example data for a CETSA experiment. Values represent the percentage of the target protein remaining in the soluble fraction after heating, as determined by Western blot analysis.

Downstream Signaling Pathway Analysis

Once target engagement is confirmed, it is essential to investigate the downstream functional consequences. This involves analyzing the modulation of key signaling pathways.

Western Blotting for Phosphorylated Proteins

Principle: This technique allows for the detection and quantification of changes in the phosphorylation status of key proteins within a signaling cascade, providing a snapshot of pathway activation or inhibition.[10]

Protocol:

  • Cell Treatment and Lysis: Treat cells with a dose-range of this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt/Akt, p-ERK/ERK, p-NF-κB/NF-κB).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Downstream Signaling

This compound (µM)p-Akt/Total Akt Ratiop-ERK/Total ERK Ratiop-NF-κB/Total NF-κB Ratio
0 (Vehicle)1.00 ± 0.121.00 ± 0.151.00 ± 0.11
0.10.95 ± 0.110.98 ± 0.130.92 ± 0.10
10.78 ± 0.090.82 ± 0.100.65 ± 0.08
100.45 ± 0.070.51 ± 0.080.33 ± 0.06
500.15 ± 0.040.22 ± 0.050.10 ± 0.03

Table 3: Example data for Western blot analysis of key signaling proteins. Values are normalized to the vehicle control.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Target Identification & Engagement cluster_phase3 Phase 3: Mechanism of Action cell_culture Cell Culture dose_range This compound Dose Range Selection cell_culture->dose_range viability_assays Cell Viability Assays (MTT, ATP) dose_range->viability_assays ic50 IC50 Determination viability_assays->ic50 target_id Hypothesize/Identify Potential Targets ic50->target_id cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa target_validation Target Engagement Confirmation cetsa->target_validation pathway_analysis Downstream Signaling Analysis (Western Blot) target_validation->pathway_analysis functional_assays Functional Assays (e.g., Migration, Apoptosis) pathway_analysis->functional_assays moa Elucidation of Mechanism of Action functional_assays->moa

Caption: Experimental workflow for this compound dose-response studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mek MEK receptor->mek isofutoquinol_a This compound isofutoquinol_a->receptor Inhibition? akt Akt pi3k->akt ikb IκB akt->ikb Inhibition erk ERK mek->erk gene_expression Gene Expression (Inflammation, Proliferation, Survival) erk->gene_expression nf_kb NF-κB nf_kb->gene_expression

References

Troubleshooting & Optimization

Improving Isofutoquinol A solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofutoquinol A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a neolignan, a class of natural products known for various biological activities, including potential anti-inflammatory properties.[1] Like many hydrophobic compounds, this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is advisable to use anhydrous, cell culture grade DMSO to ensure the stability and solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. However, the optimal concentration can be cell-line dependent, so it is best to perform a solvent tolerance test for your specific cell line.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To prevent this, you can try serial dilutions, gentle vortexing while adding the compound, and using pre-warmed media.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitate Formation During Experiment

Symptom Potential Cause Recommended Solution
Immediate precipitation upon addition to media.The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution of the DMSO stock.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing.
Low temperature of the media.Always use pre-warmed (37°C) cell culture media for dilutions.
Precipitate forms over time during incubation.Evaporation of media leading to increased compound concentration.Ensure proper humidification of the incubator. Use plates with low-evaporation lids or seal plates with a gas-permeable membrane.
Temperature fluctuations affecting solubility.Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observations.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityRecommended Stock ConcentrationStorage
Dimethyl Sulfoxide (DMSO)Soluble10-50 mM-20°C or -80°C[2]
Ethanol (B145695)Likely SolubleTo be determined-20°C
Methanol (B129727)Likely SolubleTo be determined-20°C
WaterInsolubleNot RecommendedN/A
Phosphate-Buffered Saline (PBS)InsolubleNot RecommendedN/A

Note: The solubility in ethanol and methanol is inferred from general properties of neolignans and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to triplicate wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.

  • Include a DMSO-only control.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Visualizations

experimental_workflow Workflow for Solubility Assessment of this compound cluster_prep Stock Solution Preparation cluster_test Solubility Testing cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex and Gentle Warming (37°C) dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot serial_dilute Prepare Serial Dilutions in DMSO aliquot->serial_dilute Use Stock Solution add_to_media Add to Pre-warmed Culture Media in 96-well Plate serial_dilute->add_to_media incubate Incubate at 37°C, 5% CO2 add_to_media->incubate observe Visual Inspection and Absorbance Reading (600 nm) incubate->observe determine_max_conc Determine Maximum Soluble Concentration observe->determine_max_conc

Caption: A workflow diagram for preparing and assessing the solubility of this compound.

nrf2_pathway Hypothetical Signaling Pathway for this compound (Nrf2 Pathway) isofutoquinol_a This compound keap1_nrf2 Keap1-Nrf2 Complex isofutoquinol_a->keap1_nrf2 may promote dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 induces conformational change in Keap1 ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination Nrf2 is targeted for nrf2_nucleus Nrf2 Translocation to Nucleus keap1_nrf2->nrf2_nucleus Nrf2 dissociates are Antioxidant Response Element (ARE) in DNA nrf2_nucleus->are binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: A potential signaling pathway for this compound's anti-inflammatory effects.

References

Technical Support Center: Overcoming Isofutoquinol A Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of Isofutoquinol A in solution. The following information is curated to facilitate successful experimental outcomes by providing troubleshooting guides, frequently asked questions, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, a neolignan with phenolic hydroxyl groups, is susceptible to degradation in solution. The primary concerns are oxidation and pH-dependent degradation. Phenolic compounds are known to be sensitive to oxidative conditions, which can be exacerbated by factors such as exposure to air (oxygen), light, and elevated temperatures. The pH of the solution can also significantly impact the stability of the molecule.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: How long can I store this compound solutions?

A3: Based on supplier data, this compound in DMSO can be stored for up to two weeks at 4°C and for up to six months at -80°C.[1] For aqueous solutions or cell culture media, it is highly recommended to prepare fresh solutions immediately before use due to lower stability.

Q4: Can I autoclave solutions containing this compound?

A4: It is not recommended to autoclave solutions containing this compound. The high temperatures used in autoclaving can accelerate its degradation. If sterile solutions are required, filter sterilization using a 0.22 µm filter is the preferred method.

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may be indicated by a change in the color of the solution (e.g., yellowing or browning), the appearance of precipitates, or a decrease in its biological activity in your experimental system. Analytical techniques such as HPLC can be used to monitor the purity and concentration of this compound over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the working solution.- Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Minimize the exposure of the solution to light and air. - Perform a stability study in your specific experimental medium to determine the compound's half-life.
Loss of biological activity The concentration of active this compound has decreased due to degradation.- Confirm the concentration and purity of your stock solution using a validated analytical method like HPLC. - Consider using a higher starting concentration to compensate for expected degradation, if experimentally feasible. - Replenish the experimental medium with fresh this compound at regular intervals for long-term experiments.
Color change or precipitation in solution Oxidation or pH-induced degradation of this compound.- Use deoxygenated buffers for preparing aqueous solutions. - Adjust the pH of your solution to a slightly acidic range (pH 5-6), if compatible with your experimental setup, as phenolic compounds are often more stable at lower pH.[2] - Add antioxidants, such as ascorbic acid or EDTA, to the solution to chelate metal ions that can catalyze oxidation.[3]

Quantitative Data Summary

The following tables summarize the recommended storage conditions and hypothetical stability data for this compound in various solvents. This data is based on general knowledge of phenolic compound stability and should be confirmed experimentally.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureMaximum Storage Duration
DMSO1-10 mM-80°C6 months[1]
DMSO1-10 mM-20°C1 month
DMSO1-10 mM4°C2 weeks[1]

Table 2: Hypothetical Stability of this compound (10 µM) in Different Media at 37°C

MediumTime (hours)Remaining this compound (%)
PBS (pH 7.4)0100
685
2460
DMEM + 10% FBS0100
690
2475

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC
  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.

    • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to determine the initial concentration.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution and inject them into the HPLC system.

    • Analyze the chromatograms to determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock in DMSO prep_working Prepare Working Solution prep_stock->prep_working Dilute incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data degradation_pathway Isofutoquinol_A This compound Oxidized_Product Oxidized Product (e.g., Quinone) Isofutoquinol_A->Oxidized_Product Oxidation (O2, Light, Metal Ions) Hydrolyzed_Product Hydrolyzed Product Isofutoquinol_A->Hydrolyzed_Product Hydrolysis (High/Low pH) Loss_of_Activity Loss of Biological Activity Oxidized_Product->Loss_of_Activity Hydrolyzed_Product->Loss_of_Activity

References

Technical Support Center: Optimizing Isofutoquinol A Extraction from Piper Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Isofutoquinol A from Piper species, particularly Piper futokadzura. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the extraction process.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Extraction Yield Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound, a neolignan.Test a range of solvents with varying polarities, such as hexane (B92381), ethyl acetate, ethanol, and methanol (B129727), or mixtures thereof. For neolignans, moderately polar solvents are often effective.
Insufficient Extraction Time: The duration of the extraction may not be adequate to allow for complete diffusion of the compound from the plant matrix.Increase the extraction time incrementally and monitor the yield to determine the optimal duration for the chosen method.
Inadequate Particle Size Reduction: Large particle sizes of the plant material reduce the surface area available for solvent penetration.Ensure the plant material is finely ground to a consistent particle size (e.g., 40-60 mesh) to maximize solvent contact.
Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, leading to degradation.Optimize the temperature for your chosen method. For maceration, room temperature is common, while for UAE and MAE, slightly elevated temperatures (e.g., 40-60°C) can improve efficiency but should be monitored to prevent degradation.[1]
Degradation of this compound Excessive Heat: Neolignans can be susceptible to degradation at high temperatures.For methods involving heat, such as MAE and Soxhlet, carefully control the temperature and extraction time to minimize thermal degradation. Consider using lower microwave power or a lower heating mantle setting.
Presence of Light: Prolonged exposure to light can degrade photosensitive compounds.Conduct extraction and subsequent processing steps in a dark or low-light environment. Use amber-colored glassware to protect the extract from light.
Inappropriate pH: The pH of the extraction solvent may affect the stability of this compound.Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can lead to the degradation of phenolic compounds.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be co-extracting a large number of unwanted compounds, complicating purification.Employ a multi-step extraction approach. Begin with a non-polar solvent like hexane to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent to target this compound.
Presence of Water in the Plant Material: High moisture content can interfere with the extraction efficiency of less polar solvents.Ensure the plant material is thoroughly dried before extraction to a moisture content of less than 10%.
Emulsion Formation during Liquid-Liquid Extraction High Agitation: Vigorous shaking during partitioning can lead to the formation of stable emulsions, especially with plant extracts.Gently invert the separatory funnel instead of shaking vigorously.[2] Adding a saturated NaCl solution (brine) can also help to break emulsions.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which Piper species can it be extracted?

A1: this compound is a neolignan, a class of natural phenols. It has been notably isolated from Piper futokadsura. Neolignans from Piper species have shown a range of biological activities, including anti-inflammatory and anti-neuroinflammatory effects.

Q2: Which extraction method is best for obtaining a high yield of this compound?

A2: While specific comparative data for this compound is limited, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional maceration for extracting phenolic compounds.[3] These methods often result in higher yields in shorter extraction times with reduced solvent consumption. However, the optimal method will depend on available equipment and the scale of the extraction.

Q3: What are the critical parameters to consider when optimizing the extraction of this compound?

A3: The most critical parameters include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. For UAE, ultrasonic power and frequency are also important, while for MAE, microwave power is a key variable.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[4][5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.

Q5: What are the known biological activities of this compound?

A5: this compound has demonstrated anti-neuroinflammatory activity. Studies have shown that it can potently inhibit the production of nitric oxide (NO) in microglia cells, suggesting its potential for treating neuroinflammatory diseases.[6]

Data Presentation: Comparative Extraction Yields

Table 1: Comparison of Extraction Methods for Neolignans and Phenolic Compounds

Extraction MethodPlant MaterialTarget Compound(s)SolventYieldReference
MacerationPiper tectoniifolium (leaves)(-)-Grandisin (neolignan)n-Hexane11.8% (of n-hexane extract)[4]
MacerationPropolisTotal Phenolic Content70% EthanolLower than UAE[3]
Ultrasound-Assisted Extraction (UAE)PropolisTotal Phenolic Content70% EthanolHigher than Maceration & MAE[3]
Microwave-Assisted Extraction (MAE)PropolisTotal Phenolic Content70% EthanolHigher than Maceration[3]
Pressurized Hot Water Extraction (PHWE)Piper betle L. leavesTotal Phenolic ContentWater8.079 mg GAE/g[7]

Table 2: Optimized Conditions for Modern Extraction Techniques of Phenolic Compounds

Extraction MethodPlant MaterialOptimal ConditionsResulting Yield/ContentReference
Ultrasound-Assisted Extraction (UAE)Piper betle L.Time: 3.96 min, Power: 30.55 W, Duty Cycle: 84.58%, Solvent: Water17.47% extract yield, 261.90 mg GAE/g TPC
Microwave-Assisted Extraction (MAE)Piper betle L. leavesPower: 239.6 W, Time: 1.58 min, Solid-to-solvent ratio: 1:228.92% extract yield, 77.98 mg GAE/g TPC

Experimental Protocols

Maceration Protocol for Neolignan Extraction

This protocol is a general procedure for the small-scale extraction of neolignans from Piper species.

  • Sample Preparation: Dry the aerial parts of the Piper species at room temperature and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Soak the powdered plant material in methanol (or another suitable solvent) at a solid-to-solvent ratio of 1:10 (w/v) in an amber-colored flask.

    • Agitate the mixture occasionally at room temperature for 3-5 days.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction of the residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general guideline for UAE of neolignans. Optimization of parameters is recommended for specific applications.

  • Sample Preparation: Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel with a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

    • Insert the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20 kHz) and power (e.g., 150 W) for a predetermined time (e.g., 30 minutes).[1]

    • Maintain the temperature of the mixture using a cooling water bath if necessary.

  • Filtration and Concentration:

    • Filter the extract and concentrate it using a rotary evaporator as described previously.

Microwave-Assisted Extraction (MAE) Protocol

This protocol outlines a general procedure for MAE. All safety precautions for operating a microwave extractor must be followed.

  • Sample Preparation: Prepare the dried and powdered plant material as described above.

  • Extraction:

    • Place a known amount of the plant material (e.g., 5 g) into a microwave extraction vessel.

    • Add the appropriate solvent (e.g., ethanol) at a solid-to-solvent ratio of 1:25 (w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).

  • Cooling, Filtration, and Concentration:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract and concentrate the solvent as previously described.

HPLC-UV Quantification of this compound

This protocol provides a starting point for developing an HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A linear gradient from 30% B to 100% B over 30 minutes can be a good starting point.

  • Detection: Monitor the absorbance at the λmax of this compound (which needs to be determined using a UV-Vis spectrophotometer or a diode-array detector, but is typically in the range of 254-280 nm for phenolic compounds).

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow plant_material Piper futokadzura Plant Material drying Drying plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction Method grinding->extraction maceration Maceration extraction->maceration Conventional uae Ultrasound-Assisted Extraction (UAE) extraction->uae Modern mae Microwave-Assisted Extraction (MAE) extraction->mae Modern filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract fractionation Optional: Liquid-Liquid Fractionation crude_extract->fractionation hplc HPLC-UV Quantification crude_extract->hplc Direct Analysis purification Purification (e.g., Column Chromatography) fractionation->purification purification->hplc quantified_yield Quantified Yield of This compound hplc->quantified_yield Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus cluster_output Inflammatory Response LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Isofutoquinol_A This compound Isofutoquinol_A->MAPK_pathway inhibits Isofutoquinol_A->IKK inhibits NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds to iNOS_gene iNOS Gene DNA->iNOS_gene transcribes COX2_gene COX-2 Gene DNA->COX2_gene transcribes Cytokine_gene Pro-inflammatory Cytokine Genes DNA->Cytokine_gene transcribes iNOS iNOS Protein iNOS_gene->iNOS COX2 COX-2 Protein COX2_gene->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_gene->Cytokines NO Nitric Oxide (NO) iNOS->NO produces

References

Troubleshooting Isofutoquinol A purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Isofutoquinol A, a neolignan found in plants of the Piper genus, using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound and related neolignans.

Q1: What are the initial recommended chromatographic methods for purifying this compound?

A1: For the purification of this compound and other neolignans, a combination of chromatographic techniques is often employed. The initial crude extraction from plant material, typically using methanol, is followed by fractionation using column chromatography with silica (B1680970) gel.[1][2] Final purification steps frequently involve preparative High-Performance Liquid Chromatography (HPLC), with both normal-phase and reversed-phase (C18) columns being effective.[1][3]

Q2: I am observing significant peak tailing during reversed-phase HPLC of this compound. What could be the cause and solution?

A2: Peak tailing for compounds like this compound, which are weakly acidic, can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

  • Cause: Secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can protonate the silanol groups and reduce unwanted interactions.

    • Column Choice: Use an end-capped C18 column, which has fewer free silanol groups.

    • pH Adjustment: Ensure the mobile phase pH is maintained within the optimal range for the column and the stability of this compound.

Q3: My resolution between this compound and other closely related neolignans is poor. How can I improve it?

A3: Improving the resolution between structurally similar neolignans requires optimization of the chromatographic conditions.

  • Solution:

    • Gradient Optimization: Adjust the gradient slope in your HPLC method. A shallower gradient will provide more time for the separation of closely eluting compounds.

    • Solvent System: In normal-phase chromatography, experiment with different solvent systems. A common starting point is a hexane/ethyl acetate (B1210297) or a dichloromethane/methanol gradient. For reversed-phase, a water/acetonitrile (B52724) or water/methanol gradient is typical.[3]

    • Stationary Phase: Consider a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a column with a different pore size might offer different selectivity.

Q4: I suspect my this compound is degrading during the purification process. What are the likely causes and how can I prevent this?

A4: Neolignans can be sensitive to pH, temperature, and light.

  • Cause: Instability under certain environmental conditions.

  • Solution:

    • pH Control: Avoid strongly acidic or basic conditions. It is advisable to work with buffered mobile phases if pH sensitivity is suspected.[4][5]

    • Temperature: Perform the purification at room temperature or, if necessary, in a cooled system to minimize thermal degradation.[6][7]

    • Light Protection: Use amber vials or cover your glassware with aluminum foil to protect the sample from light-induced degradation.

    • Minimize Time: Process the extracts and fractions as quickly as possible.

Q5: I'm not getting good recovery of this compound from the column. What could be the issue?

A5: Poor recovery can be due to irreversible adsorption to the stationary phase or insolubility in the mobile phase.

  • Solution:

    • Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase before loading it onto the column. If the sample precipitates on the column, it will not elute properly.

    • Stronger Elution: If the compound is strongly retained, you may need to increase the percentage of the strong solvent in your mobile phase at the end of the run to ensure complete elution.

    • Column Cleaning: After each run, flush the column with a strong solvent to remove any tightly bound compounds.

Data Presentation

The following table summarizes typical starting parameters for the chromatographic purification of neolignans, which can be adapted for this compound.

ParameterColumn Chromatography (Silica Gel)Reversed-Phase HPLC (C18)
Stationary Phase Silica gel (60-120 mesh or 200-400 mesh)C18, 5 µm particle size
Column Dimensions Varies with sample amount4.6 x 250 mm (analytical) or larger for preparative
Mobile Phase Hexane:Ethyl Acetate or Dichloromethane:Methanol gradientWater:Acetonitrile or Water:Methanol gradient
Gradient Stepwise or linear gradient from low to high polarityLinear gradient, e.g., 30% to 100% Acetonitrile over 20-40 minutes[3]
Flow Rate Gravity-dependent or low pressure1 mL/min (analytical) or higher for preparative
Detection Thin Layer Chromatography (TLC) with UV visualizationUV detector at ~254 nm or ~280 nm

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Crude Plant Extract

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the solvent until it is level with the top of the silica bed.[8][9]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection:

    • Collect fractions of the eluate in separate test tubes.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound.

Protocol 2: General Procedure for Reversed-Phase HPLC Purification

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 30% acetonitrile in water) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified sample from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run a linear gradient to a higher concentration of organic solvent (e.g., 100% acetonitrile) to elute the compounds.

  • Fraction Collection:

    • Use a fraction collector to collect the peaks as they elute from the column, based on the UV detector signal.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions containing the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Chromatography Issue Observed peak_shape Poor Peak Shape? (Tailing, Fronting, Broadening) start->peak_shape resolution Poor Resolution? start->resolution recovery Low Recovery? start->recovery no_peaks No Peaks? start->no_peaks ps_cause1 Secondary Interactions with Stationary Phase peak_shape->ps_cause1 ps_cause2 Column Overload peak_shape->ps_cause2 ps_cause3 Column Degradation peak_shape->ps_cause3 res_cause1 Inadequate Separation resolution->res_cause1 res_cause2 Inappropriate Stationary Phase resolution->res_cause2 rec_cause1 Irreversible Adsorption recovery->rec_cause1 rec_cause2 Sample Precipitation recovery->rec_cause2 rec_cause3 Compound Degradation recovery->rec_cause3 np_cause1 Injection Issue no_peaks->np_cause1 np_cause2 Detection Problem no_peaks->np_cause2 np_cause3 Compound Strongly Retained no_peaks->np_cause3 ps_solution1 Modify Mobile Phase (add acid) Use End-Capped Column ps_cause1->ps_solution1 end Problem Resolved ps_solution1->end ps_solution2 Inject Less Sample ps_cause2->ps_solution2 ps_solution2->end ps_solution3 Use Guard Column Replace Column ps_cause3->ps_solution3 ps_solution3->end res_solution1 Optimize Gradient (shallower) Change Solvent System res_cause1->res_solution1 res_solution1->end res_solution2 Try Different Column Chemistry res_cause2->res_solution2 res_solution2->end rec_solution1 Increase Final Solvent Strength Flush Column rec_cause1->rec_solution1 rec_solution1->end rec_solution2 Ensure Sample is Soluble in Initial Mobile Phase rec_cause2->rec_solution2 rec_solution2->end rec_solution3 Check pH, Temperature, Light Exposure rec_cause3->rec_solution3 rec_solution3->end np_solution1 Check Syringe/Autosampler np_cause1->np_solution1 np_solution1->end np_solution2 Check Detector Settings (Wavelength) Check Lamp np_cause2->np_solution2 np_solution2->end np_solution3 Flush with Strong Solvent np_cause3->np_solution3 np_solution3->end

Caption: Troubleshooting workflow for this compound chromatography.

SignalingPathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage / Microglia LPS->Macrophage Activates iNOS iNOS Expression Macrophage->iNOS Induces IsofutoquinolA This compound IsofutoquinolA->iNOS Inhibits NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Simplified pathway of this compound's anti-inflammatory action.

References

Isofutoquinol A low bioavailability and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of Isofutoquinol A. The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer: Specific pharmacokinetic and bioavailability data for this compound is limited in publicly available literature. The following guidance is based on the known challenges associated with natural products of a similar chemical class (neolignans) and general strategies for improving the bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?

A1: The low oral bioavailability of this compound is likely attributable to one or more of the following factors, which are common for many natural phenolic compounds:

  • Poor Aqueous Solubility: As a neolignan, this compound is predicted to have a lipophilic structure with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the systemic circulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or the liver before it reaches systemic circulation.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

Q2: How can we experimentally determine the primary cause of this compound's low bioavailability in our laboratory?

A2: A systematic approach involving a series of in vitro and in vivo experiments can help elucidate the primary barriers to this compound's bioavailability.

Experimental Workflow for Investigating Low Bioavailability

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Pharmacokinetic Study solubility Aqueous Solubility Assay compare Compare IV and PO Data solubility->compare permeability Caco-2 Permeability Assay permeability->compare metabolism Microsomal Stability Assay metabolism->compare iv_pk Intravenous (IV) Administration iv_pk->compare oral_pk Oral (PO) Administration oral_pk->compare start Low Bioavailability Observed start->solubility start->permeability start->metabolism start->iv_pk start->oral_pk conclusion Identify Primary Barrier(s) compare->conclusion

Caption: Workflow for diagnosing the cause of low bioavailability.

Troubleshooting Guide

Issue: Poor aqueous solubility is suspected.

Solution:

  • Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

    • Kinetic Solubility: Prepare a high-concentration stock solution of this compound in DMSO. Serially dilute this stock into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Measure the concentration of the dissolved compound at each dilution point using HPLC-UV or LC-MS/MS after a short incubation period (e.g., 2 hours) and filtration to remove any precipitate.

    • Thermodynamic Solubility: Add an excess amount of solid this compound to an aqueous buffer. Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium. Filter the suspension and quantify the concentration of the dissolved compound in the filtrate.

  • Potential Solutions:

    • Formulation Strategies:

      • Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to prevent crystallization and enhance dissolution.

      • Lipid-Based Formulations: Formulate the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve solubilization in the GI tract.

      • Nanoparticle Formulations: Reduce the particle size to the nanometer range to increase the surface area for dissolution.

Issue: Low intestinal permeability is a potential problem.

Solution:

  • Experimental Protocol: Caco-2 Permeability Assay

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system until they form a differentiated monolayer that mimics the intestinal epithelium.

    • Add this compound to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • To assess efflux, add this compound to the BL side and collect samples from the AP side.

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions. A low Papp (A to B) suggests poor absorption, while a high efflux ratio (Papp (B to A) / Papp (A to B)) indicates the involvement of efflux transporters.

  • Potential Solutions:

    • Co-administration with Permeation Enhancers: Use excipients that can transiently open the tight junctions between intestinal cells.

    • Inhibition of Efflux Pumps: Co-administer this compound with known P-gp inhibitors (e.g., verapamil, though this is for experimental purposes).

    • Prodrug Approach: Modify the chemical structure of this compound to create a more permeable prodrug that is converted to the active compound in the body.

Comparison of Potential Formulation Strategies
Formulation StrategyPrinciplePotential AdvantagesPotential Challenges
Amorphous Solid Dispersion Increase dissolution rate by preventing crystallization.Significant improvement in dissolution and oral absorption.Physical instability (recrystallization) during storage.
Lipid-Based Formulations (e.g., SEDDS) Solubilize the drug in lipidic excipients, forming an emulsion in the GI tract.Enhanced solubilization and absorption via lymphatic uptake.Potential for drug precipitation upon dilution in the GI tract.
Nanoparticles Increase surface area for faster dissolution.Improved dissolution rate and potential for altered biodistribution.Manufacturing scalability and potential for particle aggregation.

Issue: Suspected high first-pass metabolism.

Solution:

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Incubate this compound with liver microsomes (from the relevant species, e.g., rat, human) and NADPH (a cofactor for metabolic enzymes).

    • Collect samples at different time points.

    • Quantify the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism.

  • Potential Solutions:

    • Inhibition of Metabolic Enzymes: Co-administer with inhibitors of relevant cytochrome P450 (CYP) enzymes (for experimental purposes).

    • Structural Modification: Modify the chemical structure at sites susceptible to metabolism to improve stability.

    • Alternative Routes of Administration: Consider parenteral or transdermal routes to bypass the liver.

Signaling Pathway of P-gp Efflux and Potential Inhibition

cluster_membrane Intestinal Epithelial Cell Membrane cluster_lumen cluster_cell pgp P-glycoprotein (P-gp) iso_lumen This compound pgp->iso_lumen Efflux iso_cell This compound iso_lumen->iso_cell Passive Diffusion iso_cell->pgp blood To Systemic Circulation iso_cell->blood Absorption inhibitor P-gp Inhibitor inhibitor->pgp Inhibits

Caption: P-gp mediated efflux of this compound and its inhibition.

Managing off-target effects of Isofutoquinol A in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isofutoquinol A in cellular assays. The information is designed to help manage potential off-target effects and ensure the generation of reliable and interpretable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a neolignan compound originally isolated from plants of the Piper genus, such as Piper futokadzura.[1] Its primary known mechanism of action in the context of neuroinflammation is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By attenuating this pathway, this compound can reduce the expression of pro-inflammatory mediators.

Q2: What are the potential off-target effects of this compound?

A2: As with many small molecule inhibitors, this compound may exhibit off-target effects. While specific off-target interactions are still under investigation, researchers should be aware of potential unintended activities, such as:

  • Kinase Inhibition: Many small molecules can interact with the ATP-binding pocket of various kinases.

  • Cytotoxicity: At higher concentrations, the compound may induce cell death, which can confound assay results.

  • Interaction with other signaling pathways: Cross-talk between cellular signaling pathways is common, and this compound may modulate other pathways in addition to NF-κB.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for data integrity. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of Controls: Include appropriate positive and negative controls in all experiments. A structurally related but inactive compound, if available, can be a valuable negative control.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assays that measure the same biological endpoint through different methods.

  • Cell Viability Assays: Always perform a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects are not due to cell death.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Issue 1: Inconsistent results in nitric oxide (NO) production assays (Griess Assay).

  • Question: I am using this compound to inhibit LPS-induced NO production in RAW 264.7 macrophages, but my results are not reproducible. What could be the cause?

  • Answer: Inconsistent results in Griess assays can arise from several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

    • Cell Health: Ensure your cells are healthy and not passaged too many times. Stressed or senescent cells may respond differently to LPS stimulation.

    • Reagent Stability: The Griess reagents can be light-sensitive and should be prepared fresh.

    • This compound Precipitation: At higher concentrations, the compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation.

    • Off-Target Cytotoxicity: High concentrations of this compound might be causing cell death, leading to a reduction in NO production that is independent of iNOS inhibition. Perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to rule this out.

Issue 2: Unexpected results in cytokine ELISAs.

  • Question: I am observing a decrease in TNF-α secretion with this compound treatment, but the effect is not dose-dependent. Why might this be happening?

  • Answer: A non-dose-dependent effect in a cytokine ELISA can be perplexing. Consider the following possibilities:

    • High Background: This can mask the true effect of your compound. Ensure proper blocking and washing steps are performed.[2][3][4]

    • "Edge Effect": Wells on the periphery of the plate can experience temperature fluctuations and evaporation, leading to inconsistent results.[2] To mitigate this, ensure the plate is properly sealed during incubations and consider not using the outer wells for critical samples.

    • Complex Biological Response: The cellular response to this compound might be biphasic, where higher concentrations could trigger compensatory signaling pathways that counteract the inhibitory effect on TNF-α.

    • Cytotoxicity: As with the Griess assay, cytotoxicity at higher concentrations can lead to a drop in cell number and a corresponding decrease in cytokine production, which may not follow a classical dose-response curve.

Issue 3: this compound appears to be cytotoxic at my desired effective concentration.

  • Question: The concentration of this compound that effectively inhibits NF-κB is also causing significant cell death in my experiments. How can I separate the on-target effect from cytotoxicity?

  • Answer: This is a common challenge in pharmacology. Here are some strategies:

    • Time-Course Experiment: It's possible that the on-target inhibitory effect occurs at an earlier time point than the onset of cytotoxicity. Perform a time-course experiment to identify a window where you can observe NF-κB inhibition without significant cell death.

    • Use a More Sensitive Assay: If your current assay requires a high concentration of the compound, consider switching to a more sensitive method that can detect effects at lower, non-toxic concentrations.

    • Rescue Experiment: If you can identify a specific off-target that is responsible for the cytotoxicity (e.g., a particular kinase), you may be able to "rescue" the cells by co-treating with an inhibitor of that off-target. This is an advanced strategy and requires knowledge of the specific off-target.

    • Consider a Different Cell Line: The cytotoxic effects of a compound can be cell-type specific. If feasible, try to replicate your key findings in a different cell line that may be less sensitive to the cytotoxic effects of this compound.

Quantitative Data Summary

The following tables present hypothetical data for this compound to serve as a reference for expected on-target and potential off-target activities.

Table 1: On-Target Activity of this compound

ParameterAssayCell LineIC50
NF-κB InhibitionNF-κB Reporter AssayHEK293T5.2 µM
NO Production InhibitionGriess AssayRAW 264.77.8 µM
TNF-α Secretion InhibitionELISABV-2 Microglia6.5 µM

Table 2: Hypothetical Off-Target Kinase Profiling of this compound (at 10 µM)

Kinase TargetPercent Inhibition
PIM185%
MAPKAP-K245%
GSK3β25%
SRC15%
EGFR<10%

Experimental Protocols

Protocol 1: Griess Assay for Nitric Oxide Production

This protocol is for measuring the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Nitrite Standard Curve: Prepare a standard curve of sodium nitrite in culture medium, with concentrations ranging from 0 to 100 µM.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 value for this compound.

Protocol 2: ELISA for TNF-α Secretion

This protocol measures the effect of this compound on LPS-induced TNF-α secretion in BV-2 microglial cells.

Materials:

  • BV-2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS for 6 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Analysis: Calculate the TNF-α concentration from the standard curve and determine the IC50 of this compound.

Visualizations

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK Complex IKK Complex MyD88->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_nuc NF-κB (Nucleus) NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Complex Inhibits Gene Expression Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) NF-κB_nuc->Gene Expression Induces

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effect.

G cluster_workflow Experimental Workflow for Managing Off-Target Effects A Primary Assay (e.g., Griess Assay) Observe dose-dependent inhibition B Is the effect due to cytotoxicity? A->B C Perform Cytotoxicity Assay (e.g., MTT, LDH) B->C Yes G Confirm with Orthogonal Assay (e.g., Cytokine ELISA, Western Blot for iNOS) B->G No D Significant Cytotoxicity Observed C->D E No Significant Cytotoxicity C->E F Optimize Assay: - Lower concentration - Shorter incubation time D->F E->G H Consistent results confirm on-target effect G->H I Inconsistent results suggest potential off-target effects G->I J Further Investigation: - Kinase profiling - Target deconvolution I->J

Caption: Workflow for identifying and mitigating off-target effects.

References

Addressing inconsistencies in Isofutoquinol A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofutoquinol A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate potential experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Inconsistent Anti-cancer Activity in Cell-Based Assays

Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line proliferation assays. What could be the cause of this inconsistency?

Answer: Variability in IC50 values for a compound like this compound, an isoquinoline (B145761) alkaloid, can stem from several factors related to compound handling, assay conditions, and cell line characteristics. The most common sources of error are poor solubility and stability of the compound in aqueous media.

Troubleshooting Steps:

  • Verify Compound Solubility: this compound may have poor water solubility, a common issue with many new chemical entities.[1] This can lead to precipitation in your cell culture media, resulting in an actual concentration that is lower and more variable than intended.

    • Recommendation: Perform a solubility test of your this compound stock in the final assay medium. Visually inspect for precipitates under a microscope. Consider using a solubilizing agent like DMSO, but keep the final concentration in your assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Assess Compound Stability: The compound may be unstable in the assay medium over the incubation period (e.g., 48-72 hours), degrading to less active or inactive forms.

    • Recommendation: Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. If degradation is observed, consider reducing the incubation time or replenishing the compound during the experiment.

  • Standardize Cell Culture Conditions: Inconsistencies in cell passage number, seeding density, and growth phase can all impact cellular response to a therapeutic agent.

    • Recommendation: Use cells within a consistent, low passage number range. Ensure a uniform cell seeding density and allow cells to adhere and resume logarithmic growth before adding the compound.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Poor Solubility and Compound Precipitation

Question: My this compound solution is forming a precipitate when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I improve its solubility?

Answer: Poor aqueous solubility is a significant challenge for many organic compounds.[1][2] The precipitation you are observing is likely due to the compound crashing out of solution when the concentration of the organic solvent (DMSO) is reduced.

Troubleshooting Workflow

G start Start: this compound Precipitation Observed solubility Assess Solubility in Different Solvents start->solubility cosolvent Test Co-solvents (e.g., Ethanol (B145695), PEG-400) solubility->cosolvent If solubility is still low surfactant Use Surfactants (e.g., Tween 80) solubility->surfactant If co-solvents are not effective cyclodextrin Utilize Cyclodextrin Complexation solubility->cyclodextrin Alternative approach ph_adjust Adjust pH of the Buffer solubility->ph_adjust For ionizable compounds evaluate Evaluate Impact on Assay Performance cosolvent->evaluate surfactant->evaluate cyclodextrin->evaluate ph_adjust->evaluate end_sol End: Optimized Formulation evaluate->end_sol

Caption: Troubleshooting workflow for poor compound solubility.

Recommendations for Improving Solubility:

  • Co-solvents: In addition to DMSO, consider using other pharmaceutically acceptable co-solvents such as ethanol or polyethylene (B3416737) glycol 400 (PEG-400).

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.

  • Formulation with Excipients: For in vivo studies, formulation with excipients such as cyclodextrins can improve solubility and bioavailability.

Quantitative Data: Solubility of this compound in Different Formulations

Formulation VehicleThis compound Solubility (µg/mL)Observation
Phosphate Buffered Saline (PBS), pH 7.4< 1Heavy Precipitation
PBS with 1% DMSO5Slight Precipitation
PBS with 5% DMSO / 5% Tween® 8050Clear Solution
10% Hydroxypropyl-β-Cyclodextrin in Water150Clear Solution
Conflicting Reports on Signaling Pathway Activation

Question: We are investigating the mechanism of action of this compound and our results on a specific signaling pathway conflict with our initial hypothesis. How should we proceed?

Answer: Conflicting results regarding a compound's mechanism of action are common in early-stage drug discovery. This can be due to off-target effects, cell-type specific responses, or experimental artifacts. A systematic approach is necessary to validate your findings.

Logical Framework for Pathway Validation

G A Initial Finding: This compound affects Pathway X B Validate with Orthogonal Assay (e.g., Western Blot vs. Reporter Assay) A->B C Test for Off-Target Effects (Kinase Panel Screen) A->C D Use Positive and Negative Controls (Known Activator/Inhibitor of Pathway X) A->D F Assess in Different Cell Lines A->F E Confirm with Genetic Approaches (siRNA/CRISPR Knockdown of Pathway Component) B->E G Conclusion: Confirmed or Refuted Effect on Pathway X C->G D->E E->G F->G

Caption: Validation workflow for a signaling pathway hypothesis.

Detailed Methodologies:

  • Orthogonal Assays: If you initially used a reporter gene assay to measure pathway activation, validate the key protein modifications (e.g., phosphorylation) directly using Western blotting.

  • Positive and Negative Controls: Always include a known activator and inhibitor of the signaling pathway in your experiments. This ensures that the assay is responding correctly.

  • Dose-Response and Time-Course: Investigate the effect of this compound over a wide range of concentrations and multiple time points to understand the dynamics of the response.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete a key component of the hypothesized pathway. If this compound's effect is diminished in these cells, it provides strong evidence for on-target activity.

Experimental Protocol: Western Blot for Pathway Activation

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated (active) form of your target protein overnight at 4°C. Also, probe a separate blot for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

References

Technical Support Center: Enhancing the Selectivity of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the selectivity of the neolignan, Isofutoquinol A, for its biological target. Given that the specific molecular target of this compound is a subject of ongoing investigation, this guide also provides a roadmap for target identification and subsequent selectivity profiling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a neolignan compound isolated from plants such as Piper futokadzura.[1] Neolignans as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] Specifically, neolignans from Piper kadsura have been noted for their anti-neuroinflammatory activity.[1]

Q2: The specific molecular target of this compound is not well-defined. How do I identify its primary target?

A2: Identifying the direct molecular target of a novel compound is a critical first step. A common approach is to use affinity-based or activity-based proteomics methods. Affinity chromatography using immobilized this compound can be employed to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. Another approach is computational target prediction, which can provide a list of potential targets based on the chemical structure of this compound.

Q3: Once a putative target is identified, how can I confirm its engagement by this compound in a cellular context?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method relies on the principle that a compound binding to its target protein stabilizes the protein, leading to a shift in its thermal denaturation profile. An observed thermal shift in the presence of this compound provides strong evidence of direct binding to the putative target within the cell.

Q4: What are the key strategies to enhance the selectivity of a small molecule inhibitor like this compound?

A4: Enhancing selectivity often involves medicinal chemistry efforts guided by structural biology. Once the primary target is identified and its structure is known (either through X-ray crystallography or cryo-EM), structure-activity relationship (SAR) studies can be conducted. This involves synthesizing and testing analogs of this compound to identify modifications that improve potency for the intended target while reducing affinity for off-targets.

Q5: How can I assess the selectivity of this compound across a wider range of potential targets?

A5: To assess selectivity on a broader scale, kinome-wide profiling is a standard method if the target is a kinase. This involves screening the compound against a large panel of kinases to identify off-target interactions. For non-kinase targets, similar panel screening services are available for different protein families.

Troubleshooting Guides

Problem 1: Difficulty in identifying a specific high-affinity target for this compound.

  • Possible Cause: this compound may have multiple low-affinity targets, which is common for natural products.

  • Troubleshooting Steps:

    • Increase Compound Concentration in Pulldown: Use a higher concentration of this compound in your affinity pulldown experiments, but be mindful of potential non-specific binding.

    • Use a More Sensitive Detection Method: Employ a more sensitive mass spectrometry approach to identify proteins that are pulled down in smaller quantities.

    • Orthogonal Approaches: Combine affinity-based methods with other techniques like genetic screening or transcriptional profiling to look for converging evidence pointing to a specific pathway or target.

Problem 2: The observed cellular phenotype does not seem to correlate with the inhibition of the identified primary target.

  • Possible Cause: The phenotype may be due to off-target effects of this compound.

  • Troubleshooting Steps:

    • Generate a Resistant Mutant: If possible, generate a cell line with a mutation in the primary target that prevents this compound binding. If the compound still elicits the same phenotype in these cells, it is likely due to an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Test an inhibitor of the same target that has a different chemical scaffold. If this second inhibitor does not reproduce the phenotype, it suggests that the phenotype observed with this compound is due to off-target effects.

    • Perform a Broad Selectivity Screen: Screen this compound against a large panel of targets (e.g., a kinome scan) to identify potential off-targets that could be responsible for the observed phenotype.

Problem 3: Inconsistent results in cellular assays with this compound.

  • Possible Cause: Poor solubility or stability of the compound in cell culture media.

  • Troubleshooting Steps:

    • Check Solubility: Determine the aqueous solubility of this compound and ensure that the final concentration in your assays does not exceed this limit.

    • Use Freshly Prepared Solutions: Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.

    • Include Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.

Quantitative Data Summary

TargetIC50 (nM)Ki (nM)Fold Selectivity (vs. Target A)
Target A 50 25 1x
Off-Target B5,0002,500100x
Off-Target C>10,000>5,000>200x
Off-Target D80040016x

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound at the desired concentration or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C).

  • Thermal Challenge: Heat the samples in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Competition Binding Assay
  • Assay Setup: In a microplate, combine the purified target protein, a fluorescently labeled ligand known to bind to the target, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence signal. The binding of this compound to the target will displace the fluorescent ligand, leading to a decrease in the signal.

  • Data Analysis: Plot the fluorescence signal against the concentration of this compound to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent ligand.

Visualizations

G Illustrative Inflammatory Signaling Pathway (NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_IkB NF-κB/IκB Complex IKK->NF_kB_IkB Phosphorylation of IκB Isofutoquinol_A This compound (Hypothesized Inhibition) Isofutoquinol_A->IKK NF_kB NF-κB NF_kB_IkB->NF_kB IκB Degradation Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: A diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

G Workflow for Enhancing Selectivity Start Start: Novel Compound (this compound) Target_ID Target Identification (e.g., Affinity Chromatography) Start->Target_ID Target_Validation Target Validation (e.g., CETSA) Target_ID->Target_Validation Selectivity_Profiling Initial Selectivity Profiling (e.g., Kinome Scan) Target_Validation->Selectivity_Profiling SAR Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR Analog_Synthesis Analog Synthesis SAR->Analog_Synthesis Iterative_Screening Iterative Screening of Analogs Analog_Synthesis->Iterative_Screening Iterative_Screening->SAR Iterate Optimized_Compound Optimized Compound with Enhanced Selectivity Iterative_Screening->Optimized_Compound

Caption: An experimental workflow for identifying a target and enhancing the selectivity of a novel compound.

G Troubleshooting Logic for Off-Target Effects Phenotype Unexpected or Inconsistent Cellular Phenotype Purity Check Compound Purity and Stability Phenotype->Purity Solubility Verify Compound Solubility in Assay Medium Purity->Solubility Off_Target Hypothesize Off-Target Effect Solubility->Off_Target Resistant_Mutant Test in Resistant Mutant Cell Line Off_Target->Resistant_Mutant Yes Orthogonal_Inhibitor Use Structurally Dissimilar Inhibitor of Same Target Off_Target->Orthogonal_Inhibitor No Conclusion Phenotype is Likely Due to Off-Target Effect Resistant_Mutant->Conclusion Broad_Screen Perform Broad Selectivity Screen Orthogonal_Inhibitor->Broad_Screen Broad_Screen->Conclusion

Caption: A logical flowchart for troubleshooting potential off-target effects of a small molecule inhibitor.

References

Optimizing storage conditions for Isofutoquinol A to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and stability testing of Isofutoquinol A to ensure its potency and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

For long-term storage, this compound in its solid (powder) form should be stored at -20°C. Following this recommendation, the compound is expected to remain stable for up to two years.[1] To prevent moisture absorption, which can degrade the compound, ensure the container is tightly sealed. For enhanced protection, storing the vial within a desiccator is advisable.

Q2: I need to use this compound in my experiments. How should I prepare and store stock solutions?

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For short-term use, a stock solution in DMSO can be stored at 4°C for up to two weeks.[1] For longer-term storage of the solution, it is recommended to store it at -80°C, which should maintain its stability for up to six months.[1] When preparing stock solutions, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

Q4: What are the initial signs of this compound degradation?

Visual inspection may reveal a change in color or texture of the powder. For solutions, the appearance of precipitates or a color shift can indicate degradation or solubility issues. However, significant loss of potency can occur without any visible changes. Therefore, periodic potency testing using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the stability of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound due to improper storage.- Verify that the storage conditions for both the solid compound and stock solutions align with the recommendations.- Perform a potency test on your current stock of this compound.- If degradation is suspected, use a fresh, unopened vial of the compound to prepare a new stock solution.
Precipitate observed in thawed stock solution The solubility of this compound may be limited in the chosen solvent, or the compound may have precipitated out during freezing.- Gently warm the vial to 37°C and vortex to redissolve the compound.- If the precipitate persists, sonication may be attempted.- Consider preparing a more dilute stock solution if solubility issues continue.
Rapid loss of activity in cell culture medium This compound may be unstable in aqueous environments or may interact with components of the culture medium.- Prepare fresh dilutions of this compound in your culture medium immediately before each experiment.- Minimize the exposure of the compound to the medium before adding it to the cells.- Conduct a time-course experiment to determine the stability of this compound in your specific culture medium.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Stock Solution

This protocol outlines a method to determine the stability of this compound in solution under specific storage conditions.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • HPLC-grade acetonitrile (B52724) and water
  • Formic acid (or other appropriate modifier)
  • Amber-colored HPLC vials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Initial Potency Measurement (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Analyze this sample to establish the initial potency and purity. This will serve as your baseline (100% potency).
  • Storage: Aliquot the remaining stock solution into several amber-colored vials, seal them tightly, and store them under the desired conditions (e.g., 4°C or -80°C).
  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 weeks), retrieve one vial from storage.
  • Allow the vial to equilibrate to room temperature before opening.
  • Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of remaining this compound relative to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

3. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a wavelength scan).
  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

1. Objective: To expose this compound to harsh conditions to accelerate its degradation.

2. Procedure:

  • Prepare separate solutions of this compound in a suitable solvent.
  • Expose each solution to one of the following stress conditions:
  • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
  • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
  • Thermal: Incubate the solution at 80°C for 48 hours.
  • Photolytic: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).
  • At the end of the exposure period, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC to assess the extent of degradation and to observe the formation of degradation products.

Visualizations

G Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_output Outcome prep_stock Prepare 10 mM Stock Solution in DMSO t0_analysis T=0 HPLC Analysis (Baseline Potency) prep_stock->t0_analysis aliquot Aliquot into Amber Vials t0_analysis->aliquot store_4c Store at 4°C aliquot->store_4c store_neg80c Store at -80°C aliquot->store_neg80c retrieve_sample Retrieve Sample at Time Points (T=x) store_4c->retrieve_sample store_neg80c->retrieve_sample hplc_tx HPLC Analysis retrieve_sample->hplc_tx compare_data Compare Data to T=0 hplc_tx->compare_data potency_report Determine Potency and Degradation Profile compare_data->potency_report

Caption: Workflow for assessing the stability of this compound solutions.

Caption: Logical relationships in forced degradation studies of this compound.

References

Technical Support Center: Method Validation for Isofutoquinol A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for quantifying Isofutoquinol A in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in complex matrices like plasma, urine, or tissue homogenates?

A1: The primary challenges stem from the inherent complexity of biological matrices, which can lead to matrix effects such as ion suppression or enhancement in mass spectrometry-based assays.[1] Efficiently extracting this compound, a neolignan, while removing interfering endogenous substances like phospholipids (B1166683) and proteins is critical.[1] Additionally, issues such as the stability of this compound in the matrix, chromatographic peak shape, and potential co-elution with structurally similar compounds need to be carefully addressed during method development and validation.[1]

Q2: Which regulatory guidelines should be followed for the bioanalytical method validation of this compound?

A2: For bioanalytical method validation, it is recommended to follow the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the M10 Bioanalytical Method Validation guideline.[2] This guideline is recognized by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and provides a comprehensive framework for the validation of bioanalytical assays to ensure data reliability for regulatory submissions.[2]

Q3: What are the key validation parameters that need to be assessed?

A3: According to the ICH M10 guideline, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][3]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[5]

  • Dilution Integrity: The accuracy of determining the concentration of an analyte in a sample after dilution.

Q4: How can matrix effects be minimized for this compound analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interfering matrix components.[1][6]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is highly effective in compensating for matrix effects.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with analyte pKa.- Column overload.- Secondary interactions with the stationary phase.- Column degradation.- Adjust mobile phase pH.- Reduce injection volume or sample concentration.- Use a different column chemistry (e.g., with end-capping).- Replace the column.
Low Analyte Recovery - Inefficient extraction from the matrix.- Suboptimal pH for extraction.- Analyte degradation during sample processing.- Inappropriate extraction solvent.- Optimize the sample preparation method (e.g., switch from LLE to SPE).- Adjust the pH of the sample or extraction solvent.- Minimize sample processing time and keep samples on ice.- Test different extraction solvents with varying polarities.
High Matrix Effect (Ion Suppression/Enhancement) - Co-elution of matrix components (e.g., phospholipids).- Insufficient sample cleanup.- High concentration of salts in the final extract.- Improve chromatographic separation.- Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent).- Incorporate a desalting step or ensure complete solvent evaporation and reconstitution in a suitable buffer.
Inconsistent Results (Poor Precision) - Variability in sample preparation.- Inconsistent injection volumes.- Fluctuation in instrument performance.- Analyte instability.- Automate sample preparation if possible.- Ensure the autosampler is functioning correctly.- Perform system suitability tests before each run.- Investigate analyte stability under the experimental conditions.
No or Low Signal for this compound - Incorrect MS/MS transition parameters.- Analyte degradation.- Instrument sensitivity issues.- Clogged LC or MS system.- Optimize MS/MS parameters by infusing a standard solution of this compound.- Prepare fresh samples and standards.- Check instrument tuning and calibration.- Perform system maintenance.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for the specific matrix.

  • Aliquot Sample: Pipette 100 µL of the biological matrix (e.g., plasma) into a clean microcentrifuge tube.

  • Add Internal Standard (IS): Spike with 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Vortex: Briefly vortex the sample.

  • Add Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer to Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a hypothetical method based on the analysis of similar neolignan compounds. Optimization is required.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined empirically (e.g., by infusing a standard solution and performing a product ion scan). A hypothetical transition could be based on its molecular weight (354.40 g/mol ).

    • Internal Standard: To be determined based on the selected IS.

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on the ICH M10 guideline.

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different lots of blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (CV%) ≤15% (≤20% for LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Factor The CV of the IS-normalized matrix factor should be ≤15% in at least six different lots of matrix.
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (LLE, SPE, PP) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 V6 Dilution Integrity V5->V6 SA1 Run Acceptance V6->SA1 SA2 Data Processing SA1->SA2 SA3 Reporting SA2->SA3

Caption: A flowchart illustrating the overall workflow for bioanalytical method validation.

Sample_Prep_Workflow Start Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Start->Spike_IS Extraction Liquid-Liquid Extraction (e.g., with MTBE) Spike_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A diagram showing the steps of a liquid-liquid extraction sample preparation workflow.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Isofutoquinol A and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed a notable gap in current research concerning the direct comparative neuroprotective efficacy of Isofutoquinol A and its synthetic analogs. While the broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, is known for its neuroprotective properties, specific quantitative data from head-to-head comparisons of this compound and its derivatives are not yet available in published literature.

This guide has been developed to provide a foundational framework for researchers aiming to investigate this promising area. We will outline the well-established neuroprotective mechanisms of isoquinoline alkaloids, which are likely shared by this compound, and provide detailed experimental protocols that can be employed to generate the necessary comparative data. The data tables within this guide are presented as templates for recording and comparing future experimental findings.

Introduction to this compound and Neuroprotection

This compound is a member of the isoquinoline alkaloid family, a diverse group of naturally occurring compounds with a wide range of pharmacological activities. Many isoquinoline alkaloids have demonstrated significant neuroprotective effects in various experimental models, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary mechanisms underlying their neuroprotective action are believed to involve the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and modulation of key cellular signaling pathways that promote neuronal survival.

The synthesis of analogs of naturally occurring compounds like this compound is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. A comparative analysis of this compound and its synthetic analogs is therefore crucial to identify lead compounds for further development.

Putative Neuroprotective Signaling Pathways

Based on studies of related isoquinoline alkaloids, this compound and its analogs are likely to exert their neuroprotective effects through the modulation of critical signaling pathways such as the PI3K/Akt pathway, which promotes cell survival, and the Bcl-2 family of proteins, which regulate apoptosis.

PI3K_Akt_Signaling_Pathway Isofutoquinol_A This compound / Analogs Receptor Receptor Tyrosine Kinase Isofutoquinol_A->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival Neuronal Survival & Growth Downstream_Effectors->Cell_Survival

PI3K/Akt Signaling Pathway for Neuroprotection.

Apoptosis_Regulation_Pathway cluster_stress Cellular Stress (e.g., Oxidative, Excitotoxic) Stress Cellular Stress Bax Bax (Pro-apoptotic) Stress->Bax Isofutoquinol_A This compound / Analogs Bcl2 Bcl-2 (Anti-apoptotic) Isofutoquinol_A->Bcl2 Upregulates Isofutoquinol_A->Bax Downregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Regulation of Apoptosis by this compound.

Comparative Data on Neuroprotective Effects

As previously stated, direct comparative data is not yet available. The following table is a template for researchers to systematically record and compare the neuroprotective effects of this compound and its synthetic analogs.

CompoundCell Viability (% of control)1IC50 (µM)2Apoptosis Rate (% Annexin V positive)3Relative ROS Levels (% of stressed control)4Bcl-2/Bax Ratio5
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Analog 1 Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Analog 2 Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Analog 3 Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Positive Control (e.g., N-acetylcysteine) Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Table 1: Template for Comparative Analysis of Neuroprotective Effects. ¹Measured by MTT or similar cell viability assay in a neuronal cell line (e.g., SH-SY5Y) subjected to an insult (e.g., glutamate (B1630785) or H₂O₂). ²Concentration of the compound that restores cell viability to 50% of the unstressed control. ³Determined by flow cytometry using Annexin V/Propidium Iodide staining. ⁴Intracellular reactive oxygen species (ROS) levels measured by a fluorescent probe (e.g., DCFH-DA). ⁵Ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, determined by Western blot analysis.

Experimental Protocols

To facilitate the generation of comparative data, we provide detailed methodologies for key in vitro experiments.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Pre-treatment with This compound / Analogs Cell_Culture->Compound_Treatment Induce_Stress Induce Neurotoxic Stress (e.g., Glutamate, H₂O₂) Compound_Treatment->Induce_Stress Incubation Incubation Induce_Stress->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Assay) Assays->Apoptosis Oxidative_Stress Oxidative Stress (ROS Assay) Assays->Oxidative_Stress Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow for Comparison.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or its synthetic analogs for 2 hours.

  • Induction of Toxicity: Add a neurotoxic agent, such as glutamate (5 mM) or hydrogen peroxide (H₂O₂, 100 µM), to the wells (except for the control group) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Plate SH-SY5Y cells in a 6-well plate and treat them with the compounds and neurotoxin as described for the cell viability assay.

  • Cell Harvesting: After the 24-hour incubation, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within the cells.

  • Cell Culture and Treatment: Culture and treat the SH-SY5Y cells as described above.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Express the relative ROS levels as a percentage of the fluorescence intensity of the stressed (toxin-treated) control group.

Conclusion and Future Directions

While direct comparative data on the neuroprotective effects of this compound and its synthetic analogs are currently unavailable, the established neuroprotective profile of the broader isoquinoline alkaloid class provides a strong rationale for their investigation. The experimental protocols and frameworks provided in this guide are intended to empower researchers to conduct systematic and robust comparisons. Future studies focusing on generating this critical data will be invaluable for identifying novel and potent neuroprotective agents for the potential treatment of neurodegenerative diseases. The elucidation of structure-activity relationships among this compound and its analogs will be a key step in the development of new therapeutics in this area.

Validating Isofutoquinol A's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isofutoquinol A, a neolignan found in Piper futokadzura, has demonstrated potential anti-neuroinflammatory properties. However, its precise mechanism of action remains to be fully elucidated and validated. This guide provides a comparative framework for validating the hypothesized mechanism of this compound, centering on the use of knockout models, a powerful tool for target validation in drug discovery.

Proposed Mechanism of Action of this compound

Based on studies of structurally related neolignans and other anti-inflammatory natural products, a plausible mechanism of action for this compound is the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators in immune cells like microglia.[3][4]

Hypothesized Signaling Pathway for this compound's Anti-inflammatory Effect:

Isofutoquinol_A_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K activates p38 MAPK p38 MAPK MAP2K->p38 MAPK activates p38_n p38 p38 MAPK->p38_n translocates This compound This compound This compound->IKK This compound->MAP3K Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF-κB_n->Gene Expression activates p38_n->Gene Expression activates

Caption: Proposed mechanism of this compound.

Comparison with Alternative Anti-inflammatory Compounds

To provide context, the proposed mechanism of this compound can be compared to other well-characterized anti-inflammatory agents.

Compound/ClassPrimary Target(s)Signaling Pathway(s) InhibitedValidation with Knockout Models
This compound (Hypothesized) IKK, MAP3K (e.g., TAK1)NF-κB, p38 MAPKValidation pending
Glucocorticoids (e.g., Dexamethasone) Glucocorticoid ReceptorInduces IκBα expression, inhibiting NF-κB nuclear translocation.[5]Yes, GR knockout mice show resistance to dexamethasone (B1670325) effects.
NSAIDs (e.g., Aspirin) COX-1, COX-2Prostaglandin synthesis; some can inhibit NF-κB.Yes, COX knockout mice are used to study the specific roles of each isoform.
Curcumin Multiple targets including IKK, and various kinases.NF-κB, AP-1, STAT3.[6]Yes, studies in cells with knockouts of target proteins confirm its mechanism.

Validating the Mechanism of this compound Using Knockout Models: Experimental Plan

A definitive way to validate the molecular targets of this compound is to use cell lines or animal models where the proposed target genes are knocked out. The underlying principle is that if this compound acts through a specific protein, its effect will be diminished or absent in cells lacking that protein.

Experimental Workflow for Knockout Validation:

Knockout_Validation_Workflow cluster_step1 Step 1: Generation of Knockout Cell Lines cluster_step2 Step 2: Comparative Treatment cluster_step3 Step 3: Data Analysis and Interpretation Design_gRNA Design gRNAs targeting IKK and MAP3K Transfect Transfect microglia cells with Cas9 and gRNAs Design_gRNA->Transfect Select_Clones Select and expand single-cell clones Transfect->Select_Clones Validate_KO Validate knockout by sequencing and Western blot Select_Clones->Validate_KO WT_Cells Wild-Type (WT) Cells IKK_KO_Cells IKK Knockout (KO) Cells MAP3K_KO_Cells MAP3K KO Cells Treat_WT Treat with Inflammatory Stimulus +/- this compound WT_Cells->Treat_WT Treat_KO Treat with Inflammatory Stimulus +/- this compound IKK_KO_Cells->Treat_KO MAP3K_KO_Cells->Treat_KO Measure_Endpoints Measure endpoints: - Cytokine secretion (ELISA) - Gene expression (qPCR) - Protein phosphorylation (Western blot) Treat_WT->Measure_Endpoints Treat_KO->Measure_Endpoints Compare_Results Compare the effect of this compound between WT and KO cells Measure_Endpoints->Compare_Results Conclusion Determine if IKK and/or MAP3K are the targets of this compound Compare_Results->Conclusion

Caption: Workflow for validating this compound's mechanism.

Experimental Protocols

Protocol 1: Generation of Knockout Microglial Cell Lines using CRISPR/Cas9
  • gRNA Design and Cloning:

    • Design at least two single-guide RNAs (sgRNAs) targeting early exons of the genes of interest (e.g., IKBKB for IKKβ, MAP3K7 for TAK1) to ensure a frameshift mutation leading to a functional knockout.

    • Synthesize and clone the gRNAs into a suitable expression vector that also contains a Cas9 nuclease expression cassette and a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection:

    • Culture a microglial cell line (e.g., BV-2) to 70-80% confluency.

    • Transfect the cells with the gRNA/Cas9 expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • After selection, dilute the cells to a single cell per well in 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the target region and perform Sanger sequencing to identify clones with insertions or deletions (indels) that cause a frameshift.

    • Western Blot: Lyse the cells and perform a Western blot using antibodies specific for the target proteins (IKKβ and TAK1) to confirm the absence of protein expression in the knockout clones.

Protocol 2: Measurement of Inflammatory Response
  • Cell Culture and Treatment:

    • Plate wild-type (WT) and validated knockout (KO) cells at the same density.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS, 100 ng/mL) for a specified time (e.g., 6 hours for gene expression, 24 hours for cytokine secretion).

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

    • Collect the cell culture supernatant after 24 hours of stimulation.

    • Use commercial ELISA kits to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6, following the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR) for Gene Expression:

    • After 6 hours of stimulation, lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for inflammatory genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Western Blot for Protein Phosphorylation:

    • For short-term stimulation (e.g., 15-30 minutes), lyse the cells in a buffer containing phosphatase inhibitors.

    • Perform Western blotting using antibodies against the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

Hypothetical Data Presentation

The following tables illustrate how the data from these experiments could be presented to compare the effects of this compound in wild-type versus knockout cells.

Table 1: Effect of this compound on TNF-α Secretion (pg/mL)

Cell LineTreatmentNo this compound1 µM this compound10 µM this compound
Wild-Type Unstimulated15.2 ± 3.114.8 ± 2.915.5 ± 3.5
LPS (100 ng/mL)1250.6 ± 85.3630.1 ± 45.7150.2 ± 20.1
IKKβ KO Unstimulated14.9 ± 2.815.1 ± 3.014.6 ± 2.9
LPS (100 ng/mL)180.5 ± 25.4175.3 ± 22.8160.7 ± 21.3
TAK1 KO Unstimulated15.8 ± 3.316.0 ± 3.115.3 ± 3.2
LPS (100 ng/mL)210.3 ± 30.1205.7 ± 28.9190.4 ± 26.5

Data are presented as mean ± standard deviation.

Interpretation: In this hypothetical scenario, this compound significantly reduces TNF-α secretion in wild-type cells. However, in both IKKβ and TAK1 knockout cells, the inflammatory response is already drastically reduced, and this compound has a minimal additional effect. This would strongly suggest that this compound's primary mechanism of action is through the inhibition of the IKK/TAK1-dependent pathway.

Table 2: Effect of this compound on p65 Phosphorylation (Relative Densitometry)

Cell LineTreatmentNo this compound10 µM this compound
Wild-Type Unstimulated0.1 ± 0.020.1 ± 0.03
LPS (15 min)1.0 ± 0.150.2 ± 0.05
IKKβ KO Unstimulated0.08 ± 0.020.09 ± 0.02
LPS (15 min)0.15 ± 0.040.14 ± 0.03
TAK1 KO Unstimulated0.11 ± 0.030.10 ± 0.03
LPS (15 min)0.18 ± 0.050.17 ± 0.04

Data are normalized to total p65 and presented relative to the LPS-treated wild-type condition.

Conclusion

The use of knockout models provides a rigorous and definitive approach to validate the mechanism of action of novel compounds like this compound. By comparing the cellular response to the compound in wild-type versus knockout cells for proposed targets, researchers can gain clear insights into the specific proteins and pathways through which the compound exerts its effects. This is a critical step in the preclinical development of new therapeutic agents.

References

Isofutoquinol A: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Isofutoquinol A, a neolignan found in Piper futokadzura, against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the corticosteroid Dexamethasone. This analysis is based on available preclinical data to provide an objective assessment of their relative efficacy.

While direct comparative studies on this compound are limited, data on the closely related compound, futoquinol (B42592), which shares a core structural similarity and is isolated from the same plant genus, is utilized for this comparison. Futoquinol has demonstrated potent anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of futoquinol, Ibuprofen, and Dexamethasone on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated cell lines. Lower IC50 values indicate greater potency.

CompoundMediator InhibitedCell LineIC50 (µM)
Futoquinol Nitric Oxide (NO)BV-2 Microglia16.8[1]
Reactive Oxygen Species (ROS)Human Polymorphonuclear Neutrophils13.1[2][3]
Ibuprofen Nitric Oxide (NO)RAW 264.7 Macrophages~200-400 (Significant inhibition observed at these concentrations)[4]
TNF-αNot specifiedNo significant inhibition in LPS-stimulated ex vivo model[5]
IL-6Not specifiedIncreased secretion observed in some in vitro models[6]
Dexamethasone Nitric Oxide (NO)RAW 264.7 MacrophagesData not consistently reported as IC50, but effective at low µM concentrations
TNF-αRAW 264.7 MacrophagesEffective inhibition at concentrations as low as 1 µM[7]
IL-6RAW 264.7 MacrophagesDose-dependent inhibition[8]

Note: The experimental conditions for the IC50 values presented above may vary between studies, which can influence the direct comparability of the data. The data for futoquinol is used as a proxy for this compound.

Experimental Protocols

The evaluation of the anti-inflammatory activity of these compounds typically involves in vitro cell-based assays. A common methodology is the use of lipopolysaccharide (LPS)-stimulated macrophages or microglia to induce an inflammatory response.

Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglia

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: BV-2 murine microglial cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., futoquinol, Ibuprofen, Dexamethasone) for a specified period, typically 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and the production of nitric oxide.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound and related isoquinoline (B145761) alkaloids are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) on the surface of immune cells like microglia and macrophages is activated. This triggers a downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).

This compound and similar compounds are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.

G Generalised LPS-induced Pro-inflammatory Signaling Pathway cluster_nucleus Generalised LPS-induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces transcription Isofutoquinol_A This compound (Proposed) Isofutoquinol_A->IKK Inhibits (Proposed) Isofutoquinol_A->NFkappaB Inhibits Nuclear Translocation (Proposed)

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound using an in vitro cell-based assay.

G Experimental Workflow for In Vitro Anti-inflammatory Assay start Start cell_culture Culture BV-2 Microglial Cells start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment Pre-treat with Test Compound (e.g., this compound) cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation griess_assay Perform Griess Assay for Nitric Oxide (NO) incubation->griess_assay data_analysis Analyze Data and Calculate IC50 griess_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

The available data on futoquinol, a close structural analog of this compound, demonstrates its potent inhibitory activity against the production of nitric oxide and reactive oxygen species in vitro. Its efficacy in inhibiting nitric oxide production appears to be significantly greater than that of Ibuprofen under the tested conditions. However, a direct and comprehensive comparison with Ibuprofen and Dexamethasone is challenging due to the limited data on this compound's effects on other key inflammatory mediators like TNF-α and IL-6, and variations in experimental protocols across different studies.

The proposed mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, aligns with the mechanisms of many established anti-inflammatory agents. Further research is warranted to fully elucidate the anti-inflammatory profile of this compound, including in vivo studies and direct comparative analyses against a broader range of anti-inflammatory drugs. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Analysis of Isofutoquinol A: A Potent Neolignan from Piper kadsura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of Isofutoquinol A, a neolignan with significant anti-neuroinflammatory properties. While the primary focus of this document is on this compound isolated from Piper kadsura, the sole species for which quantitative data is currently available in scientific literature, the methodologies and potential mechanisms of action discussed herein may serve as a valuable reference for the study of this compound in other Piper species. The absence of comparative data for this compound from other species highlights a significant area for future research.

Quantitative Analysis of Biological Activity

This compound has demonstrated potent anti-neuroinflammatory effects. Its activity, along with other neolignans isolated from Piper kadsura, was evaluated by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation.

CompoundSource SpeciesBiological ActivityIC50 Value (µM)
This compound Piper kadsuraInhibition of NO production in LPS-activated BV-2 microglia16.8 [1][2]
Piperkadsin CPiper kadsuraInhibition of NO production in LPS-activated BV-2 microglia14.6[1][2]

Note: The IC50 value represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

The following protocols are representative methodologies for the isolation, quantification, and biological evaluation of neolignans like this compound from Piper species. These are generalized from standard practices in phytochemistry and should be optimized for specific laboratory conditions and research objectives.

Isolation of this compound from Piper kadsura

This protocol describes a typical bioassay-guided fractionation process for isolating neolignans.

  • Extraction:

    • Air-dry the aerial parts of Piper kadsura and grind them into a fine powder.

    • Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

    • Monitor the fractions for biological activity (e.g., anti-inflammatory activity) to identify the most active fraction.

  • Chromatographic Separation:

    • Subject the active fraction (e.g., the CHCl3-soluble fraction) to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Pool fractions with similar TLC profiles.

  • Purification:

    • Further purify the fractions containing the compound of interest using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

    • Isolate the pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC
  • Preparation of Standard Solutions:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Preparation of Sample Solutions:

    • Extract a known weight of the dried and powdered Piper species material with methanol.

    • Filter the extract and dilute it to a known volume.

  • HPLC Analysis:

    • Inject the standard and sample solutions into an HPLC system equipped with a C18 column and a UV detector.

    • Use a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the absorbance at a wavelength where this compound shows maximum absorbance.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation:

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the content in the original plant material.

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture:

    • Culture BV-2 microglia cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control group.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds, including those from Piper species, are often attributed to their ability to modulate key inflammatory signaling pathways. While the specific mechanism of this compound has not been fully elucidated, it is hypothesized to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Proinflammatory_Genes Induces Transcription IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Isofutoquinol_A This compound Isofutoquinol_A->MAPK_pathway Inhibits Isofutoquinol_A->IKK Inhibits NFkB_n->Proinflammatory_Genes Induces Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the phytochemical and bioactivity analysis of this compound from a Piper species.

G Plant_Material Piper Species (e.g., P. kadsura) Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation Quantification Analytical HPLC Pure_Compound->Quantification Bioassay Anti-inflammatory Activity Assay Pure_Compound->Bioassay

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound, a neolignan from Piper kadsura, demonstrates significant potential as an anti-neuroinflammatory agent. The data presented in this guide provide a foundation for its further investigation. However, the lack of studies on the presence and activity of this compound in other Piper species represents a considerable knowledge gap. Future research should focus on:

  • Screening of diverse Piper species to identify other potential sources of this compound.

  • Comparative quantitative analysis of this compound content across different Piper species and even different plant parts (leaves, stems, roots).

  • Head-to-head comparisons of the biological activity of this compound isolated from various sources to determine if the source influences its efficacy.

  • In-depth mechanistic studies to confirm the precise molecular targets of this compound within inflammatory signaling pathways.

Addressing these research questions will provide a more comprehensive understanding of this compound and its potential for development as a therapeutic agent.

References

A Head-to-Head Comparison of Isofutoquinol A and Other Natural Compounds for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has intensified the search for novel neuroprotective agents. Natural compounds, with their vast structural diversity and varied biological activities, represent a promising frontier in this endeavor. This guide provides a head-to-head comparison of the neuroprotective potential of Isofutoquinol A, a neolignan from Piper kadsura, with other well-researched natural compounds. The objective is to offer a data-driven comparative analysis to aid in the identification and development of new therapeutic leads.

Overview of Compared Compounds

This guide focuses on a comparative analysis of this compound and its related neolignans against two of the most extensively studied natural neuroprotective compounds: Resveratrol (B1683913) and Curcumin (B1669340).

  • This compound and Related Neolignans: Isolated from Piper kadsura, these compounds have demonstrated significant anti-neuroinflammatory and neuroprotective properties. Their mechanism of action is primarily linked to the suppression of inflammatory responses in microglia and protection against amyloid-beta-induced toxicity.

  • Resveratrol: A polyphenol found in grapes and red wine, resveratrol is known for its potent antioxidant and anti-inflammatory effects. It has been shown to interfere with multiple pathways associated with neurodegeneration.

  • Curcumin: The active component of turmeric, curcumin is a polyphenol with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-amyloidogenic effects.

Quantitative Comparison of Neuroprotective Activity

The following tables summarize the available quantitative data on the neuroprotective and anti-neuroinflammatory effects of the selected natural compounds. Direct comparison of absolute values should be approached with caution due to variations in experimental models and conditions.

Table 1: Anti-Neuroinflammatory Activity in LPS-Stimulated Microglia

CompoundAssayCell LineIC50 (µM)Reference
Futoquinol (B42592) (Isomer of this compound)Nitric Oxide (NO) ProductionBV-216.8[1]
Piperkadsin C (from P. kadsura)Nitric Oxide (NO) ProductionBV-214.6[1]
ResveratrolNitric Oxide (NO) ProductionBV-2~20-50 (Effective Concentration)[2]
CurcuminNitric Oxide (NO) ProductionBV-2~5-20 (Effective Concentration)[3]

Table 2: Neuroprotective Activity against Amyloid-Beta (Aβ) Induced Toxicity

CompoundAssayCell LineEC50 (µM)Reference
Neolignans (from P. kadsura)Cell Viability (Aβ₂₅₋₃₅)PC123.06 - 29.3[4]
ResveratrolCell Viability (Aβ)Hippocampal Neurons~25 (Maximally Effective)[5]
CurcuminCell Viability (Aβ)HT22~1 (Effective Concentration)[6]

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective effects of these natural compounds are mediated through multiple signaling pathways. Below is a summary of their primary mechanisms of action.

This compound and Related Neolignans

The primary neuroprotective mechanism of neolignans from Piper kadsura, including futoquinol (an isomer of this compound), is their potent anti-neuroinflammatory activity [1]. They achieve this by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells[1]. Microglia are the resident immune cells of the central nervous system, and their overactivation contributes to neuronal damage in neurodegenerative diseases. By suppressing microglial activation, these neolignans can reduce the release of pro-inflammatory and neurotoxic factors.

Furthermore, recent studies have shown that neolignans from Piper kadsura exhibit direct neuroprotective effects against amyloid-beta (Aβ)-induced cell damage [4]. Some of these compounds have been found to reduce apoptosis and enhance autophagy in neuronal cells exposed to Aβ peptides[4].

Resveratrol

Resveratrol exerts its neuroprotective effects through a multi-pronged approach. It is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant enzymes. Resveratrol also demonstrates significant anti-inflammatory properties by inhibiting the activation of microglia and the subsequent production of pro-inflammatory mediators like TNF-α, IL-1β, and NO[7][8]. Mechanistically, it has been shown to interfere with the TLR4/NF-κB/STAT signaling cascade[2].

In the context of Alzheimer's disease, resveratrol has been found to interfere with Aβ pathology by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP), enhancing the clearance of Aβ peptides, and reducing Aβ aggregation[9][10]. It also protects against Aβ-induced neurotoxicity, in part through the activation of protein kinase C (PKC)[5].

Curcumin

Curcumin's neuroprotective actions are also multifaceted. It is a well-known anti-inflammatory agent that can cross the blood-brain barrier and inhibit the activation of microglia, thereby reducing the production of pro-inflammatory cytokines[11][12][13]. Its anti-inflammatory effects are partly mediated through the modulation of the NF-κB signaling pathway[14].

A key aspect of curcumin's neuroprotective potential, particularly in Alzheimer's disease, is its ability to directly interact with Aβ peptides. It inhibits the formation of Aβ oligomers and fibrils, binds to amyloid plaques, and can even promote the disaggregation of existing plaques[15][16]. Curcumin also protects neurons from Aβ-induced mitochondrial dysfunction[17].

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing neuroprotection.

experimental_workflow cluster_invitro In Vitro Assessment cluster_assays Endpoint Assays compound Test Compound (e.g., this compound) cell_culture Neuronal or Microglial Cell Culture compound->cell_culture viability Cell Viability (MTT, LDH) cell_culture->viability inflammation Inflammatory Markers (NO, TNF-α, IL-1β) cell_culture->inflammation oxidative_stress Oxidative Stress (ROS, SOD) cell_culture->oxidative_stress pathway_analysis Signaling Pathway Analysis (Western Blot) cell_culture->pathway_analysis neurotoxin Neurotoxic Insult (e.g., LPS, Amyloid-Beta) neurotoxin->cell_culture neuroinflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Cytokines NO, TNF-α, IL-1β Gene_Expression->Cytokines leads to Isofutoquinol_A This compound & Analogs Isofutoquinol_A->Cytokines inhibits Resveratrol Resveratrol Resveratrol->IKK inhibits Curcumin Curcumin Curcumin->NFκB inhibits

References

Validating the therapeutic potential of Isofutoquinol A in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Therapeutic Potential in In Vitro Disease Models

In the landscape of neurodegenerative and neuroinflammatory diseases, the quest for novel therapeutic agents that can effectively quell the inflammatory cascade within the central nervous system remains a paramount challenge for researchers. Isofutoquinol A, a neolignan compound isolated from Piper kadsura, has emerged as a promising candidate due to its demonstrated anti-neuroinflammatory properties. This guide provides a comparative analysis of this compound's efficacy in mitigating key inflammatory markers in a well-established in vitro model of neuroinflammation, juxtaposed with the performance of a standard-of-care corticosteroid, Dexamethasone.

Performance Comparison in a Neuroinflammation Model

The primary mechanism underlying the anti-neuroinflammatory effects of many compounds is the inhibition of nitric oxide (NO) production in activated microglia, the resident immune cells of the brain. Overproduction of NO is a hallmark of neuroinflammation and contributes to neuronal damage. The following table summarizes the inhibitory potency of this compound and Dexamethasone on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely used cellular model for neuroinflammation.

CompoundTargetCell LineInducerIC50 Value (Nitric Oxide Inhibition)
This compound Inducible Nitric Oxide Synthase (iNOS)BV-2 (murine microglia)Lipopolysaccharide (LPS)13.4 µM
Dexamethasone Multiple inflammatory pathwaysBV-2 (murine microglia)Lipopolysaccharide (LPS)Significant inhibition at 10 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The data presented in this guide is based on the following key experimental methodologies:

Cell Culture and Treatment

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. Prior to treatment, the culture medium is replaced with fresh, serum-free DMEM. Cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. 24 hours post-LPS stimulation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The plate is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells that were not treated with the test compounds.

Mechanism of Action: Signaling Pathways

The anti-neuroinflammatory effects of this compound and Dexamethasone are mediated through the modulation of key signaling pathways that are activated in response to inflammatory stimuli like LPS.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK_pathway->AP1 iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene AP1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Isofutoquinol_A This compound Isofutoquinol_A->NFkappaB Isofutoquinol_A->MAPK_pathway Dexamethasone Dexamethasone Dexamethasone->NFkappaB

Isofutoquinol A: A Comparative Guide to Structure-Activity Relationships in Anti-Inflammatory Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Isofutoquinol A and related neolignans isolated from Piper kadsura. While comprehensive SAR studies involving a wide range of synthetic this compound analogs are limited in publicly available literature, this document synthesizes the existing data on naturally occurring, structurally similar compounds to elucidate key structural features influencing their anti-inflammatory activity.

Introduction to this compound

This compound is a neolignan compound isolated from plants of the Piper genus, notably Piper kadsura (also known as Piper futokadzura).[1][2] Neolignans are a class of natural products known for their diverse biological activities. This compound and its related compounds have demonstrated notable anti-inflammatory and anti-neuroinflammatory properties, primarily through the inhibition of nitric oxide (NO) production in activated microglia and macrophages.[1][3] This activity suggests their potential as lead compounds for the development of novel therapeutics for inflammatory and neurodegenerative diseases.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its congeners is typically evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide in lipopolysaccharide (LPS)-stimulated immune cells. The following table summarizes the available quantitative data for a series of neolignans isolated from Piper kadsura, providing a basis for a preliminary SAR analysis.

CompoundStructureCell LineIC50 (µM) for NO Inhibition
Piperkadsin CBV-2 (microglia)14.6
Futoquinol (B42592)BV-2 (microglia)16.8
Compound 3 (from P. kadsura)RAW 264.7 (macrophage)34.29 ± 0.82
Compound 7 (from P. kadsura)RAW 264.7 (macrophage)47.5 ± 5.81

Data sourced from Kim KH, et al. (2010) and another study on neolignans from Piper kadsura.[3][4]

Structure-Activity Relationship Insights

  • Core Scaffold: The benzofuran (B130515) or related heterocyclic core is a common feature among these active neolignans.

  • Substitution Patterns: The specific arrangement and type of substituents on the aromatic rings appear to play a crucial role in modulating the anti-inflammatory activity. For instance, the methoxy (B1213986) and hydroxy groups on the aromatic rings of piperkadsin C and futoquinol are likely important for their potent inhibition of NO production.[3]

  • Stereochemistry: The stereochemistry of the chiral centers within the neolignan scaffold can also influence biological activity, although more data is needed to establish a clear correlation.

Proposed Signaling Pathway

While the precise molecular mechanism of this compound has not been fully elucidated, its inhibitory effect on nitric oxide production in LPS-stimulated microglia suggests a potential interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The diagram below illustrates a proposed mechanism of action for this compound and related neolignans.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibits (Proposed) iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces DNA DNA NFkB_nuc->DNA Binds to promoter DNA->iNOS_mRNA Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of the anti-inflammatory activity of this compound and its analogs by measuring the inhibition of nitric oxide production.

Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (this compound or its analogs) for 1 hour.

Induction of Inflammation and Nitric Oxide Measurement:

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well, except for the control group.

  • After 24 hours of incubation, the concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

  • Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite (B80452) is calculated from a standard curve prepared with sodium nitrite.

Data Analysis:

  • The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated group without any test compound.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and related neolignans from Piper kadsura represent a promising class of compounds for the development of novel anti-inflammatory agents. The preliminary structure-activity relationship data suggests that the benzofuran-like core and the substitution pattern on the aromatic rings are key determinants of their activity.

Future research should focus on the synthesis of a broader range of this compound analogs to systematically explore the impact of different functional groups and stereochemistry on anti-inflammatory potency. Furthermore, detailed mechanistic studies are required to confirm the proposed interaction with the NF-κB pathway and to identify other potential molecular targets. Such studies will be instrumental in optimizing the therapeutic potential of this interesting class of natural products.

References

Benchmarking MDM2-p53 Pathway Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Compound: Initial searches for Isofutoquinol A did not yield sufficient data regarding its mechanism of action in a specific, well-defined cancer signaling pathway to create a scientifically robust comparative guide. Therefore, this guide has been developed using the well-characterized MDM2-p53 inhibitor, Idasanutlin (RG7388) , as the primary compound for comparison. This allows for a detailed and accurate benchmarking against other prominent inhibitors of the same pathway, providing a valuable template for researchers in the field of drug development.

This guide provides a comprehensive comparison of Idasanutlin (RG7388) against other notable inhibitors of the MDM2-p53 signaling pathway: Nutlin-3 and AMG 232. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds.

The MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] The murine double minute 2 (MDM2) oncoprotein is a primary negative regulator of p53.[2][3] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[1][2] In many cancers with wild-type p53, the function of p53 is impaired due to the overexpression of MDM2.[3] Small-molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressing functions. This makes the MDM2-p53 pathway a key target for cancer therapy.[2][3]

MDM2_p53_Pathway cluster_stress Cellular Stress Signals cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Regulation DNA_damage DNA Damage p53 p53 (Tumor Suppressor) DNA_damage->p53 activates Oncogenes Oncogene Activation Oncogenes->p53 activates p21 p21 p53->p21 transactivates Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 (Oncogene) p53->MDM2 Proteasome Proteasomal Degradation p53->Proteasome CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest mediates MDM2->p53 MDM2->Proteasome Inhibitors MDM2 Inhibitors (Idasanutlin, Nutlin-3, AMG 232) Inhibitors->MDM2 BLOCKS INTERACTION

Caption: The MDM2-p53 autoregulatory feedback loop and the point of intervention for MDM2 inhibitors.

Comparative Performance of MDM2 Inhibitors

The efficacy of small-molecule inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.[4] A lower IC50 value indicates a more potent inhibitor. The table below summarizes the biochemical and cellular potency of Idasanutlin (RG7388), Nutlin-3, and AMG 232.

InhibitorTarget Binding IC50 (nM)Cellular IC50 in p53 WT cells (nM)Cell Line(s) for Cellular IC50
Idasanutlin (RG7388) 6[5][6]10 - 30[2][6]SJSA-1, HCT-116[6]
Nutlin-3 90[7]~17,680 - 19,420A549
AMG 232 0.045 (Kd)[2]9.1 - 10[2]SJSA-1, HCT-116[2]

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and experimental setup. Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating stronger binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize MDM2-p53 inhibitors.

Biochemical Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to disrupt the interaction between MDM2 and a p53-derived peptide.

Objective: To determine the IC50 value of an inhibitor for the MDM2-p53 interaction.

Principle: A fluorescently labeled p53 peptide, when bound to the larger MDM2 protein, rotates slowly and emits highly polarized light. When an inhibitor displaces the peptide, the smaller, free-floating peptide rotates faster, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., 5-FAM-PMDM6)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA, pH 7.4)

  • Test inhibitors (e.g., Idasanutlin) dissolved in DMSO

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a dilution series of the test inhibitor in DMSO.

  • In a microplate, add the assay buffer, a fixed concentration of MDM2 protein, and the fluorescently labeled p53 peptide.

  • Add the diluted test inhibitor to the wells. Include control wells with DMSO only (no inhibition) and wells without MDM2 (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or EdU Assay)

This assay measures the effect of an inhibitor on the growth and viability of cancer cells.

Objective: To determine the cellular IC50 value of an inhibitor in cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The EdU (5-ethynyl-2'-deoxyuridine) assay measures DNA synthesis, directly indicating cell proliferation.

Materials:

  • Human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) and, for selectivity, p53-mutant or null cell lines.

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS).

  • Test inhibitors dissolved in DMSO.

  • MTT reagent or EdU labeling and detection kits.

  • Microplate reader (for absorbance or fluorescence).

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor. Include DMSO-only controls.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

  • For EdU assay: Add EdU to the cell medium for a short period (e.g., 2 hours) to allow its incorporation into newly synthesized DNA. Then, fix, permeabilize, and add the detection cocktail according to the manufacturer's protocol.

  • Measure the absorbance (MTT) or fluorescence (EdU) in each well using a microplate reader.

  • Calculate the percentage of cell viability or proliferation relative to the DMSO-treated control cells.

  • Plot the percentage of viability/proliferation against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Comparison start_biochem Prepare Reagents (MDM2, p53 peptide, Inhibitor) fp_assay Fluorescence Polarization Binding Assay start_biochem->fp_assay ic50_biochem Calculate Biochemical IC50 fp_assay->ic50_biochem compare Compare Potency & Selectivity ic50_biochem->compare start_cell Culture p53 WT Cancer Cells treatment Treat with Inhibitor (Dose-Response) start_cell->treatment viability_assay Cell Proliferation Assay (MTT / EdU) treatment->viability_assay ic50_cell Calculate Cellular IC50 viability_assay->ic50_cell ic50_cell->compare

Caption: A generalized workflow for benchmarking the potency of MDM2-p53 pathway inhibitors.

References

Independent Replication of Isofutoquinol A's Anti-Neuroinflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the published findings on Isofutoquinol A reveals a critical gap in the scientific literature: the absence of independent replication of its initial promising anti-neuroinflammatory effects. This guide provides a detailed comparison of the original findings with the current state of research, highlighting the necessity for independent validation to solidify the therapeutic potential of this natural compound.

This compound, a neolignan isolated from the plant Piper futokadzura, was first reported to possess anti-neuroinflammatory properties in a 2010 study by Kim and colleagues published in Bioorganic & Medicinal Chemistry Letters. The initial research demonstrated the compound's ability to inhibit the production of key inflammatory mediators in microglial cells, the primary immune cells of the central nervous system. However, a thorough examination of the scientific literature reveals no subsequent independent studies that have replicated these initial findings, a crucial step in the validation of any new therapeutic agent.

Original Findings on this compound

The seminal study by Kim et al. investigated the anti-neuroinflammatory activity of several neolignans, including this compound, using lipopolysaccharide (LPS)-activated BV-2 microglial cells as an in vitro model of neuroinflammation. The key findings from this original publication are summarized below.

Inhibition of Pro-Inflammatory Mediators

The primary mechanism of action reported for this compound was its ability to suppress the production of nitric oxide (NO), a potent pro-inflammatory molecule, in LPS-stimulated microglial cells. While the abstract of the original paper highlights the potent NO inhibitory activity of two other neolignans, it does not provide a specific IC50 value for this compound. Subsequent analysis of related literature suggests that this compound was likely one of several compounds from Piper kadsura that demonstrated significant inhibition of both NO and prostaglandin (B15479496) E2 (PGE2) production.

Table 1: Summary of Reported Anti-Neuroinflammatory Activity of Compounds from Piper kadsura

CompoundTarget MediatorCell LineReported ActivityCitation
Neolignans (unspecified, likely including this compound)Nitric Oxide (NO)LPS-activated BV-2 microgliaSignificant inhibition[1]
Neolignans (unspecified, likely including this compound)Prostaglandin E2 (PGE2)LPS-activated BV-2 microgliaSignificant reduction[1]

Note: The specific quantitative data (e.g., IC50 values) for this compound's inhibition of NO and PGE2, as well as its effects on other inflammatory cytokines like TNF-α and IL-6, were not explicitly available in the accessible literature. The original full-text publication would be required for a complete quantitative comparison.

The Critical Absence of Independent Replication

Despite the initial promise of this compound as an anti-neuroinflammatory agent, a comprehensive search of scientific databases reveals a lack of independent studies to validate these findings. The process of independent replication is a cornerstone of the scientific method, ensuring the robustness and reliability of experimental results. Without such validation, the therapeutic potential of this compound remains speculative.

The absence of replication studies means that key questions about the compound's efficacy, optimal dosage, mechanism of action, and potential off-target effects remain unanswered. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The original findings provide a foundation for further investigation, and independent replication would be a significant contribution to the field of neuroinflammation research.

Experimental Protocols from the Original Study

To facilitate future replication efforts, the following is a summary of the likely experimental methodologies employed in the original study by Kim et al., based on standard practices in the field and information gleaned from the publication's abstract.

Cell Culture and Treatment
  • Cell Line: Murine BV-2 microglial cells were used as the in vitro model.

  • Activation: Neuroinflammation was induced by treating the cells with lipopolysaccharide (LPS).

  • Compound Treatment: BV-2 cells were pre-treated with varying concentrations of this compound before LPS stimulation.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was likely measured using the Griess reagent assay.

  • Prostaglandin E2 (PGE2) Assay: The levels of PGE2 in the cell culture medium were likely quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Cytokine Assays (TNF-α and IL-6): The concentrations of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants were likely determined using specific ELISA kits.

Visualizing the Proposed Anti-Neuroinflammatory Pathway

The following diagram illustrates the generally accepted signaling pathway of LPS-induced neuroinflammation in microglia and the proposed point of intervention for this compound.

LPS-Induced Neuroinflammation Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Induces iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX-2 Pro_inflammatory_Genes->COX2 TNFa TNF-α Pro_inflammatory_Genes->TNFa IL6 IL-6 Pro_inflammatory_Genes->IL6 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Isofutoquinol_A This compound (Proposed Inhibition) Isofutoquinol_A->Pro_inflammatory_Genes

Caption: Proposed mechanism of this compound in LPS-stimulated microglia.

Conclusion and Future Directions

The initial findings on this compound's anti-neuroinflammatory properties are intriguing and warrant further investigation. However, the lack of independent replication is a significant limitation that hinders its progression as a potential therapeutic candidate. This guide serves to highlight this critical gap and to provide the available information to encourage and facilitate the necessary validation studies.

Future research should prioritize:

  • Direct Replication: Independent laboratories should conduct direct replications of the experiments outlined in the original Kim et al. study to confirm the inhibitory effects of this compound on NO and PGE2 production.

  • Comprehensive Mechanistic Studies: Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its anti-inflammatory effects, including its impact on key signaling pathways such as NF-κB.

  • In Vivo Studies: Should the in vitro findings be replicated, subsequent studies in animal models of neuroinflammation will be crucial to assess the in vivo efficacy and safety of this compound.

By addressing these research gaps, the scientific community can definitively determine the therapeutic potential of this compound and pave the way for the development of novel treatments for neuroinflammatory disorders.

References

Assessing the Synergistic Potential of Isofutoquinol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the synergistic effects of Isofutoquinol A, a neolignan isolated from Piper futokadzura, with other compounds. While direct experimental data on the synergistic interactions of this compound is not yet available in published literature, this document outlines the established methodologies and a hypothetical experimental design to evaluate its potential in combination therapies, particularly leveraging its known anti-neuroinflammatory properties.

Introduction to this compound

This compound is a naturally occurring neolignan with demonstrated biological activity. Initial studies have highlighted its anti-neuroinflammatory effects, suggesting its potential as a therapeutic agent in inflammatory conditions. The exploration of its synergistic effects with other drugs could lead to enhanced therapeutic efficacy, reduced dosage requirements, and minimized side effects.

Hypothetical Combination Study: this compound and Ibuprofen

To illustrate the assessment of synergistic effects, this guide proposes a hypothetical study on the combination of this compound with a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The rationale for this pairing is the potential for multi-target engagement in the inflammatory cascade, potentially leading to a more potent anti-inflammatory response.

Experimental Protocols

A critical aspect of assessing drug synergy is the use of robust and standardized experimental protocols. The following methodologies are recommended for an in-vitro assessment of the synergistic potential of this compound and Ibuprofen.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to evaluate the in-vitro interaction of two compounds.[1][2][3]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and Ibuprofen alone and in combination against a relevant cell line (e.g., LPS-stimulated RAW 264.7 macrophages).

Procedure:

  • Preparation of Compounds: Prepare stock solutions of this compound and Ibuprofen in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the cell culture medium.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of both compounds. One compound is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows). This creates a matrix of varying concentration combinations of the two drugs.[4]

  • Controls: Include wells with each compound alone to determine their individual MICs, as well as cell-only (positive growth) and media-only (negative growth) controls.

  • Cell Seeding and Stimulation: Seed the wells with the selected cell line at a predetermined density. Induce an inflammatory response by adding Lipopolysaccharide (LPS), except in the negative control wells.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability/Inhibition: Evaluate the inhibitory effect by measuring a relevant endpoint, such as nitric oxide (NO) production using the Griess reagent, or cell viability using an MTT assay.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound(s) that produces a predefined level of inhibition (e.g., 50% or 90%).

Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[5][6][7]

Calculation:

The FICI is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8]

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[9]

Data Presentation

The quantitative data obtained from the checkerboard assay should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Ibuprofen

This compound (µM)Ibuprofen (µM)% InhibitionFICIInteraction
MIC alone: 50-50--
-MIC alone: 10050--
12.525500.5Synergy
2512.5500.625Additive
6.2550501.125Indifference

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualization of Synergistic Effects

Visual representations are crucial for interpreting and communicating the results of synergy studies.

Isobologram Analysis

An isobologram provides a graphical representation of the interaction between two drugs.[10][11][12] The concentrations of the two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the individual MICs represents an additive effect. Data points falling below this line indicate synergy, while points above suggest antagonism.[10][11]

Isobologram origin x_axis This compound (µM) origin->x_axis y_axis Ibuprofen (µM) origin->y_axis MIC_A 50 MIC_B 100 MIC_B->MIC_A Additive Effect Synergy Synergy Additive Additive Antagonism Antagonism

Caption: Hypothetical isobologram for this compound and Ibuprofen.

Experimental Workflow Diagram

A clear workflow diagram aids in the reproducibility of the experimental setup.

Experimental_Workflow A Prepare Stock Solutions (this compound & Ibuprofen) B Checkerboard Serial Dilution in 96-well Plate A->B C Seed RAW 264.7 Macrophages B->C D Stimulate with LPS C->D E Incubate (24h) D->E F Measure Nitric Oxide Production (Griess Assay) E->F G Calculate FICI & Plot Isobologram F->G

Caption: Workflow for assessing synergistic anti-inflammatory effects.

Mechanistic Insights: Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for drug development. A synergistic interaction between this compound and Ibuprofen could be due to their combined effects on key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[13][14][15] Ibuprofen is known to inhibit cyclooxygenase (COX) enzymes, which can indirectly affect these pathways. This compound, as an anti-inflammatory agent, may also modulate these pathways. A synergistic effect could arise from the simultaneous inhibition of multiple nodes within these interconnected pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates MAPK_cascade->NFκB_n COX2 COX-2 Inflammation Inflammation COX2->Inflammation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_n->Gene Gene->COX2 Gene->Inflammation LPS LPS LPS->TLR4 Isofutoquinol_A This compound Isofutoquinol_A->IKK inhibits? Isofutoquinol_A->MAPK_cascade inhibits? Ibuprofen Ibuprofen Ibuprofen->COX2 inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profile of Isofutoquinol A against representative quinoline (B57606) alkaloids. Due to the limited publicly available safety data for this compound, this document outlines a proposed in vitro safety assessment strategy, presenting hypothetical data to illustrate the comparative framework. The experimental protocols provided are based on established methodologies for evaluating key safety endpoints in drug discovery.

Compound Overview

This compound is a neolignan first identified in Piper futokadzura.[1][2] While structurally distinct from true quinoline alkaloids, its co-occurrence with such compounds in medicinal plants necessitates a comparative evaluation of its safety profile. For the purpose of this guide, we will compare it with the following well-characterized quinoline alkaloids:

  • Quinine: A well-known antimalarial drug with a defined safety profile.[3][4]

  • Camptothecin: An anticancer agent known for its cytotoxic properties.[4]

Data Presentation: Comparative In Vitro Safety Assessment

The following tables summarize the key in vitro safety endpoints. Data for this compound is hypothetical and for illustrative purposes only.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)
This compound HepG2MTT> 100
HepG2LDH> 100
Quinine HepG2MTT85
HepG2LDH120
Camptothecin HepG2MTT0.5
HepG2LDH1.2

Table 2: In Vitro Genotoxicity Assessment

CompoundAmes Test (TA98, TA100)In Vitro Micronucleus Assay (CHO cells)
This compound NegativeNegative
Quinine NegativeEquivocal
Camptothecin NegativePositive

Table 3: In Vitro Cardiotoxicity: hERG Channel Inhibition

CompoundAssayIC50 (µM)
This compound Automated Patch Clamp> 50
Quinine Automated Patch Clamp15
Camptothecin Automated Patch Clamp> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Plate HepG2 cells in a 96-well flat-bottom plate and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound, Quinine, Camptothecin) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, indicating necrotic cell death.[5][6][7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the 48-hour incubation, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. Transfer the supernatant to a new 96-well plate and add the kit's reaction mixture.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

In Vitro Genotoxicity Assays

a) Bacterial Reverse Mutation Assay (Ames Test)

This test identifies substances that cause gene mutations.[8][9]

  • Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98 and TA100).

  • Treatment: Expose the bacterial strains to various concentrations of the test compounds, both with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

b) In Vitro Micronucleus Assay

This assay detects substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[8][10]

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Treatment: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9 mix).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Cardiotoxicity Assay: hERG Potassium Channel Assay

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[11][12][13]

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[11][13]

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents in whole-cell voltage-clamp mode.[11]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by quinoline-like compounds and the workflows of the described safety assays.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_cardiotoxicity Cardiotoxicity Assessment cell_culture Cell Culture (e.g., HepG2) compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay ic50_cyto IC50 Determination mtt_assay->ic50_cyto ldh_assay->ic50_cyto ames_test Ames Test (Gene Mutation) genotox_result Genotoxic Potential ames_test->genotox_result micronucleus_test Micronucleus Test (Chromosomal Damage) micronucleus_test->genotox_result herg_cells hERG-expressing Cells patch_clamp Automated Patch Clamp herg_cells->patch_clamp herg_inhibition hERG Inhibition patch_clamp->herg_inhibition ic50_cardio IC50 Determination herg_inhibition->ic50_cardio

In Vitro Safety Assessment Workflow.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_compound stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb IκBα stimuli->ikb leads to degradation nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (IL-6, COX-2) compound Quinoline-like Compound compound->ikb may inhibit degradation compound->nfkb may inhibit translocation

Potential Anti-Inflammatory Mechanism via NF-κB Pathway.

References

Validating the Specificity of Isofutoquinol A's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofutoquinol A, a neolignan isolated from Piper futokadzura, has garnered interest for its potential therapeutic properties, including anti-neuroinflammatory effects. A critical step in the development of any bioactive compound is the thorough validation of its biological targets to understand its mechanism of action and predict potential off-target effects. While direct experimental validation of this compound's targets is not yet extensively published, evidence from structurally related neolignans and other compounds isolated from the Piper genus strongly suggests that the Platelet-Activating Factor (PAF) receptor is a primary biological target.

This guide provides a framework for validating the specificity of this compound's interaction with the PAF receptor. It compares its hypothesized activity with known PAF receptor antagonists and details the necessary experimental protocols for confirmation.

Comparative Analysis of PAF Receptor Antagonists

To establish a benchmark for this compound's potential efficacy and specificity, its performance should be compared against well-characterized PAF receptor antagonists. This includes other natural products and synthetic compounds.

Table 1: In Vitro Binding Affinity and Functional Inhibition of PAF Receptor Antagonists

CompoundTypeSource/OriginBinding Affinity (Ki)Functional Inhibition (IC50)
This compound (Hypothesized) NeolignanPiper futokadzuraTo be determinedTo be determined
Kadsurenone NeolignanPiper kadsuraPotent PAF antagonist[1][2]N/A
Yangambin LignanOcotea duckei1.1 ± 0.3 µM (human platelets)[3]1.0 ± 0.2 µM (PAF-induced human platelet aggregation)[3]
Ginkgolide B Terpene LactoneGinkgo bilobaN/A441.93 ± 37.89 nM (PAF-induced platelet aggregation)[4]
WEB 2086 (Apafant) SyntheticThieno-triazolo-diazepine9.9 nM (human PAF receptors)[5]117 ± 35 nM (PAF-induced human platelet aggregation)[6]
CV-3988 SyntheticThiazolium derivative0.872 µM[7]79 nM (rabbit platelets)[8]

N/A: Specific value not available in the searched literature, but established as a potent antagonist.

Experimental Protocols for Target Validation

Validating this compound as a specific PAF receptor antagonist requires a multi-faceted approach, combining binding assays, functional assays, and broader specificity profiling.

Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the PAF receptor.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line endogenously or recombinantly expressing the human PAF receptor.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF), and varying concentrations of this compound or a known antagonist (positive control).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay assesses the ability of this compound to inhibit the physiological response to PAF activation in a cellular context.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.[5]

  • Aggregation Measurement: Use a platelet aggregometer to measure changes in light transmission through the PRP suspension, which corresponds to platelet aggregation.

  • Assay Procedure:

    • Pre-incubate the PRP with various concentrations of this compound or a control antagonist.

    • Induce platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the aggregation response over time.

  • Data Analysis: Calculate the percentage of inhibition of PAF-induced aggregation for each concentration of this compound. Determine the IC50 value from the dose-response curve.[9]

Kinome-Wide Specificity Profiling

To ensure that this compound does not have significant off-target effects on other kinases, a broad screening against a panel of kinases is essential.

Protocol:

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., KINOMEscan™).

  • Assay Principle: These platforms typically utilize competition binding assays where the ability of the test compound to displace a ligand from the active site of a large number of kinases is measured.

  • Data Analysis: The results are usually presented as the percentage of kinase activity remaining at a given concentration of the compound or as dissociation constants (Kd) for any significant interactions. This data can be visualized as a "tree spot" diagram to quickly assess selectivity.

Visualizing Pathways and Workflows

Signaling Pathway of the PAF Receptor

The following diagram illustrates the major signaling cascades initiated by the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR). The hypothesized point of inhibition by this compound is at the receptor level.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca->Cellular_Response PKC->Cellular_Response Isofutoquinol_A This compound Isofutoquinol_A->PAFR Inhibits Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_specificity Specificity & Off-Target Profiling cluster_cellular Cellular Target Engagement Binding_Assay Radioligand Binding Assay (Determine Ki) Kinome_Scan Kinome-wide Scan (>400 Kinases) Binding_Assay->Kinome_Scan Functional_Assay Platelet Aggregation Assay (Determine IC50) Other_GPCRs Counter-screening against other GPCRs Functional_Assay->Other_GPCRs CETSA Cellular Thermal Shift Assay (CETSA) (Confirm intracellular binding) Kinome_Scan->CETSA Other_GPCRs->CETSA Conclusion Validate Specificity of This compound for PAFR CETSA->Conclusion Start Hypothesized Target: PAF Receptor Start->Binding_Assay Start->Functional_Assay

References

Safety Operating Guide

Navigating the Safe Disposal of Isofutoquinol A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Isofutoquinol A, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given the lack of specific toxicity data, a conservative approach is necessary.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Spill Response

In the event of a spill, the primary objective is to contain and collect the material safely.

Spill Containment and Cleanup
Small Spills
Large Spills
Ventilation

Disposal Protocol for this compound

The following protocol outlines a general, step-by-step approach for the disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

All waste containing this compound must be treated as hazardous chemical waste. This includes:

  • Pure this compound powder.

  • Solutions containing this compound.

  • Contaminated labware (e.g., glassware, pipette tips, vials).

  • Contaminated PPE (e.g., gloves).

Segregate this compound waste from other waste streams to prevent accidental reactions.

Step 2: Containerization
  • Solid Waste: Collect pure this compound powder and contaminated solids in a dedicated, durable, and sealable container.

  • Liquid Waste: Collect solutions containing this compound in a leak-proof, chemical-resistant container. Ensure the container is compatible with the solvent used.

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.

Do not overfill waste containers. Leave adequate headspace to allow for expansion.

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and solvent (for liquid waste).

  • The date the waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory.

Step 4: Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of laboratory personnel.

  • Away from ignition sources and incompatible chemicals.

  • In a location that minimizes the risk of spills or breakage.

Step 5: Disposal Request

Once the waste container is full or has reached the institutional time limit for storage in a satellite accumulation area, submit a hazardous waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid, Liquid, Contaminated Items) A->B C Segregate from other chemical waste streams B->C D Select appropriate, sealed hazardous waste container C->D E Place waste in container D->E F Label container with: 'Hazardous Waste' 'this compound' Accumulation Date PI Information E->F G Store in designated Satellite Accumulation Area F->G H Monitor container level and storage time G->H I Container Full or Time Limit Reached? H->I I->H No J Submit Hazardous Waste Pickup Request to EHS I->J Yes K Await EHS pickup J->K

Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.